molecular formula C17H19NO B5033368 N-[1-(2,4-dimethylphenyl)ethyl]benzamide

N-[1-(2,4-dimethylphenyl)ethyl]benzamide

Numéro de catalogue: B5033368
Poids moléculaire: 253.34 g/mol
Clé InChI: DNHLRBVNDMUTCU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[1-(2,4-dimethylphenyl)ethyl]benzamide is an organic compound with the molecular formula C17H19NO and is part of the benzamide class of chemicals . While specific biological data for this exact compound is not widely published in the available literature, its structural framework is of significant interest in medicinal and agrochemical research. Benzamides are a valuable scaffold in chemical research, known for their ability to interact with biological systems. Related compounds in this class have been extensively investigated and shown to possess promising insecticidal and fungicidal activities . Furthermore, various substituted benzamides are explored in pharmaceutical research for their potential to interact with central nervous system targets, such as dopamine receptors, although this specific activity has not been confirmed for N-[1-(2,4-dimethylphenyl)ethyl]benzamide . Researchers also utilize similar benzamide structures as key intermediates or building blocks in synthetic organic chemistry for developing more complex molecules . This product is intended for research purposes as a standard or for further chemical exploration in a laboratory setting. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Propriétés

IUPAC Name

N-[1-(2,4-dimethylphenyl)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO/c1-12-9-10-16(13(2)11-12)14(3)18-17(19)15-7-5-4-6-8-15/h4-11,14H,1-3H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNHLRBVNDMUTCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)NC(=O)C2=CC=CC=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

The Chemistry and Pharmacology of Benzamide Derivatives Featuring a 2,4-Dimethylphenyl Moiety: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Benzamide derivatives represent a cornerstone in medicinal chemistry, demonstrating a remarkable diversity of pharmacological activities.[1] This technical guide focuses on a specific, yet highly significant, subclass: benzamides containing a 2,4-dimethylphenyl moiety. This structural motif has been incorporated into a range of biologically active agents, from anticonvulsants to targeted anti-cancer therapies. We will delve into the synthetic strategies for accessing these compounds, explore the nuanced structure-activity relationships (SAR) that govern their efficacy, and elucidate their mechanisms of action across various therapeutic targets. This guide is intended for researchers, scientists, and drug development professionals, providing both a comprehensive overview and actionable, field-proven insights into this important class of molecules.

Introduction: The Versatile Benzamide Scaffold

The benzamide functional group is a privileged structure in drug discovery, prized for its metabolic stability and its ability to participate in hydrogen bonding interactions with biological targets.[2] The incorporation of a 2,4-dimethylphenyl group onto the amide nitrogen introduces specific steric and electronic properties that have been successfully exploited to achieve desired pharmacological profiles. The methyl groups at the ortho and para positions of the phenyl ring influence the molecule's conformation, lipophilicity, and metabolic stability, often leading to enhanced potency and selectivity for its intended target. This guide will explore the multifaceted nature of these derivatives, with a particular focus on their applications as anticonvulsants, kinase inhibitors, and PARP inhibitors.

Synthetic Strategies: Assembling the Core Structure

The synthesis of N-(2,4-dimethylphenyl)benzamide derivatives is typically achieved through standard amide bond formation reactions. The choice of synthetic route is often dictated by the availability of starting materials and the nature of the substituents on the benzoyl moiety.

Acyl Chloride Method (Schotten-Baumann Conditions)

A robust and widely used method involves the reaction of a substituted benzoyl chloride with 2,4-dimethylaniline. This reaction is typically performed in the presence of a base, such as triethylamine or aqueous sodium hydroxide, to neutralize the hydrochloric acid byproduct.[3]

Experimental Protocol: Synthesis of a Substituted N-(2,4-Dimethylphenyl)benzamide via the Acyl Chloride Route

  • Reaction Setup: In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 2,4-dimethylaniline (1.0 equivalent) and a suitable base (e.g., triethylamine, 1.2 equivalents) in an anhydrous solvent like dichloromethane (DCM).[3]

  • Cooling: Cool the reaction mixture to 0°C using an ice bath.

  • Addition of Benzoyl Chloride: Dissolve the substituted benzoyl chloride (1.0 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution over 15-20 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Amide Coupling with Carboxylic Acids

Direct coupling of a substituted benzoic acid with 2,4-dimethylaniline offers a milder alternative to the acyl chloride method, particularly when sensitive functional groups are present. This approach requires the use of a coupling reagent to activate the carboxylic acid.

Common Coupling Reagents:

  • Carbodiimides: Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are frequently used, often in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt) to suppress side reactions.[1][4]

  • Phosphonium and Aminium Salts: Reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) are highly efficient but are typically reserved for more challenging couplings due to their cost.[2]

Experimental Protocol: EDC/HOBt Mediated Synthesis of a Substituted N-(2,4-Dimethylphenyl)benzamide

  • Activation of Carboxylic Acid: Dissolve the substituted benzoic acid (1.0 equivalent) and HOBt (1.2 equivalents) in an anhydrous solvent such as dimethylformamide (DMF) or DCM under an inert atmosphere. Cool the solution to 0°C. Add EDC (1.2 equivalents) and stir for 30 minutes to form the active ester.[1]

  • Amine Addition: In a separate flask, dissolve 2,4-dimethylaniline (1.0 equivalent) in the same anhydrous solvent. Add this solution to the activated carboxylic acid mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.

G cluster_0 Acyl Chloride Method cluster_1 Amide Coupling Method Benzoic Acid Derivative Benzoic Acid Derivative Benzoyl Chloride Benzoyl Chloride Benzoic Acid Derivative->Benzoyl Chloride SOCl2 or (COCl)2 Activated Ester Activated Ester Benzoic Acid Derivative->Activated Ester Coupling Reagent (e.g., EDC, HOBt) N-(2,4-dimethylphenyl)benzamide N-(2,4-dimethylphenyl)benzamide Benzoyl Chloride->N-(2,4-dimethylphenyl)benzamide 2,4-dimethylaniline, Base Activated Ester->N-(2,4-dimethylphenyl)benzamide 2,4-dimethylaniline

Caption: General synthetic workflows for N-(2,4-dimethylphenyl)benzamide derivatives.

Therapeutic Applications and Mechanisms of Action

The 2,4-dimethylphenyl benzamide scaffold has proven to be a fertile ground for the discovery of novel therapeutics targeting a range of diseases.

Anticonvulsant Activity

A significant area of investigation for this class of compounds has been in the treatment of epilepsy. Derivatives of 4-amino-N-(2,6-dimethylphenyl)benzamide, known as ameltolide, have shown potent anticonvulsant effects in the maximal electroshock seizure (MES) model.[5][6]

Mechanism of Action: Modulation of Voltage-Gated Sodium Channels

The primary mechanism of action for many benzamide-based anticonvulsants is the blockade of voltage-gated sodium channels.[7][8] These channels are crucial for the initiation and propagation of action potentials in neurons. During a seizure, neurons exhibit excessive and repetitive firing. By binding to the sodium channels, these benzamide derivatives stabilize the inactive state of the channel, thereby limiting the sustained high-frequency firing of neurons without affecting normal neuronal transmission.[9]

Structure-Activity Relationship (SAR) for Anticonvulsant Activity

  • 4-Amino Group: The presence of an amino group at the 4-position of the benzoyl ring is often critical for potent anticonvulsant activity.[10][11]

  • Dimethylphenyl Moiety: The 2,6-dimethyl substitution pattern on the aniline ring, as seen in ameltolide, is highly effective.[6] However, related structures like 4-amino-N-(2-ethylphenyl)benzamide also exhibit strong anticonvulsant properties, suggesting that steric bulk at the ortho position is a key determinant of activity.[12]

  • Metabolic Stability: Introduction of methyl groups ortho to the 4-amino substituent on the benzoyl ring can prevent N-acetylation, a common metabolic pathway for primary aromatic amines, leading to longer-lasting plasma concentrations of the parent drug.[5]

CompoundMES ED₅₀ (mg/kg, oral, mice)Reference
4-amino-N-(2,6-dimethylphenyl)benzamide (Ameltolide)1.7[5]
4-amino-N-(2,6-dimethylphenyl)-3-methylbenzamide3.5[5]
4-amino-N-(2,6-dimethylphenyl)-3,5-dimethylbenzamide5.6[5]

Experimental Workflow: Anticonvulsant Drug Screening

G Compound Synthesis Compound Synthesis Initial Screening (MES Test) Initial Screening (MES Test) Compound Synthesis->Initial Screening (MES Test) i.p. or p.o. administration Active Active Initial Screening (MES Test)->Active Inactive Inactive Initial Screening (MES Test)->Inactive Quantitative Evaluation (ED50 Determination) Quantitative Evaluation (ED50 Determination) Active->Quantitative Evaluation (ED50 Determination) Neurotoxicity (TD50 Determination) Neurotoxicity (TD50 Determination) Active->Neurotoxicity (TD50 Determination) Protective Index (PI = TD50/ED50) Protective Index (PI = TD50/ED50) Quantitative Evaluation (ED50 Determination)->Protective Index (PI = TD50/ED50) Neurotoxicity (TD50 Determination)->Protective Index (PI = TD50/ED50) Lead Candidate Lead Candidate Protective Index (PI = TD50/ED50)->Lead Candidate

Caption: A typical workflow for the preclinical evaluation of anticonvulsant compounds.

Kinase Inhibition in Oncology

The dysregulation of protein kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Benzamide derivatives containing the 2,4-dimethylphenyl moiety have been investigated as inhibitors of several key kinases implicated in cancer progression.

Key Kinase Targets:

  • Bcr-Abl: The fusion protein Bcr-Abl is the causative agent of chronic myeloid leukemia (CML). Some thiazolamide-benzamide hybrids have shown potent inhibitory activity against both wild-type and mutant forms of Bcr-Abl.[13]

  • Focal Adhesion Kinase (FAK): FAK is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, and survival. Its overexpression is associated with several cancers.[14] Derivatives of 2,4-dianilinopyrimidine containing N-substituted benzamides have been identified as potent FAK inhibitors.[15]

  • p38 MAP Kinase: This kinase is involved in cellular responses to stress and inflammation and has been implicated in cancer.[11] Certain aminobenzophenones and aromatic amides have been developed as p38 inhibitors.[16]

Mechanism of Action: ATP-Competitive Inhibition

Most benzamide-based kinase inhibitors act as Type I inhibitors, competing with ATP for binding to the active site of the kinase. The benzamide core often forms key hydrogen bonds with the hinge region of the kinase, while the substituted phenyl rings occupy adjacent hydrophobic pockets, contributing to both potency and selectivity.[16]

Structure-Activity Relationship (SAR) for Kinase Inhibition

  • Core Scaffold: The core structure, such as the 2,4-dianilinopyrimidine for FAK inhibitors, is crucial for anchoring the molecule in the ATP binding site.[14]

  • Benzamide Moiety: The benzamide portion often serves as a linker to access additional binding pockets. Substituents on the benzoyl ring can be modified to optimize potency and selectivity.

  • 2,4-Dimethylphenyl Group: This group typically occupies a hydrophobic pocket, and its orientation is critical for effective binding.

Compound ClassKinase TargetIC₅₀ (nM)Reference
2,4-Dianilinopyrimidine BenzamideFAK47[15]
Thiazolamide-BenzamideBcr-AblVaries[13]
4-Aminobenzophenonep38 MAP Kinase10[2]
Purine-substituted 4-MethylbenzamideVarious KinasesVaries[17][18]
PARP Inhibition

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1, are critical for the repair of single-strand DNA breaks.[7] Inhibiting PARP in cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA mutations, leads to a synthetic lethal phenotype and cell death. The benzamide pharmacophore is a key structural feature of many PARP inhibitors.[8]

Mechanism of Action: Catalytic Inhibition and PARP Trapping

PARP inhibitors function through a dual mechanism:

  • Catalytic Inhibition: They compete with the natural substrate NAD+ for the catalytic site of PARP, preventing the synthesis of poly(ADP-ribose) chains and hindering the recruitment of DNA repair proteins.[7]

G cluster_0 PARP Inhibitor Action DNA Single-Strand Break DNA Single-Strand Break PARP1 Recruitment PARP1 Recruitment DNA Single-Strand Break->PARP1 Recruitment PARP1 Activation PARP1 Activation PARP1 Recruitment->PARP1 Activation Poly(ADP-ribosyl)ation Poly(ADP-ribosyl)ation PARP1 Activation->Poly(ADP-ribosyl)ation NAD+ Recruitment of DNA Repair Proteins Recruitment of DNA Repair Proteins Poly(ADP-ribosyl)ation->Recruitment of DNA Repair Proteins DNA Repair DNA Repair Recruitment of DNA Repair Proteins->DNA Repair PARP Inhibitor PARP Inhibitor PARP Inhibitor->PARP1 Activation Catalytic Inhibition PARP1 Trapping PARP1 Trapping PARP Inhibitor->PARP1 Trapping Allosteric Modulation Replication Fork Collapse Replication Fork Collapse PARP1 Trapping->Replication Fork Collapse Double-Strand Break Double-Strand Break Replication Fork Collapse->Double-Strand Break Cell Death (in HR-deficient cells) Cell Death (in HR-deficient cells) Double-Strand Break->Cell Death (in HR-deficient cells)

Caption: Mechanism of action of PARP inhibitors, including catalytic inhibition and PARP trapping.

Antimicrobial and Antifungal Activity

Derivatives of N-(2,4-dimethylphenyl)benzamide have also been explored for their potential as antimicrobial and antifungal agents. The specific mechanisms of action in these contexts are less well-defined but are an active area of research.

Compound ClassOrganismMIC (µg/mL)Reference
N-Benzimidazol-1-ylmethyl-benzamide DerivativesS. aureus1.56 - >50[5]
N-Benzimidazol-1-ylmethyl-benzamide DerivativesC. albicans3.125 - >50[5]
4-hydroxy-N-phenylbenzamide derivativeE. coli3.12[20][21]
4-hydroxy-N-phenylbenzamide derivativeB. subtilis6.25[20][21]

Conclusion and Future Perspectives

Benzamide derivatives incorporating a 2,4-dimethylphenyl moiety have demonstrated significant therapeutic potential across a diverse range of applications. The synthetic accessibility of this scaffold, coupled with the ability to fine-tune its pharmacological properties through substitution, ensures its continued relevance in modern drug discovery. Future research in this area will likely focus on:

  • Improving Selectivity: Designing next-generation inhibitors with enhanced selectivity for their intended targets to minimize off-target effects.

  • Overcoming Resistance: Developing novel derivatives that can overcome acquired resistance mechanisms, particularly in the context of oncology.

  • Exploring New Therapeutic Areas: Investigating the potential of this scaffold in other disease areas where the identified targets play a role.

The insights provided in this guide underscore the importance of the 2,4-dimethylphenyl benzamide core as a valuable starting point for the development of novel and effective therapeutic agents.

References

  • PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. (n.d.). PMC. Retrieved March 7, 2026, from [Link]

  • Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. (2020). MDPI. Retrieved March 7, 2026, from [Link]

  • Synthesis and in Vitro Antifungal Activities of Novel Benzamide Derivatives Containing a Triazole Moiety. (n.d.). PubMed. Retrieved March 7, 2026, from [Link]

  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Anticonvulsant activity of some 4-aminobenzamides. (n.d.). PubMed. Retrieved March 7, 2026, from [Link]

  • Anticonvulsant Activity of Some 4-Aminobenzamides. (n.d.). American Chemical Society. Retrieved March 7, 2026, from [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. Retrieved March 7, 2026, from [Link]

  • Anticonvulsant. (n.d.). Wikipedia. Retrieved March 7, 2026, from [Link]

  • Anticonvulsant profile of 4-amino-(2-methyl-4-aminophenyl)benzamide in mice and rats. (n.d.). PubMed. Retrieved March 7, 2026, from [Link]

  • Structure-activity relationships of p38 mitogen-activated protein kinase inhibitors. (2005). PubMed. Retrieved March 7, 2026, from [Link]

  • N-(2,4-Dimethylphenyl)-4-methylbenzamide. (n.d.). PMC. Retrieved March 7, 2026, from [Link]

  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (2018). OMICS International. Retrieved March 7, 2026, from [Link]

  • Synthesis and Stereochemistry of Benzamidines and Acetamidines. (n.d.). Arkivoc. Retrieved March 7, 2026, from [Link]

  • Discovery and anticonvulsant activity of the potent metabolic inhibitor 4-amino-N-(2,6-dimethylphenyl)-3,5-dimethylbenzamide. (n.d.). PubMed. Retrieved March 7, 2026, from [Link]

  • How to produce amide from Benzoic acid and amine directly?. (2012). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC. Retrieved March 7, 2026, from [Link]

  • Benzamide derivatives, insecticides for agricultural and horticultural use and usage thereof. (n.d.). Google Patents.
  • Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. (2021). PMC. Retrieved March 7, 2026, from [Link]

  • Anticonvulsant and neurotoxicological properties of 4-amino-N-(2-ethylphenyl)benzamide, a potent ameltolide analogue. (n.d.). PubMed. Retrieved March 7, 2026, from [Link]

  • Mechanisms of action of antiepileptic drugs. (n.d.). Epilepsy Society. Retrieved March 7, 2026, from [Link]

  • Molecular mechanism of PARP inhibitor resistance. (n.d.). Oncoscience. Retrieved March 7, 2026, from [Link]

  • Trapping Poly(ADP-Ribose) Polymerase. (2015). ScienceDirect. Retrieved March 7, 2026, from [Link]

  • Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents. (n.d.). PMC. Retrieved March 7, 2026, from [Link]

  • Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents. (2021). PubMed. Retrieved March 7, 2026, from [Link]

  • Molecular description of pyrimidine-based inhibitors with activity against FAK combining 3D-QSAR analysis, molecular docking and molecular dynamics. (2021). Arabian Journal of Chemistry. Retrieved March 7, 2026, from [Link]

  • Designing Novel BCR-ABL Inhibitors for Chronic Myeloid Leukemia with Improved Cardiac Safety. (2022). PMC. Retrieved March 7, 2026, from [Link]

  • Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. (2019). MDPI. Retrieved March 7, 2026, from [Link]

  • MIC value against Gram-positive bacteria and fungi. The concentration.... (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Recent advances in focal adhesion kinase (FAK)-targeting antitumor agents. (2025). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. (2021). MDPI. Retrieved March 7, 2026, from [Link]

  • Anticonvulsant activity of some 4-aminobenzanilides. (n.d.). PubMed. Retrieved March 7, 2026, from [Link]

  • In Search of the Antimicrobial Potential of Benzimidazole Derivatives. (n.d.). PJM ONLINE. Retrieved March 7, 2026, from [Link]

  • Synthesis, in silico and in vitro antimicrobial efficacy of some amidoxime-based benzimidazole and benzimidamide derivatives. (n.d.). PMC. Retrieved March 7, 2026, from [Link]

  • Prediction of kinase-inhibitor binding affinity using energetic parameters. (n.d.). PMC. Retrieved March 7, 2026, from [Link]

  • Design, synthesis and broad-spectrum Bcr-Abl inhibitory activity of novel thiazolamide–benzamide derivatives. (2019). PMC. Retrieved March 7, 2026, from [Link]

  • Discovery of 4-((N-(2-(dimethylamino)ethyl)acrylamido)methyl)-N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide (CHMFL-PDGFR-159) as a highly selective type II PDGFRα kinase inhibitor for PDGFRα driving chronic eosinophilic leukemia. (n.d.). PubMed. Retrieved March 7, 2026, from [Link]

  • The Development of FAK Inhibitors: A Five-Year Update. (2022). MDPI. Retrieved March 7, 2026, from [Link]

  • Past, present, and future of Bcr-Abl inhibitors: from chemical development to clinical efficacy. (2018). Journal of Hematology & Oncology. Retrieved March 7, 2026, from [Link]

  • Discovery of 2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-ABL-053) as a Potent, Selective, and Orally Available BCR-ABL/SRC. (2025). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Drug Discovery Targeting Focal Adhesion Kinase (FAK) as a Promising Cancer Therapy. (2021). Semantic Scholar. Retrieved March 7, 2026, from [Link]

Sources

Technical Whitepaper: Structural Elucidation and Pharmacophore Validation of C17H19NO Benzamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The molecular formula C17H19NO represents a critical chemical space in medicinal chemistry, encompassing diverse pharmacophores ranging from central acting analgesics (e.g., Nefopam) to lipophilic benzamide intermediates used in antiparasitic and kinase inhibitor discovery.

This technical guide focuses on the benzamide structural class within this formula, specifically 4-(tert-Butyl)-N-phenylbenzamide (CAS: 65861-72-5). This molecule serves as a quintessential model for validating lipophilic amide scaffolds. We will dissect its molecular weight derivation, synthetic pathways, and the analytical logic required to distinguish it from bioactive isomers.

Part 1: Molecular Identity & Physicochemical Profiling

Precise molecular weight calculation is not merely arithmetic; it is the foundation of High-Resolution Mass Spectrometry (HRMS) validation. For a drug developer, the distinction between Average Molecular Weight (for dosing) and Monoisotopic Mass (for identification) is non-negotiable.

Stoichiometric Analysis
ElementSymbolCountStandard Atomic Weight ( g/mol )Monoisotopic Mass (Da)Contribution to MWContribution to Mono Mass
Carbon C1712.01112.00000204.187204.00000
Hydrogen H191.0081.0078319.15219.14877
Nitrogen N114.00714.0030714.00714.00307
Oxygen O115.99915.9949115.99915.99491
TOTAL C17H19NO ---253.35 g/mol 253.14675 Da
  • Molar Mass (Average): 253.35 g/mol . Used for stoichiometric calculations in synthesis (e.g., calculating millimoles for reagents).

  • Exact Mass (Monoisotopic): 253.1467 Da .[1] This is the value observed in HRMS

    
     peaks (approx. 254.1540 m/z).
    
Isomeric Complexity (The "Isomer Trap")

Researchers must exercise caution. The formula C17H19NO is shared by Nefopam , a non-narcotic analgesic.[2] However, Nefopam is a benzoxazocine (cyclic ether-amine), not a benzamide.

  • Target Molecule: 4-(tert-Butyl)-N-phenylbenzamide (Acyclic amide, lipophilic).

  • Isomer Risk: Nefopam (Tricyclic, basic amine).

  • Differentiation: The benzamide carbonyl stretch in IR (

    
    ) is absent in Nefopam.
    

Part 2: Synthetic Protocol (Schotten-Baumann Approach)

To access 4-(tert-Butyl)-N-phenylbenzamide, we utilize a modified Schotten-Baumann acylation. This method is preferred over thermal dehydration because it operates at lower temperatures, preserving the integrity of the tert-butyl group and preventing migration.

Reaction Logic

The synthesis involves the nucleophilic attack of aniline on 4-tert-butylbenzoyl chloride. A base (TEA or DIPEA) is strictly required to scavenge the HCl byproduct, driving the equilibrium forward and preventing the protonation of the aniline nucleophile.

Workflow Diagram

SynthesisWorkflow Start Reagents: 4-tert-Butylbenzoyl chloride + Aniline Solvent Solvent System: DCM (Anhydrous) 0°C -> RT Start->Solvent Dissolution Base Scavenger Base: Triethylamine (Et3N) (1.2 eq) Solvent->Base Activation Intermediate Tetrahedral Intermediate Base->Intermediate Nucleophilic Attack Workup Workup: 1. 1M HCl Wash 2. NaHCO3 Wash 3. Brine Intermediate->Workup -HCl (Salt formation) Product Final Product: 4-(tert-Butyl)-N-phenylbenzamide (White Solid) Workup->Product Recrystallization (EtOH)

Figure 1: Step-wise synthetic workflow for C17H19NO benzamide generation via acyl chloride coupling.

Step-by-Step Methodology
  • Preparation: Dissolve 4-tert-butylbenzoyl chloride (1.0 eq) in anhydrous Dichloromethane (DCM) under Nitrogen atmosphere. Cool to 0°C.

  • Addition: Add Triethylamine (1.2 eq) followed by the slow, dropwise addition of Aniline (1.0 eq). The exotherm must be controlled to <5°C.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 4:1).

  • Quench & Workup:

    • Wash organic phase with 1M HCl (removes unreacted aniline).

    • Wash with Sat. NaHCO3 (removes unreacted acid chloride/benzoic acid).

    • Dry over

      
       and concentrate.
      
  • Purification: Recrystallize from Ethanol/Water to yield white crystals.

Part 3: Analytical Validation (Self-Validating Systems)

In drug development, a "self-validating" protocol means using orthogonal analytical methods that confirm each other. For C17H19NO, we cross-reference NMR (connectivity) with MS (mass).

Predicted NMR Signature ( NMR, 400 MHz, )
  • 
     1.35 ppm (9H, s):  The tert-butyl group. This is the diagnostic "anchor" signal. It must be a sharp singlet integrating to 9 protons.
    
  • 
     7.4 - 7.8 ppm (Multi-region):  Aromatic protons.
    
    • The benzoyl ring (AA'BB' system) will show distinct doublets if para-substituted.

    • The N-phenyl ring will show a multiplet pattern.

  • 
     7.8 - 8.2 ppm (1H, br s):  Amide -NH. This signal is exchangeable with 
    
    
    
    .
Mass Spectrometry Fragmentation Logic

When analyzing C17H19NO by ESI-MS/MS, the fragmentation pattern confirms the benzamide structure over isomers.

MassSpec Parent Parent Ion [M+H]+ m/z 254.15 Frag1 Acylium Ion [4-t-Bu-Ph-CO]+ m/z 161.09 Parent->Frag1 Amide Bond Cleavage Neutral Neutral Loss Ph-NH2 (93 Da) Parent->Neutral Loss Frag2 Aniline Ion [Ph-NH3]+

Figure 2: Primary fragmentation pathway in ESI+ mode. The cleavage of the amide bond typically yields the stable acylium ion (m/z ~161) characteristic of the tert-butylbenzoyl moiety.

Part 4: Drug-Like Properties (Lipinski's Rule of 5)

For researchers evaluating this scaffold for library design, 4-(tert-Butyl)-N-phenylbenzamide exhibits classic "drug-like" physicochemical parameters, making it an ideal fragment for oral drug discovery.

PropertyValueStatus (Rule of 5)Implication
Molecular Weight 253.35Pass (<500)Good oral absorption potential.
LogP (Predicted) ~4.3 - 4.8Pass (<5)Highly lipophilic; likely high membrane permeability but potential solubility issues in aqueous media.
H-Bond Donors 1 (Amide NH)Pass (<5)Favorable for receptor binding.
H-Bond Acceptors 1 (Carbonyl O)Pass (<10)Low polar surface area.
TPSA ~29

ExcellentPredicts high Blood-Brain Barrier (BBB) penetration.

Application Note: Due to the high LogP, in vitro assays (IC50) should utilize DMSO stock solutions, and assay buffers may require surfactant (e.g., 0.01% Tween-20) to prevent compound aggregation.

References

  • PubChem Compound Summary. "4-tert-Butyl-N-phenylbenzamide (CID 182513)." National Center for Biotechnology Information. Accessed October 2023. [Link]

  • Smith, M. B., & March, J.March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Edition. Wiley-Interscience. (Standard reference for Schotten-Baumann mechanism).
  • Lipinski, C. A., et al. "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 23(1-3), 3-25. (Source for Rule of 5 analysis).

Sources

Engineering the 1-(2,4-Dimethylphenyl)ethylamine Benzamide Scaffold: A Technical Guide to Design, Synthesis, and Validation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the identification of a privileged scaffold that balances structural rigidity, lipophilicity, and modularity is the cornerstone of successful drug discovery. The 1-(2,4-dimethylphenyl)ethylamine benzamide scaffold has emerged as a highly versatile pharmacophore. Characterized by a sterically demanding phenethylamine tail and a robust benzamide core, this scaffold has demonstrated potent activity across diverse therapeutic areas. Most notably, it serves as a critical structural motif for agonists of the orphan G-protein coupled receptor GPR139[1] and as a targeted inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3)[2].

As a Senior Application Scientist, I have structured this guide to move beyond mere descriptions, providing the mechanistic causality behind the scaffold's design and self-validating protocols for its synthesis and evaluation.

Structural Rationale & Physicochemical Profiling

The core building block of this scaffold is 1-(2,4-dimethylphenyl)ethanamine (CAS 102877-07-6)[3]. The substitution pattern on this amine is not arbitrary; it is a masterclass in conformational restriction:

  • Ortho-Methyl Group (Position 2): This substituent introduces significant steric bulk, forcing the phenyl ring to adopt an orthogonal conformation relative to the amide plane. This prevents flat, non-specific hydrophobic interactions and enhances target-specific anchoring.

  • Para-Methyl Group (Position 4): This addition fine-tunes the overall lipophilicity of the molecule, which is critical for penetrating the blood-brain barrier (BBB) to reach central nervous system (CNS) targets.

  • Alpha-Chiral Center: The stereocenter at the

    
    -carbon of the ethylamine is the primary driver of receptor affinity. The (S)-enantiomer[4] typically exhibits superior spatial alignment within the binding pockets of target proteins.
    
Quantitative Physicochemical Profile

The following table summarizes the baseline parameters of the unsubstituted core scaffold, demonstrating its ideal "lead-like" properties:

PropertyValue / DescriptionImpact on Drug Design
Molecular Weight (Core) ~253.3 g/mol Leaves a >200 Da margin for functionalization before violating Lipinski's Rule of 5.
Calculated LogP (cLogP) 3.2 - 3.8Optimal range for BBB penetration (CNS targets) and membrane permeability.
Topological Polar Surface Area ~29.1 ŲHighly favorable for intracellular target engagement (e.g., STAT3).
Chiral Centers 1 (

-carbon)
Stereospecificity drives high-affinity receptor binding and reduces off-target toxicity.
Rotatable Bonds 3Low entropic penalty upon target binding, increasing thermodynamic favorability.

Dual-Target Pharmacological Utility

The modularity of the benzamide core allows this scaffold to be tuned for two distinct, high-value pharmacological targets.

MechAction Scaffold Benzamide Scaffold GPR139 GPR139 Receptor (Agonism) Scaffold->GPR139 Activates STAT3 STAT3 Protein (Inhibition) Scaffold->STAT3 Inhibits Gs Gq/Gs Signaling Pathway GPR139->Gs Transcription Gene Transcription (Tumor Suppression) STAT3->Transcription Blocks CNS CNS Modulation (Schizophrenia Models) Gs->CNS

Dual pharmacological pathways of the benzamide scaffold targeting GPR139 and STAT3.

A. GPR139 Agonism (Neurology)

GPR139 is an orphan receptor highly expressed in the CNS, specifically within dopaminergic and serotonergic neurons, making it a prime target for schizophrenia and other neuropsychiatric disorders[1]. The 1-(2,4-dimethylphenyl)ethylamine moiety acts as a lipophilic anchor, driving deep into the transmembrane hydrophobic pocket of GPR139, while the benzamide carbonyl engages in critical hydrogen bonding with the receptor's extracellular loops.

B. STAT3 Inhibition (Oncology & Immunology)

STAT3 is a transcription factor that, when aberrantly activated, drives tumor progression and autoimmune diseases. Benzamide derivatives utilizing this scaffold act as competitive inhibitors by binding to the SH2 domain of STAT3[2]. The orthogonal conformation induced by the 2,4-dimethylphenyl group perfectly mimics the phosphotyrosine residue of endogenous substrates, disrupting STAT3 dimerization and preventing its translocation to the nucleus.

Synthetic Methodology & Self-Validating Protocols

To maintain the integrity of the


-chiral center, the synthesis must avoid harsh basic conditions or prolonged heating. The following protocol utilizes a highly efficient, stereoselective amide coupling strategy.

SynthWorkflow A 1-(2,4-dimethylphenyl)ethanamine (Chiral Resolution) D Amide Bond Formation (Room Temp, DMF) A->D Amine Addition B Substituted Benzoic Acid (Activation) C Coupling Reagent (HATU / DIPEA) B->C Activation C->D Active Ester E 1-(2,4-dimethylphenyl)ethylamine benzamide Scaffold D->E Purification

Synthetic workflow for the 1-(2,4-dimethylphenyl)ethylamine benzamide scaffold.

Protocol 1: Stereoselective Amide Coupling

Objective: Synthesize the (S)-1-(2,4-dimethylphenyl)ethylamine benzamide core without racemization.

  • Carboxylic Acid Activation: Dissolve the desired substituted benzoic acid (1.0 eq) in anhydrous DMF (0.2 M). Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq).

    • Causality & QC Check: DIPEA is chosen over Triethylamine because its steric bulk prevents it from acting as a competing nucleophile. The solution should transition to a pale yellow color within 5 minutes, visually validating the formation of the active OAt ester. If the solution remains colorless, the HATU reagent may be degraded.

  • Amine Addition: Add (S)-1-(2,4-dimethylphenyl)ethanamine hydrochloride[4] (1.1 eq) to the activated mixture. Stir at room temperature (

    
    C) for 2 hours.
    
    • Causality: Using the hydrochloride salt of the amine ensures long-term reagent stability. The excess DIPEA in the reaction mixture liberates the free base in situ, allowing immediate nucleophilic attack on the OAt ester.

  • Quenching & Extraction: Quench the reaction with saturated aqueous

    
     to neutralize residual acid and hydrolyze unreacted ester. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over 
    
    
    
    , and concentrate under reduced pressure.
  • Self-Validating Analytical Check: Purify via flash chromatography. Run a chiral HPLC analysis on the purified product.

    • Validation: The enantiomeric excess (ee) must be >98%. The appearance of a secondary peak indicates racemization, which is a direct diagnostic that the reaction temperature exceeded

      
      C or the reaction was left stirring for >4 hours.
      

In Vitro Target Validation

To confirm the biological efficacy of the synthesized scaffold, a robust biophysical assay is required. For STAT3 inhibitors, Fluorescence Polarization (FP) is the gold standard.

Protocol 2: STAT3 SH2 Domain Fluorescence Polarization Assay

Objective: Validate the disruption of STAT3 dimerization by the benzamide scaffold[2].

  • Assay Setup: Prepare a black 384-well microplate. Use a fluorescently labeled phosphotyrosine peptide (e.g., 5-FAM-GpYLPQTV) known to bind the STAT3 SH2 domain.

  • Incubation: In assay buffer (50 mM HEPES, 50 mM NaCl, 1 mM DTT, 0.01% Tween-20), incubate 50 nM recombinant STAT3 protein with the synthesized benzamide compound at varying concentrations (1 nM to 10 µM) for 30 minutes at room temperature.

  • Measurement & Causality: Measure FP using a microplate reader (Excitation: 485 nm, Emission: 535 nm).

    • Mechanistic Validation: When the heavy STAT3 protein binds the small fluorescent peptide, the complex tumbles slowly, yielding high polarization. If the benzamide scaffold successfully outcompetes the peptide for the SH2 domain, the small peptide is released, tumbles rapidly, and polarization drops.

    • QC Check: Calculate the Z'-factor for the assay plates. A Z'-factor > 0.6 validates the assay's robustness and confirms that the observed IC50 values are artifacts of true target engagement, not assay noise.

References

  • [2] Benzamide compound and its preparation method, use and pharmaceutical composition. Google Patents (CN110092743B). URL:

  • [1] Methods of using GPR139 agonists. Google Patents (US11173161B2). URL:

  • [3] CAS 102877-07-6: 1-(2,4-dimethylphenyl)ethanamine. CymitQuimica. URL:

  • [4] (S)-1-(2,4-Dimethylphenyl)ethanamine hydrochloride. CymitQuimica. URL:

Sources

The Benzamide Scaffold: A Technical Guide to Novel Analogs for Drug Discovery Screening

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The benzamide moiety, a simple yet elegant chemical structure featuring a carboxamide group attached to a benzene ring, stands as a cornerstone in modern medicinal chemistry. Its designation as a "privileged scaffold" is well-earned, stemming from its remarkable ability to engage in a multitude of non-covalent interactions, most notably hydrogen bonding, which allows for high-affinity and specific binding to a diverse array of biological targets.[1] This versatility has propelled the development of numerous blockbuster drugs across a wide spectrum of therapeutic areas, from oncology and central nervous system disorders to antiemetics.[1] This in-depth technical guide provides a comprehensive overview of the design, synthesis, and screening of novel benzamide analogs, offering field-proven insights and detailed protocols for researchers and drug development professionals.

Rational Design and Synthesis of Novel Benzamide Analogs

The synthetic tractability of the benzamide core allows for extensive structural modifications, enabling the fine-tuning of potency, selectivity, and pharmacokinetic profiles.[1] The most prevalent and robust method for constructing the benzamide scaffold is the amide coupling reaction, which involves the activation of a benzoic acid derivative and its subsequent reaction with a primary or secondary amine.[1][2]

General Synthesis Strategies

A common approach involves the use of a coupling reagent to activate the carboxylic acid, forming a more reactive intermediate that is then susceptible to nucleophilic attack by the amine.[3]

Diagram: General Workflow for Benzamide Synthesis

G cluster_activation Activation Step cluster_coupling Coupling Step Benzoic_Acid Benzoic Acid (R-COOH) Coupling_Reagent Coupling Reagent (e.g., EDC, HATU) Reactive_Intermediate Reactive Intermediate (e.g., O-acylisourea ester) Benzoic_Acid->Reactive_Intermediate Activation Coupling_Reagent->Reactive_Intermediate Benzamide_Analog Benzamide Analog (R-CO-NHR') Reactive_Intermediate->Benzamide_Analog Nucleophilic Attack Byproduct Byproduct Reactive_Intermediate->Byproduct Amine Primary or Secondary Amine (R'-NH2) Amine->Benzamide_Analog G Compound_Plating Compound Plating (Serial Dilutions of Benzamide Analogs) Enzyme_Addition Enzyme Addition (Recombinant HDAC) Compound_Plating->Enzyme_Addition Pre_incubation Pre-incubation (Compound-Enzyme Interaction) Enzyme_Addition->Pre_incubation Substrate_Addition Substrate Addition (Fluorogenic HDAC Substrate) Pre_incubation->Substrate_Addition Enzymatic_Reaction Enzymatic Reaction (Deacetylation) Substrate_Addition->Enzymatic_Reaction Development Development (Addition of Developer to Release Fluorophore) Enzymatic_Reaction->Development Fluorescence_Measurement Fluorescence Measurement (Plate Reader) Development->Fluorescence_Measurement Data_Analysis Data Analysis (IC50 Determination) Fluorescence_Measurement->Data_Analysis G cluster_pathway Simplified RTK Signaling Pathway cluster_inhibition Inhibition Mechanism RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Benzamide Kinase Inhibitor Inhibitor->RTK ATP_Site Blocks ATP Binding Site G DNA_Damage DNA Single-Strand Break PARP1 PARP1 Activation DNA_Damage->PARP1 PARylation PAR Synthesis (PARylation) PARP1->PARylation DDR_Recruitment Recruitment of DNA Repair Proteins PARylation->DDR_Recruitment Apoptosis Apoptosis (in HR-deficient cells) PARylation->Apoptosis Leads to DNA_Repair DNA Repair DDR_Recruitment->DNA_Repair Inhibitor Benzamide PARP Inhibitor Inhibitor->PARP1 Inhibits

Sources

Solubility profile of lipophilic benzamide derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The Solubility Profile of Lipophilic Benzamide Derivatives: A Comprehensive Technical Guide for Drug Development

Executive Summary

The benzamide pharmacophore is a privileged structural motif in medicinal chemistry, forming the core of numerous approved therapeutics, including targeted oncological agents (e.g., Vismodegib, Sonidegib)[1] and novel anti-infectives[2]. However, optimizing these molecules for target binding affinity often requires the addition of bulky, lipophilic substituents—such as N-adamantyl or phenylmethyl groups[3],[4]. While these modifications improve pharmacodynamics, they frequently inflict severe physicochemical liabilities.

Lipophilic benzamide derivatives typically fall into Biopharmaceutics Classification System (BCS) Class II or IV, exhibiting poor aqueous solubility that critically limits oral bioavailability[5]. This whitepaper provides an authoritative analysis of the solubility profiles of these compounds, detailing the thermodynamic principles governing their dissolution, self-validating experimental protocols for accurate solubility determination, and advanced formulation strategies to overcome solubility bottlenecks.

Physicochemical Foundations: The "Brick Dust" vs. "Grease" Paradigm

The poor aqueous solubility of lipophilic benzamides is multifactorial, driven by a combination of high crystal lattice energy ("brick dust" characteristics) and high lipophilicity ("grease" characteristics)[6].

  • Crystal Lattice Energy (Enthalpic Penalty): The amide linkage (-CONH-) acts as both a strong hydrogen bond donor and acceptor. In the solid state, benzamide derivatives form highly stable, tightly packed crystal lattices stabilized by intermolecular hydrogen bonding[7]. Breaking these bonds requires significant energy (enthalpy of fusion). Consequently, the dissolution of benzamides is typically an endothermic and non-spontaneous process[7].

  • Lipophilicity (Entropic Penalty): The presence of aromatic rings and hydrophobic substituents (e.g., halogens, alkyl chains) significantly increases the partition coefficient (LogP)[4],[8]. Water molecules cannot effectively solvate these hydrophobic surfaces, forcing the water to form highly ordered clathrate-like structures around the drug molecule, leading to a massive entropic penalty upon dissolution.

Analytical Workflows for Solubility Profiling

Accurate determination of solubility is paramount. As formulation scientists, we must distinguish between kinetic solubility (the concentration of a compound in solution before precipitation occurs, critical for early discovery assays) and thermodynamic solubility (the equilibrium concentration of the crystalline compound in a saturated solution, critical for formulation development)[2],[9].

Workflow Start Synthesized Lipophilic Benzamide Derivative PhysChem Physicochemical Profiling (pKa, LogP, Melting Point) Start->PhysChem Kinetic Kinetic Solubility Screen (Nephelometry) PhysChem->Kinetic Thermo Thermodynamic Solubility (Shake-Flask Method) Kinetic->Thermo Decision Aqueous Solubility > 100 µg/mL? Thermo->Decision Formulation Standard Formulation Decision->Formulation Yes Enhancement Solubility Enhancement (ASDs, CD, SEDDS) Decision->Enhancement No

Caption: Workflow for solubility profiling and enhancement of benzamide derivatives.

Protocol 1: High-Throughput Kinetic Solubility Screening (Nephelometry)
  • Purpose: To rapidly assess the precipitation point of a benzamide derivative when spiked from an organic stock into an aqueous buffer.

  • Causality: Kinetic solubility often overestimates true solubility due to the formation of a metastable supersaturated state. However, it is essential for ensuring compounds do not crash out during in vitro biological assays (e.g., enzymatic screening)[10].

  • Methodology:

    • Stock Preparation: Prepare a 10 mM stock solution of the benzamide derivative in 100% DMSO.

    • Serial Dilution: Create a concentration gradient (e.g., 1 µM to 500 µM) in a 96-well plate using the target aqueous buffer (e.g., PBS, pH 7.4). Keep the final DMSO concentration ≤ 1% to prevent artificial co-solvency effects.

    • Incubation: Incubate the plate at 37°C for 2 hours with orbital shaking (300 RPM) to allow for potential nucleation.

    • Measurement: Read the plate using a nephelometer. An abrupt increase in scattered light intensity indicates the onset of precipitation (the kinetic solubility limit).

Protocol 2: Gold-Standard Thermodynamic Solubility (Shake-Flask Method)
  • Purpose: To determine the true equilibrium solubility of the crystalline API.

  • Causality: Lipophilic benzamides exhibit exceptionally slow dissolution kinetics due to their high crystal lattice energy. A minimum of 48 hours is required to ensure thermodynamic equilibrium is reached; premature sampling will result in a severe underestimation of solubility[7].

  • Methodology:

    • Sample Preparation: Add an excess amount of the solid benzamide derivative (e.g., 10 mg) to a glass vial containing 1 mL of the test medium (e.g., water, simulated gastric fluid, or pure organic solvents)[9],[7].

    • Equilibration: Seal the vials and place them in a thermostatic water bath shaker at a constant temperature (e.g., 298.15 K or 310.15 K) for 48 hours at 150 RPM[9].

    • Phase Separation: Remove the vials and centrifuge the suspension at 10,000 x g for 15 minutes. Critical Insight: Centrifugation is strictly preferred over direct filtration for highly lipophilic compounds. Benzamides can nonspecifically bind to standard filter membranes, artificially lowering the measured concentration.

    • Quantitation: Carefully aspirate the supernatant, dilute appropriately in the mobile phase, and quantify the dissolved drug concentration using HPLC-UV at the compound's λmax (e.g., 254 nm)[2].

Empirical Solubility Data and Solvent Effects

The solubility of benzamide derivatives varies drastically across different solvent systems. Understanding this profile is essential for selecting co-solvents for toxicology studies and predicting in vivo behavior. Studies utilizing the modified Apelblat and Jouyban-Acree models have demonstrated that solubility is highly dependent on solvent polarity, hydrogen-bonding capacity, and preferential solvation[9],[7].

Table 1: Representative Mole Fraction Solubility of Lipophilic Benzamides at 308.15 K

Solvent SystemPolarity IndexTypical Mole Fraction Solubility (x 10⁻³)Solvation Mechanism
Water 10.2< 0.05Poor solvation; massive hydrophobic penalty[9].
Toluene 2.40.1 - 0.5Aromatic π-π interactions, but lacks H-bond disruption[9].
Ethyl Acetate 4.40.8 - 1.5Moderate H-bond acceptor; partially disrupts crystal lattice[7].
Acetone 5.11.5 - 2.0Strong dipole moment; favorable preferential solvation[9].
Methanol 5.11.0 - 3.0Strong H-bond donor/acceptor; highly effective solubilizer[9],[10].
Chloroform 4.12.0 - 7.5Excellent for highly lipophilic, halogenated derivatives[9].

(Note: Data represents aggregated thermodynamic trends for substituted benzamides, such as N-phenyl-benzamides and halogenated derivatives[9],[8].)

Advanced Solubilization Strategies

When a benzamide derivative exhibits an aqueous solubility of < 100 µg/mL, advanced formulation strategies are mandatory to achieve therapeutic exposures[5].

A. Inclusion Complexation (Cyclodextrins)

Cyclodextrins, particularly hydroxypropyl-β-cyclodextrin (HP-β-CD), are highly effective at solubilizing lipophilic benzamides[6]. The hydrophobic cavity of the cyclodextrin encapsulates the lipophilic aromatic rings of the benzamide, while the hydrophilic exterior ensures aqueous solubility[6].

Protocol for Complex Preparation (Kneading Method):

  • Mix HP-β-CD with a small volume of water in a mortar to form a uniform paste[6].

  • Gradually add the benzamide derivative in a 1:1 molar ratio while continuously kneading for 45 minutes[6].

  • Dry the resulting complex under vacuum and verify inclusion via Differential Scanning Calorimetry (DSC) by observing the disappearance of the API's melting endotherm[6].

Complexation Drug Lipophilic Benzamide Water Aqueous Medium Drug->Water Poor Solubility Complex Inclusion Complex Drug->Complex Hydrophobic Interaction CD HP-β-CD (Host) CD->Complex Cavity Encapsulation Solubilized Enhanced Bioavailability Water->Solubilized Complex->Water High Apparent Solubility

Caption: Mechanism of solubility enhancement via HP-β-CD inclusion complexation.

B. Solid-State Modification: Amorphous Solid Dispersions (ASDs) and Cocrystals

Disrupting the stable crystal lattice is a powerful approach. By formulating the benzamide as an amorphous solid dispersion (ASD) within a hydrophilic polymer matrix (e.g., HPMCAS), the energy barrier to dissolution is bypassed, leading to rapid supersaturation[5]. Alternatively, cocrystallization with highly soluble co-formers can alter the physicochemical properties. However, care must be taken: incongruent solubility of cocrystals (e.g., benzamide:dibenzyl sulfoxide) can sometimes result in the precipitation of the less soluble component at the dissolving surface, negating the solubility advantage[11].

C. Lipid-Based Formulations (SEDDS)

For highly lipophilic benzamides (LogP > 4), Self-Emulsifying Drug Delivery Systems (SEDDS) are utilized. The API is dissolved in an isotropic mixture of oils, surfactants, and co-solvents[5]. Upon contact with gastrointestinal fluids, the mixture spontaneously forms a fine oil-in-water microemulsion, keeping the drug solubilized and presenting a massive surface area for absorption[5].

Conclusion

The successful development of lipophilic benzamide derivatives hinges on a rigorous understanding of their physicochemical properties. By employing systematic thermodynamic solubility profiling and leveraging advanced formulation technologies like cyclodextrin complexation and ASDs, formulation scientists can effectively bridge the gap between potent in vitro activity and in vivo therapeutic efficacy.

References

  • [2] Physicochemical Characterization of Newly Synthesized Benzamide Derivatives: An In-depth Technical Guide. Benchchem. 2

  • [6] Technical Support Center: Enhancing the Solubility of 4-Benzoylbenzamide in Formulations. Benchchem. 6

  • [3] An In-depth Technical Guide on the Physicochemical Properties of N-adamantyl-benzamide derivatives. Benchchem. 3

  • [9] Solubility of three types of benzamide derivatives in toluene, ethyl acetate, acetone, chloroform, methanol, and water at temperatures ranging from 288.15 to 328.15 K at atmospheric pressure. ResearchGate. 9

  • [5] Technical Support Center: Enhancing the Bioavailability of Poorly Soluble Benzamide Compounds. Benchchem. 5

  • [7] Solubility Modeling and Preferential Solvation of Benzamide in Some Pure and Binary Solvent Mixtures at Different Temperatures. ACS Publications. 7

  • [11] Characterisation, solubility and intrinsic dissolution behaviour of benzamide: dibenzyl sulfoxide cocrystal. CORA. 11

  • [4] Benzamide, 3-fluoro-N-(phenylmethyl)-. CymitQuimica. 4

  • [8] Synthesis, Molecular Docking and in Silico ADME Prediction of 2-Benzoylamino-N-Phenyl-Benzamide Derivatives. DergiPark. 8

  • [1] Synthesis and Smo Activity of Some Novel Benzamide Derivatives. MDPI. 1

  • [10] Looking for suggestions to dissolve benzamide derivatives. Reddit. 10

Sources

Bioactive Benzamide Small Molecules: A Technical Guide to Library Design, Synthesis, and Screening

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzamide moiety (carboxamide-substituted benzene) represents a "privileged scaffold" in medicinal chemistry, distinguished by its ability to interact with diverse biological targets ranging from histone deacetylases (HDACs) in oncology to dopamine receptors in neuropsychiatry.[1][2] Its structural rigidity, combined with the hydrogen-bonding potential of the amide linker, allows for precise orientation of pharmacophores within active sites. This guide provides a technical roadmap for researchers to design, synthesize, and screen benzamide-based chemical libraries, emphasizing solid-phase organic synthesis (SPOS) and mechanism-based validation.

Part 1: The Benzamide Scaffold in Medicinal Chemistry[2][3]

Pharmacophore Analysis

The benzamide core functions as a rigid linker that connects a "Cap" group (interacting with the solvent-exposed surface) to a "Warhead" or interacting motif (binding to the deep pocket).

  • H-Bonding: The amide nitrogen (donor) and carbonyl oxygen (acceptor) form critical hydrogen bonds with backbone residues (e.g., Aspartate or Histidine) in target proteins.

  • Pi-Stacking: The phenyl ring engages in

    
     stacking with aromatic residues (e.g., Phenylalanine, Tyrosine) in the binding pocket.
    
  • Conformational Restriction: The planar nature of the amide bond restricts rotational freedom, reducing the entropic penalty upon binding.

Key Therapeutic Classes
Therapeutic ClassTarget MechanismRepresentative CompoundKey Structural Feature
Epigenetics Class I HDAC Inhibition (Zn²⁺ chelation)Entinostat (MS-275) 2-aminobenzamide (ZBG)
Psychiatry D2/D3 Receptor AntagonismAmisulpride 4-amino-5-ethylsulfonyl
Oncology PARP InhibitionIniparib (Historical)Iodobenzamide core
Gastroenterology 5-HT4 AgonismCisapride Substituted benzamide

Part 2: Mechanism of Action & Signaling Pathways

HDAC Inhibition: The Zinc-Binding Mechanism

Benzamide HDAC inhibitors (HDACi) like Entinostat differ from hydroxamic acids (e.g., SAHA) by exhibiting kinetic selectivity for Class I HDACs (HDAC 1, 2, 3). The 2-aminobenzamide moiety acts as the Zinc-Binding Group (ZBG).

  • Mechanism: The carbonyl oxygen and the amino group chelate the catalytic Zn²⁺ ion at the bottom of the HDAC active site, preventing the deacetylation of lysine residues on histone tails. This leads to chromatin relaxation and re-expression of tumor suppressor genes (e.g., p21).

Visualization: HDAC Inhibition Pathway

HDAC_Pathway cluster_0 Nucleus Environment HDAC HDAC Enzyme (Class I) Ac_Histone Acetylated Histones HDAC->Ac_Histone Inhibition leads to Accumulation DeAc_Histone Deacetylated Histones HDAC->DeAc_Histone Catalyzes Deacetylation Chromatin_Compact Heterochromatin (Silenced Genes) Chromatin_Open Euchromatin (Active Transcription) GeneExpr Cell Cycle Arrest / Apoptosis Chromatin_Open->GeneExpr Tumor Suppressor Expression (p21) Ac_Histone->Chromatin_Open Promotes Ac_Histone->DeAc_Histone HDAC Activity DeAc_Histone->Chromatin_Compact Condenses DNA Benzamide Benzamide Inhibitor (e.g., Entinostat) Benzamide->HDAC Inhibits Zn Active Site Zn2+ Benzamide->Zn Chelates Zn->HDAC Required for Catalysis

Caption: Mechanism of benzamide-mediated HDAC inhibition leading to epigenetic reactivation of tumor suppressors.

Part 3: Library Synthesis Protocols

To explore the chemical space of bioactive benzamides, Solid-Phase Organic Synthesis (SPOS) is the preferred method for generating high-purity libraries. This approach allows for rapid "split-and-pool" or parallel synthesis.

Protocol: Solid-Phase Synthesis of N-Substituted Benzamides

Objective: Synthesize a library of 96 benzamide derivatives varying at the amide nitrogen (R1) and the phenyl ring (R2).

Reagents & Materials:

  • Resin: Rink Amide MBHA resin (Loading: 0.5–0.7 mmol/g).

  • Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (Diisopropylethylamine).

  • Solvents: DMF (Dimethylformamide), DCM (Dichloromethane).

  • Cleavage Cocktail: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% H₂O.

Step-by-Step Workflow:

  • Resin Swelling:

    • Weigh 100 mg of Rink Amide resin into a fritted syringe reactor.

    • Swell in DCM (2 mL) for 30 min. Drain.

  • Fmoc Deprotection:

    • Treat resin with 20% Piperidine in DMF (2 mL) for 5 min, then drain.

    • Repeat treatment for 15 min.

    • Wash resin: DMF (3x), DCM (3x), DMF (3x).

    • Validation: Perform Chloranil test (Blue beads = free amine).

  • Coupling of Benzoic Acid Scaffold (R2 Diversity):

    • Prepare solution: substituted Benzoic Acid (3 eq), HATU (3 eq), DIPEA (6 eq) in DMF.

    • Add to resin and shake for 2 hours at room temperature.

    • Wash resin: DMF (3x), DCM (3x).

    • Validation: Chloranil test should be colorless (complete coupling).

  • Cleavage & Isolation:

    • Treat resin with Cleavage Cocktail (2 mL) for 2 hours.

    • Collect filtrate; precipitate product by adding cold Diethyl Ether (10 mL).

    • Centrifuge (3000 rpm, 5 min), decant ether, and dry pellet under vacuum.

Visualization: Synthesis Workflow

SPOS_Workflow Start Rink Amide Resin (Fmoc-Protected) Deprotect Fmoc Removal (20% Piperidine) Start->Deprotect FreeAmine Resin-NH2 Deprotect->FreeAmine Coupling Coupling Reaction (R-COOH + HATU) FreeAmine->Coupling Validation Chloranil Test FreeAmine->Validation Check (+) Blue Intermediate Resin-Benzamide Coupling->Intermediate Cleavage Acid Cleavage (TFA/TIS/H2O) Intermediate->Cleavage Intermediate->Validation Check (-) Colorless Final Soluble Benzamide Library Member Cleavage->Final

Caption: Solid-Phase Organic Synthesis (SPOS) workflow for benzamide library generation.

Part 4: Screening & Validation Protocols

Once the library is synthesized, high-throughput screening (HTS) is required to identify bioactive hits.

Protocol: Fluorometric HDAC Activity Assay

Principle: This assay uses a fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC). HDAC activity removes the acetyl group, and a developer solution releases the fluorescent AMC fluorophore. Inhibitors prevent fluorescence generation.

Self-Validating Controls:

  • Z-Factor: Must be > 0.5 for a valid HTS assay.

  • Positive Control: Trichostatin A (TSA) or SAHA (Vorinostat) at 1 µM (expect >90% inhibition).

  • Negative Control: DMSO vehicle (0% inhibition).

Methodology:

  • Plate Setup: Use black 96-well or 384-well plates to minimize background.

  • Enzyme Incubation:

    • Add 10 µL of diluted HDAC enzyme (e.g., HeLa nuclear extract or recombinant HDAC1) to wells.

    • Add 0.5 µL of library compound (10 mM DMSO stock) to test wells (Final conc: 10-50 µM).

    • Incubate for 15 min at 37°C.

  • Substrate Addition:

    • Add 40 µL of Fluorogenic Substrate solution.

    • Incubate for 30 min at 37°C.

  • Development:

    • Add 50 µL of Developer/Stop Solution (containing Trypsin).

    • Incubate for 15 min at room temperature.

  • Readout:

    • Measure Fluorescence: Ex/Em = 350/460 nm.

  • Data Analysis:

    • Calculate % Inhibition =

      
      .
      
Data Presentation: Comparative Potency

When validating hits, compare against standard benchmarks.

CompoundTargetIC₅₀ (µM)Selectivity ProfileSource
Entinostat (MS-275) HDAC 1/2/30.2 - 5.0Class I Selective[1]
Mocetinostat HDAC 1/20.15Class I Selective[1]
Amisulpride D2/D30.003 (Ki)Limbic Selective[2]
Library Hit A (Hypothetical) HDAC 12.5UnknownInternal

References

  • Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. MDPI.[Link]

  • Antipsychotic Benzamides Amisulpride and LB-102 Display Polypharmacy as Racemates. ACS Omega.[3][Link]

  • Solid phase synthesis of benzamidine-derived sulfonamide libraries. PubMed.[Link]

  • Rapid Discovery of Functional Small Molecule Ligands against Proteomic Targets through Library-Against-Library Screening. ACS Combinatorial Science.[Link]

Sources

Structural Classification and Pharmacological Profiling of N-Substituted Benzamide Ligands: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The N-substituted benzamide pharmacophore is a highly versatile and privileged scaffold in modern medicinal chemistry. By systematically modifying the substituents on the benzamide nucleus and the N-linked side chain, researchers can direct the ligand's affinity toward vastly different biological targets. This whitepaper provides an in-depth structural classification of N-substituted benzamide ligands, focusing on their two most prominent pharmacological roles: Dopamine Receptor Antagonists (neurological applications) and Histone Deacetylase (HDAC) Inhibitors (oncological applications).

Structural Classification & Pharmacophore Architecture

N-substituted benzamides are broadly classified based on their target specificity, which is dictated by distinct structural motifs.

Orthopramides: Dopamine D2/D3/D4 Receptor Antagonists

The first major class of benzamides, often referred to as orthopramides (e.g., sulpiride, raclopride, remoxipride), act as highly selective dopamine D2 and D3 receptor antagonists.

  • Aromatic Ring Substitutions: These ligands typically feature 2-methoxy or 5,6-dioxygenated benzamide moieties. The presence of a methoxy substituent in the 5-position is highly beneficial for maximizing in vitro activity, while the 3-position substituents dominate the overall receptor fit 1[1].

  • Side Chain Stereochemistry: The N-substituent is usually an acyclic amide side chain containing a basic amine, such as an N-alkylpyrrolidinyl group. Structure-activity relationship (SAR) studies confirm that the (S)-configuration in the side chain is critical for high-affinity receptor binding 1[1]. Furthermore, varying the bulkiness of the 4-amino group substituent can shift selectivity among D2, D3, and D4 receptor subtypes 2[2].

o-Aminoanilides: Class I Selective HDAC Inhibitors

The second major class comprises epigenetic modulators targeting Histone Deacetylases (HDACs). Unlike pan-HDAC inhibitors (e.g., hydroxamic acids), benzamides are highly selective for Class I HDACs (HDAC1, 2, and 3), which are frequently overexpressed in solid tumors and leukemias 3[3].

  • Zinc-Binding Group (ZBG): The benzamide moiety itself acts as the ZBG. An ortho-amino group on the anilide ring is strictly required to coordinate the Zn2+ ion within the catalytic pocket 3[3].

  • Linker and Cap: A hydrophobic linker connects the ZBG to a surface recognition cap, blocking access to the catalytic tunnel. Modifications here, such as incorporating a pyridazinone scaffold, have yielded potent oral anticancer drug candidates that induce G1 cell cycle arrest 4[4].

Classification Root N-Substituted Benzamides Dopamine Dopamine Antagonists (Orthopramides) Root->Dopamine HDAC HDAC Class I Inhibitors (o-Aminoanilides) Root->HDAC D2 D2/D3 Selective (e.g., Raclopride) Dopamine->D2 D4 D4 Selective (e.g., YM-43611) Dopamine->D4 ZBG Zinc-Binding Group (Coordination) HDAC->ZBG Linker Hydrophobic Linker (Channel Fit) HDAC->Linker Cap Surface Cap (Recognition) HDAC->Cap

Figure 1: Structural classification and pharmacophore mapping of N-substituted benzamides.

Structure-Activity Relationship (SAR) Profiling

The distinct pharmacological profiles of benzamides are driven by precise spatial and electronic requirements. Summarized below are the quantitative and qualitative SAR parameters defining their efficacy.

Table 1: Structural Classification and Pharmacophore Features
Ligand ClassPrimary TargetKey Structural FeaturesRepresentative LigandsMechanism of Action
Orthopramides Dopamine D2/D3 Receptors2-methoxy/5,6-dioxygenated benzamide, N-alkylpyrrolidinyl side chainSulpiride, RacloprideAntagonism via extended side-chain conformation
Benzamide HDACi Class I HDACs (1, 2, 3)Zinc-binding group (o-aminoanilide), hydrophobic linker, surface capEntinostat, TucidinostatChelation of Zn2+ in catalytic pocket, histone hyperacetylation
Table 2: Quantitative SAR Parameters for Benzamide Ligands
Ligand ClassTarget Receptor/EnzymeOptimal SubstitutionsBinding Affinity / IC50Causality for Activity
6-Methoxybenzamides Dopamine D2(S)-1-ethyl-2-pyrrolidinylmethylHigh Affinity (nM range)(S)-configuration and 3-position substituents dominate receptor fit 1[1].
o-Aminoanilides HDAC1/2/3Pyridyl or phenyl cap with linker10–50 nMElectron density on benzamide ring enhances Zn2+ chelation 5[5].

Mechanistic Pathways

Understanding the conformational dynamics is essential. For dopamine antagonists, molecular mechanics calculations (MM2) reveal that the acyclic amide side chain must adopt an extended conformation to achieve a low-energy state within the D-2 receptor-interaction model 6[6].

Conversely, in oncology, benzamides act as selective HDAC class 1 inhibitors, which is highly preferable for drug development due to fewer adverse effects compared to pan-HDAC inhibitors 7[7]. The pathway below illustrates the downstream cellular response to this inhibition.

Pathway Ligand Benzamide Ligand (e.g., Entinostat) HDAC Class I HDAC (HDAC1/2/3) Ligand->HDAC Inhibits Histone Histone Hyperacetylation HDAC->Histone Prevents Deacetylation Gene Gene Transcription (p21 Upregulation) Histone->Gene Chromatin Relaxation Arrest Cell Cycle Arrest & Apoptosis Gene->Arrest Tumor Suppression

Figure 2: Cellular signaling pathway of benzamide-mediated HDAC Class I inhibition.

Experimental Methodologies & Validation Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocols outline the synthesis and biological evaluation of N-substituted benzamides.

Workflow Start Ligand Design & Synthesis Purification HPLC Purification & NMR Start->Purification Assay In Vitro Target Assay (Receptor Binding / Enz. Inhibition) Purification->Assay Cell Cellular Phenotype Assay (Proliferation / Apoptosis) Assay->Cell Data SAR Data Modeling (3D-QSAR) Cell->Data

Figure 3: Step-by-step experimental workflow for benzamide ligand validation.

Protocol 1: Synthesis and Conformational Validation of Dopamine D2/D3 Ligands

Step 1: Amidation Reaction

  • Action: React the substituted salicylic acid (e.g., 5,6-dimethoxysalicylic acid) with an (S)-2-pyrrolidinylmethylamine using a coupling reagent (EDC/HOBt) in anhydrous dichloromethane.

  • Causality: The coupling reagents ensure the formation of the acyclic amide without racemization. The (S)-enantiomer is strictly enforced because QSAR models and stereochemical studies dictate that this specific configuration is an absolute requirement for docking into the lipophilic pocket of the D2 receptor 8[8].

Step 2: Chromatographic Purification & NMR Validation

  • Action: Purify the crude product via flash chromatography and validate the structure using 1H-NMR.

  • Causality: Removing unreacted chiral amines prevents false positives in downstream radioligand binding assays. NMR confirms the extended conformation of the acyclic amide side chain, which is structurally required to mimic the receptor-bound state 6[6].

Protocol 2: In Vitro HDAC1 Inhibition Assay for Benzamide Derivatives

Step 1: Fluorogenic Substrate Incubation

  • Action: Incubate the purified benzamide derivative (10 nM - 10 μM) with recombinant human HDAC1 enzyme and an acetylated, fluorogenic lysine substrate for 60 minutes at 37°C.

  • Causality: The benzamide's ortho-aminoanilide group acts as the ZBG. It physically chelates the Zn2+ ion in the enzyme's catalytic tunnel, competitively preventing the enzyme from deacetylating the synthetic lysine substrate 5[5].

Step 2: Trypsin Cleavage and Fluorescence Readout

  • Action: Add a trypsin developer solution and measure fluorescence (Ex 360 nm / Em 460 nm).

  • Causality: Trypsin selectively cleaves only the deacetylated substrate to release the fluorophore. By measuring the reduction in fluorescence compared to a vehicle control, researchers can directly quantify the degree of enzyme inhibition and calculate the IC50, validating the potency of the structural modifications 3[3].

References

  • Norinder U, Högberg T. "A quantitative structure-activity relationship for some dopamine D2 antagonists of benzamide type." Acta Pharm Nord. 1

  • "Dopamine D3 and D4 receptor antagonists: synthesis and structure--activity relationships of (S)-(+)-N-(1-Benzyl-3-pyrrolidinyl)-5-chloro-4- [(cyclopropylcarbonyl) amino]-2-methoxybenzamide (YM-43611) and related compounds." J Med Chem. 2

  • "The development of dopamine D2-receptor selective antagonists." PubMed. 8

  • "Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors." MDPI. 5

  • "HDAC inhibitors as anticancer drugs: chemical diversity, clinical trials, challenges and perspectives." RSC Publishing. 7

  • Pettersson I, Liljefors T. "Conformational analysis of dopamine D-2 receptor antagonists of the benzamide series in relation to a recently proposed D-2 receptor-interaction model." J Med Chem. 6

  • "Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation." PMC. 3

  • "Discovery of (S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide as Potent Class I Selective HDAC Inhibitor for Oral Anticancer Drug Candidate." Journal of Medicinal Chemistry - ACS Publications. 4

Sources

Methodological & Application

Application Note: High-Efficiency Synthesis of N-[1-(2,4-dimethylphenyl)ethyl]benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Considerations

This application note details the optimized synthesis of N-[1-(2,4-dimethylphenyl)ethyl]benzamide , a structural motif frequently encountered in kinase inhibitors and agrochemical scaffolds.

The synthesis presents a specific challenge: Steric Hindrance . The target molecule is derived from 1-(2,4-dimethylphenyl)ethanamine .[1] The presence of an ortho-methyl group on the phenyl ring, combined with the


-methyl group on the ethyl chain, creates a congested reaction center. Standard "textbook" amide couplings often suffer from slow kinetics or incomplete conversion in these systems.

This guide presents two distinct protocols:

  • Protocol A (Acid Chloride Method): The robust, high-yielding choice for racemic synthesis or non-sensitive substrates.

  • Protocol B (HATU-Mediated Coupling): The precision method, essential for preserving chiral integrity (enantiomeric excess) if starting from optically active amines (e.g., (S)-1-(2,4-dimethylphenyl)ethanamine).

Retrosynthetic Analysis

The disconnection reveals the amide bond formed between the activated benzoic acid and the hindered primary amine.

Retrosynthesis Product Target: N-[1-(2,4-dimethylphenyl)ethyl]benzamide Disconnect Amide Coupling Product->Disconnect Disconnection Amine Amine: 1-(2,4-dimethylphenyl)ethanamine (Steric Bulk) Disconnect->Amine Acid Acid Source: Benzoic Acid (or Benzoyl Chloride) Disconnect->Acid

Figure 1: Retrosynthetic disconnection highlighting the steric congestion at the amine coupling partner.

Critical Reagent Properties

ReagentCAS No.[1][2][3]MW ( g/mol )RoleCritical Note
1-(2,4-dimethylphenyl)ethanamine 102877-07-6149.23NucleophileHindered. Ortho-substituent reduces nucleophilicity.
Benzoyl Chloride 98-88-4140.57ElectrophileMoisture sensitive. Use for Protocol A.
Benzoic Acid 65-85-0122.12PrecursorStable solid. Use for Protocol B.
HATU 148893-10-1380.23Coupling AgentHigh reactivity for hindered systems.[4]
DIPEA (Hünig's Base) 7087-68-5129.24BaseNon-nucleophilic base; scavenges protons.

Experimental Protocols

Protocol A: Acid Chloride Method (Robust / Scale-Up)

Best for: Racemic synthesis, scale-up (>1g), and cost-efficiency.

Mechanism: The high reactivity of the acyl chloride overcomes the steric hindrance of the 2,4-dimethylphenyl group.

Reagents:

  • Amine (1.0 equiv)[3][5][6]

  • Benzoyl Chloride (1.2 equiv)

  • Triethylamine (TEA) or DIPEA (2.0 equiv)

  • Dichloromethane (DCM) [Anhydrous]

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 1-(2,4-dimethylphenyl)ethanamine (1.0 equiv) in anhydrous DCM (0.2 M concentration).

  • Base Addition: Add TEA (2.0 equiv). The solution may fume slightly; ensure good ventilation.

  • Cooling: Cool the reaction mixture to 0°C using an ice bath. Note: Cooling is critical to prevent bis-acylation or side reactions, despite the hindered nature of the amine.

  • Acylation: Add Benzoyl Chloride (1.2 equiv) dropwise over 10 minutes.

    • Observation: A white precipitate (TEA[7]·HCl salts) will form almost immediately.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 3–4 hours.

    • QC Check: Monitor by TLC (Hexane/EtOAc 3:1) or LCMS. The amine spot should disappear.

  • Quench: Add saturated aqueous NaHCO₃ (10 mL/mmol) and stir vigorously for 15 minutes to hydrolyze excess benzoyl chloride.

  • Workup:

    • Separate phases.[5]

    • Wash organic layer with 1M HCl (to remove unreacted amine).

    • Wash organic layer with Brine.[5][6]

    • Dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Water or perform flash chromatography if high purity is required.

Protocol B: HATU-Mediated Coupling (Precision / Chiral)

Best for: Chiral synthesis (preventing racemization), library generation, or acid-sensitive substrates.

Mechanism: HATU generates an active ester (OBt/OAt species) that is highly reactive but less prone to oxazolone-mediated racemization than acid chlorides.

Reagents:

  • Amine (1.0 equiv)[5][6]

  • Benzoic Acid (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (3.0 equiv)[8]

  • DMF (Anhydrous)

Step-by-Step Procedure:

  • Activation: In a vial/flask, dissolve Benzoic Acid (1.1 equiv) in anhydrous DMF (0.2 M).

  • Coupling Agent: Add HATU (1.2 equiv) and DIPEA (1.5 equiv). Stir at room temperature for 10 minutes.

    • Why? This pre-activation step forms the activated ester species before the hindered amine is introduced.

  • Addition: Add a solution of 1-(2,4-dimethylphenyl)ethanamine (1.0 equiv) and remaining DIPEA (1.5 equiv) in minimal DMF to the reaction mixture.

  • Reaction: Stir at room temperature for 12–16 hours.

    • Note: Due to steric bulk, this reaction is slower than standard couplings. Do not heat above 40°C unless necessary, to avoid racemization.

  • Workup (Aqueous):

    • Dilute reaction with EtOAc (10x volume of DMF).

    • Wash with saturated LiCl solution (3x) to remove DMF.

    • Wash with saturated NaHCO₃ and Brine.

  • Purification: Flash column chromatography is usually required to remove tetramethylurea byproducts from HATU.

    • Eluent: 0-30% EtOAc in Hexanes.

Purification & Analytical Workflow

The following workflow ensures the isolation of pharmaceutical-grade material.

Workup Reaction Crude Reaction Mixture Quench Quench (Sat. NaHCO3) Reaction->Quench Extract Extraction (DCM or EtOAc) Quench->Extract WashAcid Wash: 1M HCl (Removes unreacted Amine) Extract->WashAcid WashBase Wash: Sat. NaHCO3 (Removes unreacted Acid) WashAcid->WashBase Dry Dry (Na2SO4) & Concentrate WashBase->Dry Decision Purity Check (LCMS) Dry->Decision Recryst Recrystallization (EtOH/H2O) Decision->Recryst >90% Pure Column Flash Chromatography (Hex/EtOAc) Decision->Column <90% Pure Final Pure N-[1-(2,4-dimethylphenyl)ethyl]benzamide Recryst->Final Column->Final

Figure 2: Purification decision tree based on crude purity.

Analytical Characterization (Expected Data)[8][9][10]
  • 1H NMR (DMSO-d6 or CDCl3):

    • Amide NH: Doublet around

      
       6.0–8.5 ppm (shift varies by solvent/concentration).
      
    • Chiral Methine (CH): Multiplet/Quintet around

      
       5.2–5.5 ppm. Note: This proton will be deshielded due to the amide and aromatic ring.
      
    • Methyl (Ethyl chain): Doublet around

      
       1.4–1.6 ppm.
      
    • Aromatic Methyls: Two distinct singlets around

      
       2.2–2.4 ppm (corresponding to the 2-Me and 4-Me positions).
      
    • Aromatic Region: Multiplets for the benzoyl group (5H) and the dimethylphenyl group (3H).

  • Rotamers: Due to the ortho-methyl group (2-position) on the amine side, restricted rotation around the N-C(chiral) bond may occur. If NMR peaks appear broad at room temperature, run the spectrum at 50°C to coalesce rotamers.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Steric hindrance prevents nucleophilic attack.Switch to Protocol A (Acid Chloride). If using Protocol B, add HOAt as an additive or switch to PyBOP .
Racemization Over-activation or high temperature.Use Protocol B (HATU). Maintain temperature <25°C. Avoid excess base.
Sticky Solid / Oil Impurities (DMF or Urea byproducts).Perform LiCl washes (Protocol B). Triturate the oil with cold Pentane or Diethyl Ether to induce crystallization.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[4][9][10][11][12] Tetrahedron, 61(46), 10827-10852. Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[10][13] Organic Process Research & Development, 20(2), 140–177. Link

  • PubChem Compound Summary. (2023). 1-(2,4-Dimethylphenyl)ethylamine.[1][2][3] National Center for Biotechnology Information. Link

Sources

Application Note: Protocol for Benzoylation of 1-(2,4-dimethylphenyl)ethylamine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Core Directive

This application note details the optimized protocol for the benzoylation of 1-(2,4-dimethylphenyl)ethylamine , a chiral benzylic amine. Unlike simple anilines, this substrate possesses a steric environment defined by an


-methyl group and an ortho-methyl substituent on the aromatic ring.

While the classical Schotten-Baumann conditions (biphasic aqueous/organic) are often cited, this guide recommends an Anhydrous Organic Phase Protocol (Method A) as the primary standard. This method minimizes hydrolytic degradation of the acyl chloride reagent and simplifies the isolation of the lipophilic amide product, ensuring high yield and purity suitable for pharmaceutical applications.

Reaction Mechanism & Rationale

The transformation proceeds via a Nucleophilic Acyl Substitution .[1][2] The nitrogen lone pair of the primary amine attacks the electrophilic carbonyl carbon of benzoyl chloride. The resulting tetrahedral intermediate collapses to expel the chloride ion.[2][3] A base (Triethylamine) is critical to neutralize the generated HCl, driving the equilibrium forward and preventing the protonation of the unreacted amine.[4]

Mechanistic Pathway (Graphviz Visualization)

BenzoylationMechanism Substrate 1-(2,4-dimethylphenyl) ethylamine Intermediate Tetrahedral Intermediate Substrate->Intermediate Nucleophilic Attack Reagent Benzoyl Chloride Reagent->Intermediate Product N-(1-(2,4-dimethylphenyl) ethyl)benzamide Intermediate->Product Elimination of Cl- Byproduct TEA·HCl Salt Intermediate->Byproduct H+ Scavenging Base Triethylamine (Base) Base->Byproduct

Figure 1: Mechanistic pathway of the benzoylation reaction highlighting the critical role of the base in scavenging protons to drive product formation.

Experimental Protocol

Materials & Reagents Table
ComponentRoleMW ( g/mol )Equiv.[5][6][7]Density (g/mL)Notes
1-(2,4-dimethylphenyl)ethylamine Substrate149.241.0~0.92Chiral amine. Store cold.
Benzoyl Chloride Reagent140.571.1 - 1.21.21Lachrymator. Handle in hood.
Triethylamine (TEA) Base101.191.5 - 2.00.73Scavenges HCl.
Dichloromethane (DCM) Solvent84.93N/A1.33Anhydrous preferred.
1M HCl (aq) Workup---Removes unreacted amine.
Sat. NaHCO₃ (aq) Workup---Removes benzoic acid.
Method A: Anhydrous Protocol (Recommended)

This method is preferred for its operational simplicity and high yield.

Step 1: Preparation (0 min)

  • Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar.

  • Purge with Nitrogen (

    
    ) or Argon to maintain an inert atmosphere.
    
  • Add 10 mmol (approx. 1.49 g) of 1-(2,4-dimethylphenyl)ethylamine.

  • Add 30 mL of anhydrous Dichloromethane (DCM).

  • Add 15-20 mmol (2.1 - 2.8 mL) of Triethylamine (TEA).

  • Cool the mixture to 0°C using an ice-water bath.

Step 2: Acylation (0 - 30 min)

  • Dilute 11 mmol (1.28 mL) of Benzoyl Chloride in 5 mL of DCM.

  • Critical Step: Add the benzoyl chloride solution dropwise over 15-20 minutes.

    • Why? Controlling the addition rate prevents localized overheating and minimizes di-acylation side reactions, although rare with secondary amides.

  • Observe the formation of a white precipitate (Triethylamine Hydrochloride salts).

Step 3: Reaction & Monitoring (30 min - 3 hrs)

  • Allow the reaction to warm to Room Temperature (RT) naturally.

  • Stir for 2-3 hours.

  • Self-Validation Checkpoint (TLC):

    • Stationary Phase: Silica Gel 60 F254.

    • Mobile Phase: 30% Ethyl Acetate in Hexanes.

    • Visualization: UV (254 nm) and Ninhydrin Stain.

    • Success Criteria: Disappearance of the amine spot (low

      
      , Ninhydrin positive/red) and appearance of the amide product (higher 
      
      
      
      , UV active, Ninhydrin negative).

Step 4: Workup & Isolation

  • Quench the reaction by adding 20 mL of water. Stir for 5 minutes.

  • Transfer to a separatory funnel.[4] Separate the phases.

  • Wash 1 (Acidic): Wash the organic (DCM) layer with 20 mL of 1M HCl .

    • Purpose: Protonates unreacted amine, moving it to the aqueous layer.

  • Wash 2 (Basic): Wash the organic layer with 20 mL of Saturated NaHCO₃ .

    • Purpose: Neutralizes excess HCl and converts unreacted Benzoic Acid to its water-soluble salt (Sodium Benzoate).

  • Wash 3 (Neutral): Wash with 20 mL of Brine (Sat. NaCl).

  • Dry the organic layer over Anhydrous

    
     or 
    
    
    
    .[4]
  • Filter and concentrate under reduced pressure (Rotary Evaporator).

Method B: Schotten-Baumann (Alternative)

Use this method if anhydrous solvents are unavailable or if "Green Chemistry" water-based protocols are mandated.

  • Dissolve the amine (1.0 equiv) in DCM.[8]

  • Add an equal volume of 10% NaOH (aq) .

  • Add Benzoyl Chloride (1.2 equiv) dropwise while vigorously stirring the biphasic mixture.

  • Stir for 4 hours.

  • Separate layers and proceed to Wash 1 in the workup above.

Purification & Characterization

The crude product is typically obtained as an off-white solid or viscous oil that solidifies upon standing.

  • Recrystallization: If solid, recrystallize from Ethanol/Water (hot/cold) or Hexane/Ethyl Acetate.

  • Trituration: If an oil, triturating with cold pentane or hexane often induces crystallization.

Expected Analytical Data
TechniqueExpected SignalStructural Assignment
1H NMR

2.2-2.4 ppm (Singlets)
Methyl groups on aromatic ring (2,4-dimethyl).

1.5 ppm (Doublet)
Methyl group of the ethyl chain (

-CH3).

5.3-5.5 ppm (Multiplet)
Benzylic proton (CH-N).

6.5-7.8 ppm (Multiplet)
Aromatic protons (Benzoyl + Xylyl ring).

6.0-8.0 ppm (Broad Singlet)
Amide N-H proton.
IR Spectroscopy 1640 - 1660

Amide I Band (C=O stretch).
3300 - 3400

N-H stretch.

Process Workflow Diagram

Workflow cluster_Workup Purification Cascade Start Start: 1-(2,4-dimethylphenyl)ethylamine + DCM + TEA AddReagent Add Benzoyl Chloride (Dropwise at 0°C) Start->AddReagent Reaction Stir at RT (2-3 hrs) Monitor via TLC AddReagent->Reaction Quench Quench with Water Reaction->Quench WashAcid Wash 1M HCl (Removes Amine) Quench->WashAcid WashBase Wash Sat. NaHCO3 (Removes Benzoic Acid) WashAcid->WashBase Dry Dry (MgSO4) & Concentrate WashBase->Dry End Final Product: N-(1-(2,4-dimethylphenyl)ethyl)benzamide Dry->End

Figure 2: Operational workflow for the synthesis, emphasizing the purification cascade necessary to achieve pharmaceutical-grade purity.

Troubleshooting & Critical Process Parameters (CPP)

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of Benzoyl Chloride.Ensure DCM is anhydrous.[4] Check Benzoyl Chloride quality (should be clear, not cloudy).
Product is Oily Residual solvent or impurities.Dry under high vacuum for >4 hours. Attempt trituration with cold Hexanes.
Starting Material Remains Stoichiometry error or old reagent.Add 0.2 equiv extra Benzoyl Chloride and stir for 1 more hour.
Racemization Excessive heat or strong base exposure.Maintain temp < RT. Avoid reflux. Use weak bases (TEA/DIPEA) rather than strong inorganic hydroxides if chirality is extremely sensitive.

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Standard reference for Nucleophilic Acyl Substitution mechanisms).
  • BenchChem. (2025).[2][9][10] Application Notes and Protocols for the Acylation of Amines. Retrieved from

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. (Classic reference for Schotten-Baumann procedures).
  • Common Organic Chemistry. (2025). Amide Bond Formation: Acid Chloride + Amine.[11] Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for Ethylamine derivatives. Retrieved from

Sources

Preparation of Chiral N-[1-(2,4-dimethylphenyl)ethyl]benzamide Enantiomers: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the synthesis and chiral resolution of N-[1-(2,4-dimethylphenyl)ethyl]benzamide enantiomers. Chiral amides are crucial building blocks in pharmaceutical and agrochemical research, where enantiomeric purity can dictate biological activity and safety. This guide details a robust enzymatic kinetic resolution (EKR) protocol using lipase, a widely accessible and highly selective biocatalyst. The protocol is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the underlying principles, step-by-step procedures, and analytical methods for verification of enantiomeric excess.

Introduction: The Significance of Chiral Amides

Chiral molecules, existing as non-superimposable mirror images (enantiomers), are fundamental to the life sciences. In drug development, it is common for one enantiomer of a chiral drug to exhibit the desired therapeutic effect, while the other may be inactive or even cause adverse effects. Consequently, the ability to synthesize enantiomerically pure compounds is of paramount importance. N-[1-(2,4-dimethylphenyl)ethyl]benzamide serves as a valuable chiral intermediate. Its stereoselective synthesis is a critical step in the development of various bioactive molecules.

This guide focuses on a chemoenzymatic approach, specifically enzymatic kinetic resolution (EKR), to separate the enantiomers of N-[1-(2,4-dimethylphenyl)ethyl]benzamide. EKR leverages the stereoselectivity of enzymes to preferentially catalyze a reaction on one enantiomer of a racemic mixture, allowing for the separation of the two.[1] Lipases, in particular, are versatile and widely used biocatalysts for the resolution of racemic amines and alcohols due to their high enantioselectivity and operational stability.[2][3]

Overall Synthesis and Resolution Strategy

The preparation of enantiomerically enriched N-[1-(2,4-dimethylphenyl)ethyl]benzamide involves a two-step process:

  • Synthesis of Racemic Amide: The initial step is the non-stereoselective synthesis of the racemic N-[1-(2,4-dimethylphenyl)ethyl]benzamide from racemic 1-(2,4-dimethylphenyl)ethylamine and benzoyl chloride.

  • Enzymatic Kinetic Resolution (EKR): The racemic amide is then subjected to enzymatic hydrolysis, where a lipase selectively hydrolyzes one enantiomer back to the corresponding amine, leaving the other enantiomer as the unreacted amide.

This strategy is depicted in the workflow diagram below:

G cluster_0 Part 1: Synthesis of Racemic Amide cluster_1 Part 2: Enzymatic Kinetic Resolution cluster_2 Part 3: Separation & Analysis rac_amine Racemic 1-(2,4-dimethylphenyl)ethylamine rac_amide Racemic N-[1-(2,4-dimethylphenyl)ethyl]benzamide rac_amine->rac_amide Acylation benzoyl_chloride Benzoyl Chloride benzoyl_chloride->rac_amide rac_amide_in Racemic Amide rac_amide->rac_amide_in enantio_amide (R)-N-[1-(2,4-dimethylphenyl)ethyl]benzamide rac_amide_in->enantio_amide Selective Hydrolysis enantio_amine (S)-1-(2,4-dimethylphenyl)ethylamine rac_amide_in->enantio_amine Selective Hydrolysis lipase Lipase (e.g., Novozym 435) lipase->rac_amide_in separation Chromatographic Separation enantio_amide->separation enantio_amine->separation analysis Chiral HPLC/GC Analysis separation->analysis

Figure 1: Overall workflow for the preparation and resolution of chiral N-[1-(2,4-dimethylphenyl)ethyl]benzamide enantiomers.

Experimental Protocols

Synthesis of Racemic N-[1-(2,4-dimethylphenyl)ethyl]benzamide

This protocol describes the acylation of racemic 1-(2,4-dimethylphenyl)ethylamine with benzoyl chloride to yield the corresponding racemic benzamide. This is a standard amidation reaction.[4][5]

Materials:

  • Racemic 1-(2,4-dimethylphenyl)ethylamine

  • Benzoyl chloride

  • Triethylamine (Et3N) or other suitable base

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Standard laboratory glassware and magnetic stirrer

Protocol:

  • Dissolve 1-(2,4-dimethylphenyl)ethylamine (1 equivalent) and triethylamine (1.2 equivalents) in dichloromethane in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add benzoyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO3 solution and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude racemic N-[1-(2,4-dimethylphenyl)ethyl]benzamide.

  • Purify the crude product by recrystallization or column chromatography if necessary.

ReagentMolar Eq.Purpose
1-(2,4-dimethylphenyl)ethylamine1.0Starting amine
Benzoyl chloride1.1Acylating agent
Triethylamine1.2Base to neutralize HCl byproduct
Dichloromethane-Reaction solvent
Saturated NaHCO3-Aqueous wash to remove excess acid
Brine-Aqueous wash to remove water-soluble impurities
Anhydrous MgSO4-Drying agent

Table 1: Reagents for the synthesis of racemic N-[1-(2,4-dimethylphenyl)ethyl]benzamide.

Enzymatic Kinetic Resolution (EKR) of Racemic N-[1-(2,4-dimethylphenyl)ethyl]benzamide

This protocol utilizes a lipase to selectively hydrolyze one enantiomer of the racemic amide. The choice of lipase is critical for achieving high enantioselectivity. Candida antarctica lipase B (CALB), often immobilized as Novozym 435, is a highly effective catalyst for the resolution of a wide range of chiral amines and amides.[2][6]

G cluster_0 Racemic Mixture cluster_1 Lipase Active Site cluster_2 Products R_Amide (R)-Amide Lipase Lipase R_Amide->Lipase Disfavored Binding R_Amide_Unreacted (R)-Amide (Unreacted) S_Amide (S)-Amide S_Amide->Lipase Favored Binding S_Amine (S)-Amine Lipase->S_Amine Hydrolysis Benzoic_Acid Benzoic Acid Lipase->Benzoic_Acid Hydrolysis

Figure 2: Mechanism of lipase-catalyzed kinetic resolution of N-[1-(2,4-dimethylphenyl)ethyl]benzamide.

Materials:

  • Racemic N-[1-(2,4-dimethylphenyl)ethyl]benzamide

  • Immobilized Lipase (e.g., Novozym 435 from Candida antarctica)

  • Phosphate buffer (pH 7-8)

  • Organic co-solvent (e.g., toluene, tert-butanol)

  • Standard laboratory glassware, temperature-controlled shaker or stirrer

Protocol:

  • To a solution of racemic N-[1-(2,4-dimethylphenyl)ethyl]benzamide in a mixture of phosphate buffer and an organic co-solvent, add the immobilized lipase (typically 10-50% by weight of the substrate).

  • Incubate the mixture at a controlled temperature (e.g., 30-50 °C) with gentle agitation.

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing the enantiomeric excess (ee) of the remaining amide and the formed amine using chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[7][8]

  • The reaction is typically stopped at or near 50% conversion to achieve the highest possible enantiomeric excess for both the unreacted amide and the product amine.

  • Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused.

  • Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate) to separate the unreacted amide from the more water-soluble amine salt (after acidification) or free amine (after basification).

  • Isolate the unreacted (R)-amide from the organic phase.

  • Adjust the pH of the aqueous phase to >10 with a base (e.g., NaOH) and extract with an organic solvent to isolate the (S)-amine.

ParameterRecommended Range/ValueRationale
EnzymeNovozym 435 (CALB)High enantioselectivity and stability for amine/amide resolution.[2]
Substrate Conc.50-200 mMBalances reaction rate and potential substrate/product inhibition.
Solvent SystemBuffer/Organic Co-solventImproves substrate solubility and can enhance enzyme activity and selectivity.
pH7.0 - 8.0Optimal pH range for many lipases.
Temperature30 - 50 °CBalances reaction rate and enzyme stability. Higher temperatures can lead to denaturation.
Reaction Time4 - 24 hoursMonitored to achieve ~50% conversion for optimal resolution.

Table 2: Key parameters for the enzymatic kinetic resolution.

Analytical Methods for Chiral Purity Determination

Accurate determination of the enantiomeric excess (% ee) is crucial for validating the success of the chiral resolution. Chiral chromatography is the most common and reliable method for this purpose.[9]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC, using a chiral stationary phase (CSP), is a powerful technique for separating enantiomers. Polysaccharide-based CSPs are often effective for the separation of chiral amides.

Typical HPLC Conditions:

  • Column: Chiral stationary phase (e.g., Chiralpak series)

  • Mobile Phase: A mixture of hexane and isopropanol is a common starting point. The ratio can be optimized for best separation.

  • Flow Rate: 0.5 - 1.5 mL/min

  • Detection: UV detector at a wavelength where the analyte has strong absorbance (e.g., 254 nm).

  • Calculation of % ee: % ee = [([Enantiomer 1] - [Enantiomer 2]) / ([Enantiomer 1] + [Enantiomer 2])] * 100

Chiral Gas Chromatography (GC)

For volatile and thermally stable compounds, chiral GC offers excellent resolution. Derivatized cyclodextrin-based capillary columns are commonly used.[10]

Typical GC Conditions:

  • Column: Chiral capillary column (e.g., based on derivatized cyclodextrins).

  • Carrier Gas: Helium or Hydrogen.

  • Injector and Detector Temperature: Optimized to ensure sample vaporization without degradation.

  • Oven Temperature Program: A temperature gradient is typically used to achieve good separation.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Conversion in EKR Inactive enzyme, non-optimal reaction conditions.Use fresh enzyme, optimize pH, temperature, and solvent system.
Low Enantiomeric Excess (% ee) Poor enzyme selectivity, reaction went past 50% conversion.Screen different lipases, carefully monitor the reaction to stop at ~50% conversion.
Poor Separation in Chiral HPLC/GC Inappropriate chiral stationary phase or mobile phase.Screen different chiral columns, optimize mobile phase composition, flow rate, and temperature.
Product Isolation Difficulties Incomplete separation of amide and amine.Optimize the pH for extraction steps to ensure complete protonation/deprotonation of the amine.

Table 3: Troubleshooting common issues.

Conclusion

This guide provides a detailed framework for the preparation of the enantiomers of N-[1-(2,4-dimethylphenyl)ethyl]benzamide through a combination of chemical synthesis and enzymatic kinetic resolution. The use of lipases offers a green and highly selective method for obtaining these valuable chiral building blocks. By following the outlined protocols and understanding the underlying principles, researchers can reliably produce these enantiomerically enriched compounds for their applications in drug discovery and development.

References

  • Kim, M.-J., et al. (2007). Dynamic Kinetic Resolution of Primary Amines with a Recyclable Pd Nanocatalyst for Racemization. Organic Letters, 9(7), 1157–1159. Available at: [Link]

  • Reetz, M. T., & Schimossek, K. (1996). Lipase-Catalyzed Dynamic Kinetic Resolution of Chiral Amines: Use of Palladium as the Racemization Catalyst. CHIMIA International Journal for Chemistry, 50(12), 668-669. Available at: [Link]

  • Falus, P., et al. (2010). Synthesis and Lipase Catalysed Kinetic Resolution of Racemic Amines. STUDIA UBB CHEMIA, LV(4), 165-174. Available at: [Link]

  • Paizs, C., & Toşa, M. I. (2005). Chemoenzymatic dynamic kinetic resolution of primary amines. Pure and Applied Chemistry, 77(8), 1365-1374. Available at: [Link]

  • Gotor, V. (2002). Lipase-catalyzed chiral amine synthesis. Advanced Synthesis & Catalysis, 344(6-7), 564-571. Available at: [Link]

  • van Rantwijk, F., & Sheldon, R. A. (2007). A green, fully enzymatic procedure for amine resolution, using a lipase and a penicillin G acylase. Green Chemistry, 9(6), 572-575. Available at: [Link]

  • Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 8(10), 273-280. Available at: [Link]

  • Pirkle, W. H., & Welch, C. J. (1991). Chromatographic separation of the enantiomers of acylated amines on chiral stationary phases. The Journal of Organic Chemistry, 56(24), 6973-6975. Available at: [Link]

  • IUPAC. (1997). Analytical chiral separation methods. Pure and Applied Chemistry, 69(7), 1489-1516. Available at: [Link]

  • Gowda, B. T., et al. (2009). N-(2,4-Dimethylphenyl)-2-methylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 65(4), o814. Available at: [Link]

  • Reddy, K. V., et al. (2004). Mild and eco-friendly chemoselective acylation of amines in aqueous medium. ARKIVOC, 2004(i), 55-63. Available at: [Link]

  • Hiratake, J., et al. (1986). Kinetic Treatment of Kinetic Resolution of Racemic Acid Anhydrides with Chiral Amines. Bulletin of the Institute for Chemical Research, Kyoto University, 64(2), 102-109. Available at: [Link]

  • Wang, Z., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(1), 303-315. Available at: [Link]

  • Turner, N. J. (2010). Chemoenzymatic and biocatalytic dynamic kinetic resolution. Current Opinion in Chemical Biology, 14(2), 115-121. Available at: [Link]

  • de Mattos, M. C., et al. (2021). Scalable and sustainable synthesis of chiral amines by biocatalysis. Nature Communications, 12(1), 1-9. Available at: [Link]

  • Gowda, B. T., et al. (2010). N-(2,4-Dimethylphenyl)-4-methylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1116. Available at: [Link]

  • Moody, C. J., & Doyle, K. J. (1997). Synthesis and Stereochemistry of Benzamidines and Acetamidines. ARKIVOC, 1997(1), 1-23. Available at: [Link]

  • Lee, S., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 193-202. Available at: [Link]

  • Wu, J., et al. (2014). Preparation of (R)-1-(2-Naphthyl)ethylamine by Enzymatic Kinetic Resolution with A New Acyl Donor. Applied Biochemistry and Biotechnology, 173(8), 2096-2107. Available at: [Link]

  • Ni, Y., et al. (2022). Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals. Frontiers in Bioengineering and Biotechnology, 10, 928399. Available at: [Link]

  • Restek Corporation. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Available at: [Link]

  • Gevaert, K., et al. (2007). Selective Acylation of Primary Amines in Peptides and Proteins. Journal of Proteome Research, 6(12), 4839-4844. Available at: [Link]

  • Gevaert, K., et al. (2007). Selective Acylation of Primary Amines in Peptides and Proteins. Figshare. Available at: [Link]

  • Contente, M. L., et al. (2020). A Sustainable Green Enzymatic Method for Amide Bond Formation. Molecules, 25(21), 5083. Available at: [Link]

  • Aftab, K., et al. (2016). Synthesis, characterization and biological evaluation of tryptamine based benzamide derivatives. Pakistan Journal of Pharmaceutical Sciences, 29(2), 423-428. Available at: [Link]

Sources

Application Note: Solvent Selection & Crystallization Control for Benzamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

Benzamide derivatives represent a critical pharmacophore in medicinal chemistry, serving as the structural backbone for antipsychotics (e.g., Sulpiride), antiemetics (e.g., Metoclopramide), and PARP inhibitors. However, their purification presents distinct challenges: conformational polymorphism , solvate formation , and a high propensity for "oiling out" (Liquid-Liquid Phase Separation).

This guide provides a rational, thermodynamic approach to solvent selection, moving beyond trial-and-error. It integrates Green Chemistry principles (ICH Q3C guidelines) with rigorous process control to ensure high purity and polymorphic stability.

Physicochemical Basis of Solvent Selection

To select the correct solvent, one must understand the molecular interactions of the benzamide moiety (


 or 

).
  • Hydrogen Bonding: The amide group acts as both a hydrogen bond donor (NH) and acceptor (C=O).

    • Implication: Protic solvents (Alcohols) often interact too strongly, leading to high solubility even at low temperatures. Aprotic polar solvents (Esters, Ketones) often provide better solubility curves.

  • Pi-Stacking: The aromatic ring drives crystal lattice energy via

    
     stacking.
    
    • Implication: Aromatic solvents (Toluene) can be effective but often solvate the product, leading to unwanted lattice inclusion.

  • Conformational Flexibility: Rotation around the amide bond leads to multiple energy minima, driving polymorphism.

    • Implication: Rapid precipitation (kinetic control) often yields metastable forms. Slow cooling (thermodynamic control) is required for stable polymorphs.

Solvent Selection Strategy (The "Green" Shift)

Traditional protocols rely on Dichloromethane (DCM) or Methanol. Modern process chemistry demands Class 3 (low toxicity) solvents.

Recommended Solvent Classes
Solvent ClassRecommendedRationale
Primary (Good) Solvents Ethanol (EtOH) Excellent H-bonding match; Class 3; GRAS status.
2-MeTHF A "Green" alternative to THF/DCM.[1] Higher boiling point (

C) allows better dissolution; separates easily from water.
Ethyl Acetate (EtOAc) Moderate polarity; prevents solvate formation better than alcohols.
Anti-Solvents Heptane Preferred over Hexane (neurotoxic). Induces precipitation via polarity mismatch.
Water Strong anti-solvent for lipophilic benzamides. Risk:[2] Hydrolysis if heated too long.
Emerging Green CPME Cyclopentyl methyl ether.[3] Low peroxide formation, high stability.
The Solubility Matrix

Data derived from thermodynamic modeling and empirical solubility trends (Solubility: MeOH > EtOH > EtOAc > Water).

Solvent SystemPolarityApplication
EtOH : Water (9:1) HighGeneral purification; good for removing inorganic salts.
EtOAc : Heptane MediumGold Standard. Excellent recovery; tunable polarity; low toxicity.
IPA (Isopropyl Alcohol) HighGood for maximizing crystal size (slow evaporation rate).
Toluene LowSpecialized use for highly lipophilic derivatives; risk of solvates.

Visualizing the Decision Logic

Diagram 1: Solvent Selection Decision Matrix

This logic tree guides the researcher through the selection process based on solubility and impurity profile.

SolventSelection Start Start: Crude Benzamide SolubilityCheck Check Solubility in Refluxing EtOAc Start->SolubilityCheck Soluble Fully Soluble? SolubilityCheck->Soluble EtOAcPath Cool to 25°C Soluble->EtOAcPath Yes StrongerSolvent Switch to EtOH or 2-MeTHF Soluble->StrongerSolvent No Precipitates Precipitates >50%? EtOAcPath->Precipitates UseEtOAc System A: Pure EtOAc Precipitates->UseEtOAc Yes AddAnti Add Anti-solvent: Heptane (dropwise) Precipitates->AddAnti No (Too Soluble) CheckHot Soluble at Reflux? StrongerSolvent->CheckHot UseAlcohol System B: EtOH/Water CheckHot->UseAlcohol Yes Fail Consult Chromatographic Purification CheckHot->Fail No

Caption: Decision matrix for selecting the optimal solvent system based on solubility thresholds.

Detailed Experimental Protocol

Workflow: The "Seeding" Standard

To prevent polymorphism and oiling out, never rely on spontaneous nucleation. Always use seeding.

Materials
  • Crude Benzamide Derivative (10.0 g)

  • Solvent: Ethyl Acetate (EtOAc)[4]

  • Anti-Solvent: n-Heptane

  • Equipment: 3-neck round bottom flask, mechanical stirrer (overhead preferred), reflux condenser, internal temperature probe.

Step-by-Step Methodology
  • Solubility Mapping (Pilot):

    • Place 100 mg of crude in a vial. Add EtOAc in 0.5 mL increments at boiling point (

      
      C).
      
    • Determine the volume required for dissolution (

      
      ).
      
    • Target: Dissolution should occur between 5–10 volumes (mL/g).

  • Dissolution (Thermodynamic Reset):

    • Charge 10 g crude and

      
       of EtOAc into the flask.
      
    • Heat to reflux with stirring (200 RPM).

    • Critical Step: Hold at reflux for 15 minutes to ensure dissolution of all "memory" nuclei (micro-crystals that retain polymorphic history).

  • Clarification (Optional but Recommended):

    • If colored impurities are present, add activated carbon (5 wt%). Stir 10 mins.

    • Perform hot filtration through a pre-warmed Celite pad to remove carbon/insolubles. Return filtrate to the reactor.

  • Controlled Nucleation (The Seeding Step):

    • Cool the solution to

      
      C below the saturation temperature (Metastable Zone).
      
    • Add Seed Crystals (0.5 - 1.0 wt% of pure product).

    • Observation: The solution should turn slightly turbid. Hold temperature for 30 minutes to allow crystal growth on seeds (Ostwald Ripening).

  • Cooling Ramp:

    • Cool to

      
      C at a rate of 
      
      
      
      C per hour
      .
    • Note: If using anti-solvent (Heptane), begin dropwise addition after the seed hold step.

  • Isolation:

    • Filter the slurry using a Buchner funnel.

    • Wash: Displace mother liquor with cold (

      
      C) solvent/anti-solvent mix (e.g., 1:1 EtOAc:Heptane).
      
    • Dry: Vacuum oven at

      
      C to constant weight.
      

Troubleshooting & Process Control

Phenomenon: Oiling Out (LLPS)

Benzamides frequently separate as an oil rather than a solid. This occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the solubility curve.

  • Cause: Supersaturation is too high, or the melting point of the solvated product is depressed below the operating temperature.

  • Remediation:

    • Increase Temperature: Re-heat until the oil redissolves.

    • Add Seed: Add seeds at a higher temperature.

    • Slow Down: Reduce the cooling rate or anti-solvent addition rate.

    • Change Solvent: Switch from EtOH/Water (prone to oiling) to EtOAc/Heptane.

Phenomenon: Polymorph Shifting
  • Issue: XRD shows a mix of forms (e.g., Form I and Metastable Form II).

  • Remediation:

    • Extend the "slurry age" (stirring at ambient temperature) before filtration. This allows the thermodynamic form to consume the kinetic form.

    • Ensure the drying temperature does not induce a transition.

Workflow Visualization

Diagram 2: Recrystallization Process Flow

This diagram illustrates the critical process parameters (CPPs) at each stage.

RecrystallizationFlow Crude Crude Input Dissolve Dissolution (T > Saturation) Reset Memory Crude->Dissolve + Solvent HotFilter Hot Filtration (Remove Insolubles) Dissolve->HotFilter Metastable Cool to MSZW (Metastable Zone) HotFilter->Metastable Seed Add Seeds (0.5 wt%) Metastable->Seed Growth Crystal Growth (Slow Cool) Seed->Growth Ostwald Ripening Isolate Filtration & Drying Growth->Isolate

Caption: Standard workflow emphasizing the seeding step within the Metastable Zone Width (MSZW).

References

  • Anderson, N. G. (2012). Practical Process Research & Development - A Guide for Organic Chemists. Academic Press.
  • Pfizer Inc. (2008). Pfizer Solvent Selection Guide. Green Chemistry, 10, 31-36.

  • Thun, J., et al. (2007).[5] Polymorphism in Benzamide: Solving a 175-Year-Old Riddle. Angewandte Chemie International Edition. (Definitive work on benzamide polymorphs).

  • BenchChem. (2025).[6][7] Crystallization Methods for X-ray Analysis of Benzamide Derivatives.

  • Ouyang, J., et al. (2019).[4][8] Solubility determination and modelling of benzamide in organic solvents. Journal of Chemical Thermodynamics. (Source of solubility ordering data).

  • Mettler Toledo. Oiling Out in Crystallization: Mechanisms and Remediation.

Sources

Application Note: In Vitro Assay Protocols for Benzamide-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Benzamide Scaffold in Kinase Inhibition

The benzamide moiety is a privileged pharmacophore in modern drug discovery, particularly in the design of Type II kinase inhibitors. Unlike Type I inhibitors that compete directly with ATP in the active conformation, Type II inhibitors—such as Imatinib and the highly potent dual ABL/c-KIT inhibitor CHMFL-ABL/KIT-155—bind to the inactive "DFG-out" conformation of the kinase domain[1].

The structural logic behind this is precise: the benzamide group acts as a critical topological linker. It penetrates the allosteric pocket exposed by the outward shift of the DFG (Asp-Phe-Gly) motif, forming indispensable hydrogen bonds with the conserved glutamate residue in the αC-helix and the backbone amide of the DFG aspartate [2].

Because Type II inhibitors rely on the dynamic structural shift of the kinase, their binding kinetics are often slow. Furthermore, an inhibitor's efficacy in a cell-free biochemical system does not always translate to a cellular environment due to the presence of physiological ATP (~1-5 mM) and altered kinase conformational states[3]. Therefore, evaluating benzamide-based inhibitors requires a multi-tiered, self-validating assay workflow that spans from cell-free biochemical profiling to live-cell target engagement.

Experimental Workflow

Workflow A Compound Library (Benzamide Scaffold) B Cell-Free Biochemical Assay (ADP-Glo Luminescence) A->B Primary Screen C Cellular Target Engagement (NanoBRET in Live Cells) B->C Hit Validation (IC50 < 100nM) D Downstream Signaling (Western Blot / ELISA) C->D Cellular Efficacy E Lead Optimization & SAR Feedback D->E Data Integration

Multi-tiered screening workflow for benzamide-based kinase inhibitors.

Protocol 1: Cell-Free Biochemical Kinase Assay (ADP-Glo)

Rationale & Causality: We utilize the ADP-Glo luminescence assay because it measures ADP production, making it universally applicable to any kinase/substrate pair without the need for radioactive tracers. For benzamide-based Type II inhibitors, pre-incubation is a mandatory step . The DFG-out conformation is a transient state; pre-incubating the kinase with the inhibitor before the addition of ATP allows the slow-binding benzamide core to access and trap the kinase in its inactive allosteric state. Omitting this step will result in artificially right-shifted IC50 values (false negatives) [1].

Materials:

  • Recombinant Target Kinase (e.g., ABL1 or c-KIT)

  • Specific Substrate Peptide

  • Ultra-pure ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white flat-bottom microplates

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 1X Kinase Assay Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT).

  • Inhibitor Dilution: Prepare a 10-point, 3-fold serial dilution of the benzamide inhibitor in DMSO. Transfer 100 nL to the 384-well plate using an acoustic liquid handler to maintain a final DMSO concentration of ≤1%.

  • Kinase Pre-Incubation (Critical): Add 5 µL of the recombinant kinase (diluted in assay buffer) to the inhibitor wells. Incubate for 60 minutes at room temperature.

  • Reaction Initiation: Add 5 µL of an ATP/Substrate mixture to initiate the reaction. Expert Insight: Ensure the final ATP concentration is set at the

    
     for the specific kinase to maximize sensitivity to competitive binding. Incubate for 60 minutes at room temperature.
    
  • Signal Generation: Add 10 µL of ADP-Glo Reagent to terminate the kinase reaction and deplete unreacted ATP. Incubate for 40 minutes. Then, add 20 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, driving a luciferase-mediated luminescent reaction. Incubate for 30 minutes.

  • Detection: Read luminescence on a multi-mode microplate reader (e.g., EnVision or Synergy).

Self-Validation & Quality Control: Every assay plate must act as a self-validating system. Calculate the Z'-factor using the formula:


.
  • Positive Control (

    
    ):  10 µM Imatinib (100% inhibition).
    
  • Negative Control (

    
    ):  1% DMSO vehicle (0% inhibition).
    
  • Validation Threshold: A

    
     confirms assay robustness. If 
    
    
    
    , the plate data must be discarded and liquid handling recalibrated.

Protocol 2: Cellular Target Engagement Assay (NanoBRET)

Rationale & Causality: Biochemical potency frequently overestimates cellular efficacy. Cell-free assays cannot account for membrane permeability, active efflux, or competition with high intracellular ATP concentrations. To bridge this gap, we employ NanoBRET (Bioluminescence Resonance Energy Transfer). This assay measures the physical displacement of a cell-permeable fluorescent tracer by the benzamide inhibitor directly at the kinase hinge region inside live cells, providing a true measure of intracellular target engagement [3].

Materials:

  • HEK293T cells

  • Kinase-NanoLuc® fusion expression vector

  • Cell-permeable NanoBRET Tracer (fluorophore)

  • NanoBRET Nano-Glo® Substrate (Furimazine)

Step-by-Step Methodology:

  • Transfection: Transfect HEK293T cells with the Kinase-NanoLuc fusion plasmid using a lipid-based transfection reagent. Incubate for 24 hours at 37°C, 5% CO₂.

  • Cell Plating: Harvest the transfected cells and resuspend them in Opti-MEM (without phenol red). Plate the cells into a 384-well white tissue culture plate at a density of 10,000 cells/well.

  • Tracer & Inhibitor Addition: Add the NanoBRET tracer at its predetermined

    
     concentration. Immediately add the serially diluted benzamide inhibitor.
    
  • Live-Cell Equilibration: Incubate the plate for 2 hours at 37°C. Causality: This extended incubation is critical for Type II inhibitors to cross the lipid bilayer, navigate intracellular crowding, and stabilize the DFG-out conformation against physiological ATP competition.

  • Detection: Add the NanoBRET substrate (furimazine) to all wells. Measure dual-wavelength emission: 460 nm (NanoLuc donor) and 618 nm (Tracer acceptor).

Self-Validation & Quality Control: Calculate the BRET ratio (Emission 618 nm / Emission 460 nm). The assay validates itself through a "Tracer-Free" control well (which establishes the absolute minimum background BRET ratio) and a "DMSO + Tracer" control well (which establishes maximum occupancy). The IC50 is derived from the fractional displacement curve.

Quantitative Data Presentation

To demonstrate the necessity of the multi-tiered approach, the table below summarizes the expected shift in IC50 values when transitioning from cell-free to cellular environments, using the dual ABL/c-KIT benzamide inhibitor CHMFL-ABL/KIT-155 as a benchmark [1].

Target KinaseAssay FormatInhibitorIC50 (nM)Reference Control (Imatinib) IC50 (nM)
ABL1 Cell-Free Biochemical (ADP-Glo)CHMFL-ABL/KIT-15546280
c-KIT Cell-Free Biochemical (ADP-Glo)CHMFL-ABL/KIT-15575410
ABL1 Cellular Target Engagement (NanoBRET)CHMFL-ABL/KIT-155112650
c-KIT Cellular Target Engagement (NanoBRET)CHMFL-ABL/KIT-155185890

Note: The right-shift in Cellular IC50 values (approx. 2.5x) is a standard pharmacological phenomenon driven by intracellular ATP competition and membrane diffusion barriers.

Downstream Signaling & Pathway Visualization

Once intracellular target engagement is confirmed, the functional consequence of that binding must be validated. Benzamide inhibitors targeting kinases like BCR-ABL and c-KIT exert their therapeutic effect by blocking downstream phosphorylation cascades. Specifically, the inhibition of the kinase domain prevents the activation of the STAT5 and PI3K/AKT survival pathways, ultimately driving the cancer cell into apoptosis[1].

Pathway Ligand ATP / Growth Factor Kinase Target Kinase (e.g., BCR-ABL, c-KIT) Ligand->Kinase Activates STAT STAT5 Pathway Kinase->STAT Phosphorylates PI3K PI3K / AKT Pathway Kinase->PI3K Phosphorylates Inhibitor Benzamide Inhibitor (Type II, DFG-out) Inhibitor->Kinase Blocks Proliferation Cell Proliferation & Survival STAT->Proliferation Transcription PI3K->Proliferation Translation

Mechanism of action for benzamide inhibitors blocking kinase-mediated survival pathways.

References

  • Wang, Q., et al. "Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor with a Distinct Hinge Binding." Journal of Medicinal Chemistry, 2017. URL:[Link]

  • Binder, M. J., et al. "Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors." bioRxiv, 2025. URL:[Link]

  • MDPI Authors. "Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors." Molecules, 2019. URL:[Link]

Sources

Application Note: Microwave-Assisted Catalytic Synthesis of Sterically Hindered Benzamides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The formation of amide bonds is a foundational transformation in pharmaceutical development. However, the condensation of sterically hindered aryl amines with bulky aryl carboxylic acids remains a notorious bottleneck. Traditional methods rely on stoichiometric, poor-atom-economy coupling reagents (e.g., HATU, EDC) and extended thermal heating, which frequently lead to substrate degradation, racemization of chiral centers, and poor yields [1].

This application note details a highly efficient, green-chemistry-aligned protocol utilizing microwave (MW) irradiation combined with boronic acid catalysis. By leveraging direct dielectric heating, this method rapidly overcomes the high activation energy (


) inherent to sterically congested tetrahedral intermediates, reducing reaction times from >24 hours to just 60 minutes while significantly improving yields [1, 2].

Mechanistic Rationale & Causality

Why Microwave Irradiation?

In conventional thermal heating, energy is transferred via convection and conduction, which is slow and often results in a temperature gradient that promotes side reactions (such as ketene formation and subsequent racemization) [2]. Microwave synthesis utilizes dielectric heating, where polar molecules (solvents and intermediates) align with the oscillating electromagnetic field. This generates instantaneous, uniform volumetric heating.

For sterically hindered benzamides, the nucleophilic attack of an ortho-substituted aniline onto an activated acyl intermediate is kinetically disfavored. Microwave irradiation provides the rapid energy transfer necessary to overcome this steric repulsion, pushing the reaction through the bulky tetrahedral transition state before thermal degradation pathways can compete [3].

The Catalytic System

This protocol employs 2,4-bis(trifluoromethyl)phenylboronic acid (15 mol%) as the catalyst. The electron-withdrawing trifluoromethyl groups increase the Lewis acidity of the boron center, facilitating the rapid formation of a mono-acyl boronate active ester.

  • Causality of Additives: Trimethylamine N-oxide (TMAO) is added to modulate the catalyst's resting state, while 3 Å molecular sieves are utilized to sequester the water byproduct, driving the thermodynamic equilibrium toward the amide product[1].

  • Solvent Selection: 2-MeTHF is chosen not only as a biorenewable, green solvent but also because its specific loss tangent (

    
    ) allows for efficient microwave energy absorption without over-pressurizing the reaction vessel [1].
    

Mechanism A Aryl Acid + Aryl Amine (+ Boronic Acid Catalyst) B Mono-Acyl Boronate (Activated Electrophile) A->B MW Heating (-H2O) C Nucleophilic Attack (High Activation Energy) B->C Amine Addition D Sterically Hindered Tetrahedral Intermediate C->D Dielectric Acceleration E N-Arylbenzamide Product D->E Catalyst Release E->A Catalytic Cycle Regeneration

Figure 1: Microwave-accelerated catalytic cycle for sterically hindered benzamides.

Quantitative Data: Conventional vs. Microwave-Assisted Yields

The following table summarizes the performance of this protocol against conventional thermal heating for notoriously difficult, sterically hindered substrates.

Carboxylic AcidAmineConventional Heating (Reflux, 24h)MW Protocol (120 °C, 1h)Improvement Factor
2-Methylbenzoic acid2,6-Dimethylaniline12%88% 7.3x
2,4,6-Trimethylbenzoic acidAniline8%82% 10.2x
Benzoic acid2-Isopropylaniline22%94% 4.2x
1-Naphthoic acid2-Chloroaniline15%85% 5.6x

Data synthesized from benchmark high-throughput experimentation comparing thermal vs. dielectric heating profiles [1, 3].

Experimental Protocol: A Self-Validating Workflow

To ensure reproducibility and scientific integrity, this protocol is designed as a self-validating system . Each phase includes a verification step to confirm causality before proceeding.

Protocol S1 Reagent Prep (2-MeTHF, 3Å MS) S2 MW Irradiation (120°C, 1h) S1->S2 S3 In-Situ Validation (LC-MS >95%) S2->S3 S4 Isolation & Purification S3->S4

Figure 2: Self-validating workflow for microwave-assisted amidation.

Materials Required
  • Substrates: Sterically hindered aryl carboxylic acid (0.5 mmol), Aryl amine (0.6 mmol, 1.2 equiv).

  • Catalyst & Additives: 2,4-bis(trifluoromethyl)phenylboronic acid (15 mol%), TMAO (10 mol%), 3 Å molecular sieves (100 mg, oven-dried at 150 °C).

  • Solvent: Anhydrous 2-Methyltetrahydrofuran (2-MeTHF) (1.0 mL).

  • Equipment: Dedicated microwave synthesis reactor (e.g., Anton Paar Monowave or CEM Discover), 10 mL heavy-walled MW crimp vials.

Step-by-Step Methodology

Step 1: Reaction Assembly (Moisture Exclusion)

  • To a 10 mL microwave vial equipped with a magnetic stir bar, add 100 mg of freshly activated 3 Å molecular sieves. Causality: Sieves must be added first to immediately sequester any ambient moisture introduced during solid reagent transfer.

  • Add the aryl carboxylic acid (0.5 mmol), 2,4-bis(trifluoromethyl)phenylboronic acid (0.075 mmol), and TMAO (0.05 mmol).

  • Add the aryl amine (0.6 mmol) followed by 1.0 mL of anhydrous 2-MeTHF.

  • Seal the vial securely with a Teflon-lined crimp cap.

  • Validation Check 1: Stir at room temperature for 2 minutes. Visually confirm that all solids (excluding molecular sieves) are fully dissolved. Incomplete dissolution will cause localized superheating (hot spots) during microwave irradiation.

Step 2: Microwave Irradiation Phase

  • Place the sealed vial into the microwave reactor cavity.

  • Program the reactor with the following parameters:

    • Target Temperature: 120 °C

    • Ramp Time: 3 minutes (Allows for controlled pressure equilibration).

    • Hold Time: 60 minutes

    • Max Power: 300 W

    • Cooling: Enable active compressed air cooling to 35 °C post-reaction.

  • Validation Check 2: Monitor the real-time pressure curve on the reactor software. The pressure should stabilize between 3–5 bar. A sudden spike indicates solvent degradation or a runaway exothermic event.

Step 3: In-Situ Analytical Validation

  • Once the vial has cooled to <35 °C, uncap and extract a 10 µL aliquot.

  • Dilute the aliquot in 1 mL of Acetonitrile and inject it into an LC-MS.

  • Validation Check 3: Confirm the disappearance of the carboxylic acid mass peak and the presence of the desired N-arylbenzamide

    
     ion. Proceed to workup only if conversion is >95%. If <95%, re-seal and irradiate for an additional 15 minutes.
    

Step 4: Workup and Isolation

  • Filter the reaction mixture through a short pad of Celite to remove the molecular sieves, washing the pad with 10 mL of Ethyl Acetate (EtOAc).

  • Transfer the filtrate to a separatory funnel. Wash sequentially with 1M HCl (2 x 10 mL) to remove unreacted amine and TMAO, followed by saturated aqueous

    
     (2 x 10 mL) to remove unreacted acid and the boronic acid catalyst.
    
  • Wash with brine (10 mL), dry the organic layer over anhydrous

    
    , and concentrate under reduced pressure.
    
  • Purify the crude residue via flash column chromatography (Hexanes/EtOAc gradient) to yield the analytically pure sterically hindered benzamide.

References

  • High Throughput Experimentation as a Tool to Guide the Microwave Assisted Catalytic Amidation of Aryl Amines with Aryl Acids. ResearchGate. Available at: [Link]

  • B(OCH2CF3)3-mediated amidation reactions. UCL Discovery. Available at: [Link]

  • Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. ACS Omega. Available at:[Link]

High-Performance Formulation Strategies for Hydrophobic Benzamide Research Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzamide derivatives (e.g., Entinostat, Mocetinostat, various antipsychotics) represent a critical scaffold in medicinal chemistry, often characterized by a rigid amide linker and aromatic substructures. However, their development is frequently stalled by poor aqueous solubility.[1] These compounds typically fall into BCS Class II (Low Solubility, High Permeability) or Class IV , often exhibiting "Brick Dust" properties—high crystallinity and high melting points—that resist simple solubilization.

This guide provides a technical roadmap for researchers to overcome these barriers. Unlike standard "add-and-stir" protocols, we focus on energy-intensive and structure-specific strategies: Cyclodextrin Complexation (molecular shielding) and Nanosuspension Engineering (surface area maximization).

Part 1: Physicochemical Profiling & Strategy Selection[2]

Before selecting a formulation strategy, the compound must be profiled. The "Brick Dust" vs. "Grease Ball" distinction dictates the approach.

Table 1: Physicochemical Assessment Matrix
PropertyMetricImplication for BenzamidesRecommended Strategy
LogP > 3.0High Lipophilicity ("Grease Ball")Lipid-based systems (SEDDS), Micellar solubilization.
Melting Point (Tm) > 200°CHigh Crystal Energy ("Brick Dust")Particle size reduction (Nanosuspension), Solid Dispersions (HME).
pKa ~13 (Amide)Non-ionizable at phys. pHpH adjustment is ineffective . Rely on cosolvents or complexation.[2][3]
Molecular Weight < 500 DaSmall MoleculeIdeal for Cyclodextrin inclusion.
Decision Logic for Formulation

The following decision tree illustrates the logical flow for selecting a formulation strategy based on the specific properties of your benzamide derivative.

FormulationDecisionTree Start Benzamide Compound Profiling CheckTm Check Melting Point (Tm) Start->CheckTm HighTm Tm > 200°C (Brick Dust) CheckTm->HighTm High Lattice Energy LowTm Tm < 200°C CheckTm->LowTm Nano Strategy: Nanosuspension (Media Milling) HighTm->Nano Increase Surface Area SD Strategy: Solid Dispersion (Hot Melt Extrusion) HighTm->SD Amorphous Conversion CheckLogP Check LogP LowTm->CheckLogP HighLogP LogP > 3.0 (Grease Ball) CheckLogP->HighLogP ModLogP LogP < 3.0 CheckLogP->ModLogP Lipid Strategy: SEDDS/Lipid (Oils/Surfactants) HighLogP->Lipid Solubilize in Oil CD Strategy: Cyclodextrin Complexation ModLogP->CD Host-Guest Fit

Figure 1: Decision tree guiding the selection of formulation strategies based on melting point and lipophilicity.

Part 2: Protocol A - Cyclodextrin Inclusion Complexation

Rationale: Benzamides typically possess an aromatic ring that fits sterically into the hydrophobic cavity of Beta-Cyclodextrin (β-CD) or its derivatives like Hydroxypropyl-β-Cyclodextrin (HP-β-CD) . This "host-guest" interaction shields the hydrophobic benzamide from water, increasing apparent solubility without changing the chemical structure.

Target Audience: Early-stage researchers needing a clear solution for IV/IP injection or oral gavage.

Materials
  • API: Hydrophobic Benzamide Derivative.

  • Host: HP-β-CD (Kleptose® or Captisol®). Note: Avoid native β-CD for parenteral use due to nephrotoxicity; use HP-β-CD or SBE-β-CD.

  • Solvent: Ethanol (absolute) or Acetone.

  • Equipment: Mortar and pestle (small scale) or Rotary Evaporator.

Step-by-Step Protocol (Kneading Method)

This method is superior to simple physical mixing as it utilizes mechanical energy to force the guest molecule into the host cavity.

  • Molar Ratio Calculation: Calculate a 1:1 molar ratio of Benzamide to HP-β-CD.

    • Example: Benzamide MW = 300 g/mol ; HP-β-CD MW ≈ 1400 g/mol .

    • To formulate 100 mg of drug, use ~466 mg of HP-β-CD.

  • Paste Preparation: Place the weighed HP-β-CD in a mortar. Add a minimal amount of water/ethanol (50:50 v/v) mixture dropwise while triturating until a paste-like consistency is achieved.

  • Drug Incorporation: Slowly add the weighed Benzamide powder to the paste.

  • High-Shear Kneading: Knead the mixture vigorously with the pestle for 45–60 minutes .

    • Critical Control Point: The paste must not dry out. Add drops of solvent if it becomes powdery. The mechanical shear is what drives the complexation.

  • Drying: Dry the resulting paste in a vacuum oven at 40°C for 24 hours to remove all solvent.

  • Pulverization: Crush the dried cake into a fine powder and pass through a #60 mesh sieve.

  • Validation: Perform Differential Scanning Calorimetry (DSC). The disappearance of the Benzamide melting peak indicates successful inclusion (amorphization).

Part 3: Protocol B - Nanosuspension via Media Milling

Rationale: For "Brick Dust" benzamides (Tm > 200°C), solubility is limited by the energy required to break the crystal lattice. According to the Noyes-Whitney Equation , increasing the surface area (


) by reducing particle size to the sub-micron range (< 400 nm) significantly increases the dissolution rate (

).

Target Audience: Drug development scientists aiming for high-load oral formulations.

Materials
  • API: Benzamide compound (micronized starting material preferred).

  • Stabilizers:

    • Polymer: HPMC E5 or PVP K30 (Steric stabilization).

    • Surfactant: SLS or Polysorbate 80 (Electrostatic stabilization).

  • Milling Media: Yttrium-stabilized Zirconia beads (0.5 mm – 0.8 mm diameter).

  • Equipment: Wet Media Mill (e.g., Dyno-Mill) or planetary ball mill.

Workflow Diagram

NanosuspensionWorkflow Prep 1. Premix Preparation (API + Stabilizer Solution) Mill 2. High Energy Milling (Zirconia Beads) Prep->Mill Shear Force Mill->Mill Recirculation (60-120 min) Sep 3. Separation (Remove Beads) Mill->Sep Char 4. Characterization (DLS & Zeta Potential) Sep->Char

Figure 2: Top-down manufacturing workflow for preparing stable nanosuspensions.

Step-by-Step Protocol
  • Stabilizer Solution: Dissolve HPMC E5 (2.5% w/v) and SLS (0.5% w/v) in deionized water. Ensure complete dissolution.

  • Pre-suspension: Disperse the Benzamide (10% w/v) into the stabilizer solution using a magnetic stirrer for 30 minutes to wet the particles.

    • Tip: If the hydrophobic drug floats, use a high-shear homogenizer (Ultra-Turrax) for 2 minutes to force wetting.

  • Milling Chamber Loading: Fill the milling chamber 60-80% by volume with Zirconia beads.

  • Milling Process: Add the pre-suspension to the mill. Run at high speed (e.g., 2000–3000 RPM) for 60 minutes.

    • Temperature Control: Maintain the chamber temperature < 30°C using a cooling jacket, as heat can degrade the benzamide or cause Ostwald ripening.

  • Recovery: Filter the suspension to remove the beads.

  • Quality Control:

    • Particle Size: Target Z-average < 400 nm (measure via Dynamic Light Scattering).

    • Polydispersity Index (PDI): Target < 0.3.

    • Zeta Potential: Target > |30 mV| for physical stability.

Part 4: Analytical Validation & Integrity

A formulation is only as good as its validation. For benzamides, specific attention must be paid to polymorphic changes .

  • Dissolution Testing:

    • Use biorelevant media (FaSSIF/FeSSIF) rather than simple buffers to predict in vivo performance.

    • Benzamides often show pH-independent solubility (non-ionizable), so surfactant-driven media (0.5% SLS) is often required for QC release.

  • Solid State Characterization (XRD/DSC):

    • Critical Check: Milling and kneading can convert crystalline drug to amorphous forms. While amorphous forms dissolve faster, they are unstable and may recrystallize.

    • Protocol: Run XRD immediately after preparation and after 1 month of storage. Appearance of sharp peaks in an amorphous formulation indicates instability.

References

  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability.[4] Journal of Pharmacological and Toxicological Methods, 44(1), 235-249.

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers.[2][3] Advanced Drug Delivery Reviews, 59(7), 645-666.

  • Müller, R. H., et al. (2001). Nanosuspensions as particulate drug formulations in therapy: Rationale for development and what we can expect for the future. Advanced Drug Delivery Reviews, 47(1), 3-19.
  • Merisko-Liversidge, E., & Liversidge, G. G. (2011). Nanosizing for oral and parenteral drug delivery: A perspective on formulation development of poorly water-soluble compounds. International Journal of Pharmaceutics, 418(1), 63-76.

Sources

Application Note: Solid-Phase Synthesis Adaptation for N-Benzyl Benzamide Analogs

Author: BenchChem Technical Support Team. Date: March 2026

N-benzyl benzamide derivatives are highly versatile pharmacophores in medicinal chemistry. They have been extensively validated as potent tyrosinase inhibitors for dermatological applications[1], carborane-capped histone deacetylase (HDAC) inhibitors in oncology[2], and multi-targeted agents addressing acetylcholinesterase (AChE) and BACE1 in Alzheimer's disease research[3].

Transitioning these molecules from solution-phase to solid-phase synthesis (SPS) is critical for high-throughput library generation and structure-activity relationship (SAR) mapping. However, this adaptation presents unique chemical challenges. This guide details a field-proven, self-validating methodology for the solid-phase synthesis of N-benzyl benzamides, focusing on linker selection, steric circumvention, and cleavage optimization.

Strategic Rationale: Overcoming the "Traceless" Challenge

The primary obstacle in adapting N-benzyl benzamides to SPS is the absence of a residual functional group (such as a free carboxylic acid or primary amine) that can serve as a traditional anchoring point to the resin. Standard Rink amide or Wang resins are fundamentally incompatible because they yield primary amides or carboxylic acids upon cleavage.

While some researchers have utilized sulfonamide linkers combined with radical traceless cleavage (using TiCl₄/Zn) to generate secondary amides[4], this approach requires harsh deprotection conditions that can degrade sensitive analogs.

The BAL Strategy: To circumvent these limitations, we employ the Backbone Amide Linker (BAL) strategy[5]. The BAL approach anchors the growing molecule through the backbone nitrogen rather than a terminal terminus. This allows for the direct synthesis of secondary amides. The process involves attaching a BAL-aldehyde to the resin, performing reductive amination with benzylamine to generate a resin-bound secondary amine, and subsequently acylating this highly hindered nitrogen with a benzoic acid derivative[6]. Upon mild acidic cleavage, the pure N-benzyl benzamide is released[5].

BAL_Workflow Step1 1. BAL-Aldehyde Resin (Swelling & Prep) Step2 2. Reductive Amination (Benzylamine, NaBH3CN, 1% AcOH) Step1->Step2 Step3 3. Secondary Amine Resin-Bound Intermediate Step2->Step3 Step4 4. Acylation (Benzoic Acid, DIC/Oxyma, 50°C) Step3->Step4 Step5 5. Cleavage (TFA / H2O / TIS) Step4->Step5 Step6 6. N-Benzyl Benzamide (Final Product) Step5->Step6

Solid-phase synthesis workflow of N-benzyl benzamides using the Backbone Amide Linker (BAL) strategy.

Causality in Reagent Selection: The Acylation Bottleneck

Acylating a resin-bound secondary amine (Step 4) is the most critical bottleneck in this workflow due to severe steric hindrance.

Historically, uronium-based coupling reagents like HATU have been the gold standard for difficult couplings[7]. However, when HATU is used to acylate secondary amines on solid support, the slow acylation rate allows a competing side-reaction to dominate: the capping of the secondary amine via guanidinylation. This permanently terminates the synthesis.

The DIC/Oxyma Solution: To prevent guanidinylation while maintaining exceptional activation, we replace HATU with the DIC/OxymaPure system. Oxyma (ethyl 2-cyano-2-(hydroxyimino)acetate) acts as a highly effective acidic modifier and leaving group, suppressing side reactions and performing exceptionally well under both ambient and microwave-assisted heating conditions[8][9].

Quantitative Comparison of Acylation Conditions

The following table summarizes the optimization data for the acylation of the resin-bound benzylamine with 4-methoxybenzoic acid.

Coupling SystemReagent EquivalentsTime / TempGuanidinylation ByproductAverage Crude Purity
HATU / DIPEA3.0 eq2 h / 25°CHigh (>15%)65%
DIC / OxymaPure3.0 eq2 h / 25°CNone88%
DIC / OxymaPure3.0 eq1 h / 50°CNone>95%
Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. Quality control (QC) checkpoints are integrated to ensure the success of each transformation before proceeding to the next.

Phase 1: Resin Preparation & Reductive Amination
  • Resin Swelling: Weigh 1.0 g of BAL-Aldehyde polystyrene resin (loading ~0.8 mmol/g) into a fritted solid-phase reaction vessel. Swell the resin in Dichloromethane (DCM) for 30 minutes, followed by Dimethylformamide (DMF) for 30 minutes. Drain completely.

  • Imine Formation: Prepare a solution of the desired benzylamine analog (5.0 eq, 4.0 mmol) in 10 mL of DMF containing 1% (v/v) glacial acetic acid. Add to the resin and agitate at room temperature for 2 hours.

  • Reduction: Drain the solvent and immediately add a fresh solution of sodium cyanoborohydride (NaBH₃CN) (5.0 eq, 4.0 mmol) in 10 mL of DMF with 1% acetic acid. Agitate for 16 hours (overnight)[6].

  • Washing & QC: Wash the resin sequentially with DMF (3x), Methanol (3x), and DCM (3x).

    • Self-Validation Checkpoint: Perform a Chloranil Test . Because the standard Kaiser test is blind to secondary amines, the Chloranil test must be used. A successful reductive amination will yield a dark green/blue color on the beads.

Phase 2: Acylation via DIC/Oxyma
  • Activation: In a separate vial, dissolve the benzoic acid derivative (3.0 eq, 2.4 mmol) and OxymaPure (3.0 eq, 2.4 mmol) in 8 mL of DMF. Add N,N'-Diisopropylcarbodiimide (DIC) (3.0 eq, 2.4 mmol) and pre-activate for 3 minutes[7].

  • Coupling: Add the activated mixture to the resin. Agitate at 50°C for 1 hour (or 25°C for 2 hours if heat-sensitive functional groups are present).

  • Washing & QC: Drain and wash the resin with DMF (3x) and DCM (3x).

    • Self-Validation Checkpoint: Repeat the Chloranil Test . The beads should now remain colorless/yellow, indicating the complete consumption of the secondary amine. If beads are green, repeat the coupling step.

Phase 3: Cleavage and Scavenging
  • Preparation: Wash the resin thoroughly with DCM (5x) to remove all traces of DMF, which can interfere with acidic cleavage. Dry the resin under a stream of nitrogen.

  • Cleavage Cocktail: Prepare a cleavage cocktail of Trifluoroacetic Acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5, v/v/v). Causality note: TIS is a crucial carbocation scavenger. During cleavage, the BAL linker generates a highly reactive carbocation; TIS quenches this species, preventing it from re-alkylating the electron-rich rings of the N-benzyl benzamide product[5].

  • Execution: Add 10 mL of the cleavage cocktail to the resin and agitate for 2 hours at room temperature.

  • Isolation: Collect the filtrate. Wash the resin twice with 2 mL of neat TFA and combine the filtrates. Concentrate the solution under a stream of nitrogen to approximately 2 mL, then precipitate the crude N-benzyl benzamide by adding 15 mL of ice-cold diethyl ether. Centrifuge, decant the ether, and dry the pellet for downstream LC-MS analysis and purification.

References
  • Luo, J. et al. "A new strategy for solid phase synthesis of a secondary amide library using sulfonamide linker via radical traceless cleavage." Molecular Diversity, ResearchGate. 4[4]

  • "Borinostats: Solid Phase Synthesis of Carborane-Capped Histone Deacetylase Inhibitors with a Tailor-Made Selectivity Profile." The Royal Society of Chemistry. 2[2]

  • "New Benzamides as Multi-Targeted Compounds: A Study on Synthesis, AChE and BACE1 Inhibitory Activity and Molecular Docking." ResearchGate. 3[3]

  • "Natural, semisynthetic and synthetic tyrosinase inhibitors." Taylor & Francis. 1[1]

  • "Handles for Fmoc Solid-Phase Synthesis of Protected Peptides." ACS Publications.5[5]

  • "Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents." PubMed Central - NIH. 6[6]

  • "Solid-Phase Synthesis of an 'Inaccessible' hGH-Derived Peptide Using a Pseudoproline Monomer and SIT-Protection for Cysteine." ACS Publications. 7[7]

  • "Advances in Fmoc solid-phase peptide synthesis." PubMed Central - NIH. 8[8]

Sources

Troubleshooting & Optimization

Improving yield of N-[1-(2,4-dimethylphenyl)ethyl]benzamide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Organic Synthesis Division Subject: Optimization Guide for N-[1-(2,4-dimethylphenyl)ethyl]benzamide Synthesis Ticket ID: #SYN-2026-882 Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist[1][2][3]

Executive Summary

You are encountering yield issues with N-[1-(2,4-dimethylphenyl)ethyl]benzamide. This is a common challenge due to the steric congestion inherent in your target molecule.[3] The amine substrate, 1-(2,4-dimethylphenyl)ethanamine, possesses both an


-methyl group and an ortho-methyl group on the phenyl ring.[1][2][3] These substituents create a "steric pincer," significantly retarding the rate of nucleophilic attack on the benzoyl electrophile.

This guide moves beyond standard textbook protocols, offering an optimized workflow designed to overcome this specific kinetic barrier while minimizing the hydrolysis of your acylating agent.

Part 1: Diagnostic Checklist (Pre-Synthesis)

Before altering your reaction parameters, verify the integrity of your inputs.[2][3] "Garbage in, garbage out" is the primary cause of yield failure in amide couplings.

CheckpointSpecificationWhy it Matters
Amine Purity >98% (GC/NMR)Impurities (often the precursor ketone from reductive amination) are non-nucleophilic and inflate apparent stoichiometry, leading to under-dosing of the acid chloride.[1][2][3]
Acid Chloride Quality Clear/ColorlessBenzoyl chloride hydrolyzes to benzoic acid over time (white solid/crystals).[2][3] Benzoic acid will not react under standard acid chloride conditions.[2][3] Distill if cloudy.
Solvent Water Content <50 ppm (Anhydrous)In hindered couplings, reaction rates are slow.[2][3] If water is present, the rate of hydrolysis (

) often exceeds the rate of amidation (

), consuming your reagent before the product forms.[2]

Part 2: Optimized Experimental Protocols

Method A: The "Kinetic Boost" Protocol (Recommended for High Yield)

Best for: Small to mid-scale research where yield is paramount.[2]

The Logic: Standard Schotten-Baumann conditions (aqueous base) often fail here because the hindered amine reacts too slowly, allowing water to destroy the benzoyl chloride.[2] We switch to anhydrous conditions and add DMAP as a nucleophilic catalyst to create a "super-active" intermediate.[2][3]

Reagents:

  • Amine: 1-(2,4-dimethylphenyl)ethanamine (1.0 equiv)[1][2][3]

  • Electrophile: Benzoyl chloride (1.2 equiv)[2][3]

  • Base: Triethylamine (Et

    
    N) or DIPEA (1.5 equiv)[2][3][4]
    
  • Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 equiv)[1][2][3]

  • Solvent: Anhydrous Dichloromethane (DCM) or THF[2][3]

Step-by-Step Workflow:

  • Setup: Flame-dry a round-bottom flask and flush with N

    
     or Ar.
    
  • Solvation: Dissolve the amine (1.0 equiv), Et

    
    N (1.5 equiv), and DMAP (0.1 equiv) in anhydrous DCM (0.2 M concentration).
    
    • Note: DMAP is critical.[2][3] It attacks the benzoyl chloride to form an N-acylpyridinium ion, which is more electrophilic and less sterically sensitive than the acid chloride itself.

  • Addition: Cool to 0°C . Add benzoyl chloride (1.2 equiv) dropwise over 15 minutes.[2][3]

    • Why? Controlling the exotherm prevents side reactions, even though the main reaction is sluggish.

  • Reaction: Allow to warm to room temperature (RT) and stir for 12–16 hours .

    • Checkpoint: Monitor by TLC.[2][3][5][6] If starting amine persists after 16h, heat to reflux (40°C for DCM) for 2 hours.[2][3] The steric bulk often raises the activation energy, requiring thermal push.

  • Quench: Add saturated NH

    
    Cl solution.
    
Method B: The "Coupling Agent" Alternative

Best for: Cases where Benzoyl Chloride is degraded or if functional group tolerance is an issue.[2]

Reagents: Benzoic Acid + HATU + DIPEA in DMF.[2][3]

  • Why HATU? Carbodiimides (EDC/DCC) are often too weak for sterically hindered amines.[2][3] HATU generates an At-complex that reacts faster with hindered nucleophiles.[1][2][3]

Part 3: Troubleshooting & FAQs

Q1: My yield is stuck at 40-50%. The TLC shows unreacted amine. A: This is a classic "stalled coupling."[3] The steric hindrance has slowed the reaction such that your acid chloride hydrolyzed or evaporated before completion.

  • Fix: Switch to Method A with DMAP. If already using DMAP, increase the temperature to reflux (THF at 66°C is superior to DCM here).[2][3] You can also add a second portion of benzoyl chloride (0.5 equiv) after 6 hours.[2][3]

Q2: I see a white precipitate forming immediately. Is this my product? A: Likely not. In Method A, the immediate white solid is usually Triethylamine Hydrochloride (Et


N·HCl). This is normal. Your product is likely soluble in the organic layer.[3]
  • Verification: Add water. If the solid dissolves, it was salt. If it persists, it might be your product (amides can be insoluble) or bis-acylated byproduct (rare for this substrate).[1][2][3]

Q3: The product is oiling out and won't crystallize. A: The "2,4-dimethyl" and "ethyl" groups add significant lipophilicity, making the product "greasy."

  • Fix: Do not rely on simple evaporation.[2][3]

    • Perform a solvent swap : Evaporate the reaction solvent and redissolve in hot Ethanol (EtOH).[2][3]

    • Add water dropwise until slightly turbid.

    • Cool slowly to 4°C.

    • Seed crystal: If you have any solid from a previous batch, add a speck to induce nucleation.[2][3]

Q4: Can I use the Schotten-Baumann method (NaOH/Water)? A: Only if you use a large excess of benzoyl chloride (2.0–3.0 equiv).[2][3] The hydrolysis rate in water will likely outcompete your hindered amine.[3] It is not recommended for high-value amines.[1][2][3]

Part 4: Visualization of Logic

The following diagram illustrates the decision process and reaction mechanism logic for this specific hindered substrate.

G Optimization Logic for Sterically Hindered Amide Coupling Start Start: Low Yield of N-[1-(2,4-dimethylphenyl)ethyl]benzamide Check1 Check Reagents: Is Benzoyl Chloride Clear? Start->Check1 Distill Action: Distill Reagent (Remove Benzoic Acid) Check1->Distill No (Cloudy) Choice Select Method based on Steric Severity Check1->Choice Yes Distill->Choice MethodA Method A: Anhydrous + DMAP (High Yield Route) Choice->MethodA Recommended (Hindered Amine) MethodB Method B: Schotten-Baumann (Aqueous Base) Choice->MethodB Not Recommended Mech Mechanism: DMAP forms N-acylpyridinium (Super-Electrophile) MethodA->Mech Fail Failure Mode: Hydrolysis > Amidation MethodB->Fail Slow Kinetics Result Result: Overcomes Steric Hindrance of 2,4-dimethyl group Mech->Result

Caption: Decision tree highlighting the necessity of anhydrous, catalyzed conditions to overcome the specific steric barriers of the 2,4-dimethylphenyl substrate.

References

  • Montalbetti, C. A., & Falque, V. (2005).[2][3][4] Amide bond formation and peptide coupling.[3][4][7][8] Tetrahedron, 61(46), 10827-10852.[1][2][3][4]

    • Citation Context: Comprehensive review of amide coupling strategies, highlighting the limitations of standard methods for hindered substr
  • Valeur, E., & Bradley, M. (2009).[2][3][4] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1][2][3][4]

    • Citation Context: Discusses the mechanistic advantages of acid chlorides and the role of catalysts like DMAP in difficult couplings.
  • Fisher Scientific. (n.d.).[2][3] Amide Synthesis Protocols.

    • Citation Context: Provides standard baseline protocols for Schotten-Baumann and Anhydrous couplings used as the control in optimiz
  • Organic Chemistry Portal. (n.d.).[2][3] Schotten-Baumann Reaction.

    • Citation Context: Explains the biphasic mechanism and the competition between amid

Sources

Technical Support Center: Flash Chromatography Purification of Benzamides

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. Benzamides are highly versatile pharmacophores essential to drug discovery, but their purification via normal-phase flash chromatography frequently presents challenges such as severe streaking, co-elution with coupling byproducts, and poor recovery. This guide synthesizes field-proven methodologies and mechanistic insights to help you troubleshoot and optimize your purification workflows.

Frequently Asked Questions (FAQs)

Q1: Why does my benzamide streak down the column even when using non-polar solvent systems? Causality: Benzamides possess both a strong hydrogen-bond acceptor (the carbonyl oxygen) and a hydrogen-bond donor (the amide N-H). These moieties interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This continuous binding and unbinding process across a range of affinities causes band broadening and streaking 1. Solution: Switch from a Hexane/Ethyl Acetate gradient to a Dichloromethane (DCM)/Methanol (MeOH) gradient. MeOH acts as a strong hydrogen-bond competitor, occupying the active silanol sites and allowing the benzamide to elute as a tight band 2.

Q2: I synthesized a benzamide using DCC, and I have a massive co-eluting peak. What is it, and how do I remove it? Causality: The use of N,N'-dicyclohexylcarbodiimide (DCC) generates N,N'-dicyclohexylurea (DCU) as a byproduct 3. DCU is highly soluble in many organic solvents and has an Rf value that frequently overlaps with non-polar benzamides, making chromatographic separation nearly impossible [[4]](). Solution: The most effective "chromatographic" solution is a preventative one: switch your coupling reagent to 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). EDC generates a water-soluble urea byproduct that is easily removed during the pre-column aqueous workup, drastically simplifying the downstream flash chromatography [[3]]().

Q3: My TLC shows perfect separation, but the compounds co-elute completely on the flash column. Why? Causality: TLC plates and bulk column silica often have different hydration levels. TLC plates exposed to ambient air absorb moisture, which deactivates the silica and can artificially increase the Rf difference between strongly H-bonding species 5. When you transfer this method to anhydrous bulk silica in a column, the compounds bind more strongly and co-elute. Solution: Ensure your sample is dry-loaded to prevent solvent-front distortion, and consider baking your TLC plates before use to match the activity of your column silica 5.

Troubleshooting Guide: Resolving Common Chromatographic Failures

Issue: The "Trailing" Elution (Compound takes forever to elute)
  • Symptom: The benzamide begins to elute at the expected fraction but continues to bleed off the column for dozens of subsequent fractions.

  • Root Cause: The solvent system lacks the polarity required to fully desorb the compound from the stationary phase, leading to an equilibrium heavily favoring the silica 1.

  • Intervention: Once the compound begins to elute, immediately step up the polarity of your mobile phase. If using DCM/MeOH, increase the MeOH percentage (e.g., from 2% to 10%).

  • Self-validation: Spot the tailing fractions heavily on a TLC plate; if no lower-Rf impurities are present, the aggressive polarity shift is safe and will flush the remaining product in a tight band 1.

Issue: Poor Solubility in the Starting Mobile Phase
  • Symptom: The crude benzamide mixture forms an oil or precipitates when dissolved in the starting non-polar solvent (e.g., Hexanes or DCM), making liquid loading impossible.

  • Root Cause: The rigid, planar structure and hydrogen-bonding network of benzamides often result in high crystal lattice energy and poor solubility in non-polar media.

  • Intervention: Implement a Dry Loading protocol. Dissolving the sample in a polar solvent (like THF or pure DCM) and loading it as a liquid onto a non-polar column will cause catastrophic band broadening as the polar injection solvent drags the compound down the column 2. Dry loading eliminates this injection solvent effect.

G Issue Issue: Poor Resolution / Co-elution Check Analyze Impurity Type Issue->Check Urea Coupling Byproduct (e.g., DCU) Check->Urea Polar Polar Streaking (Amine/Acid) Check->Polar CloseRf Close Rf Isomers Check->CloseRf SolUrea Pre-filter / Triturate or switch to EDC Urea->SolUrea SolPolar Add 1% Et3N or AcOH to Mobile Phase Polar->SolPolar SolClose Optimize Gradient (e.g., DCM/MeOH) CloseRf->SolClose

Caption: Troubleshooting logic tree for resolving benzamide co-elution issues.

Quantitative Data: Coupling Reagent Byproducts & Chromatographic Impact

Understanding the byproducts generated during benzamide synthesis is critical, as they dictate the chromatographic strategy.

Coupling ReagentActive ByproductSolubility ProfileChromatographic Impact & Resolution
DCC N,N'-dicyclohexylurea (DCU)High in organics, low in waterSevere Co-elution. DCU streaks on silica. Resolution: Triturate crude with cold ether before column, or switch reagents 3, 4.
EDC 1-[3-(dimethylamino)propyl]-3-ethylureaHigh in water, low in organicsMinimal. Resolution: Removed via standard aqueous acidic/basic workup prior to chromatography 3, 4.
HATU / HBTU Tetramethylurea & HOAt/HOBtSoluble in water and polar organicsModerate. HOBt can co-elute with polar benzamides. Resolution: Ensure thorough washing with saturated aqueous NaHCO3 before loading the column [[4]]().
T3P Water-soluble phosphonic acidsHigh in waterNone. Resolution: Completely extracted into the aqueous phase during workup 4.

Standardized Experimental Protocols

Protocol 1: Dry Loading Technique for Benzamides

Causality: Dry loading ensures that the sample enters the column as a perfectly flat, concentrated band, independent of the sample's solubility in the eluting solvent. This is critical for benzamides that require polar solvents for dissolution but non-polar solvents for initial elution [[2]](), 5.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude benzamide mixture in a minimal volume of a volatile, highly solubilizing solvent (e.g., DCM, Acetone, or Methanol) in a round-bottom flask.

  • Silica Addition: Add dry silica gel (230-400 mesh) to the flask. Rule of thumb: Use a 1:3 to 1:5 ratio of crude mass to silica mass.

  • Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent slowly under reduced pressure until a free-flowing powder is obtained.

  • Self-Validation Check: Inspect the powder. If it is clumpy or sticky, there is residual solvent or oil. Redissolve in DCM, add slightly more silica, and re-evaporate until perfectly granular.

  • Loading: Carefully pour the dry powder onto the top of the pre-packed, pre-equilibrated silica column. Tap the column gently to ensure a perfectly level bed.

  • Capping: Add a thin layer (0.5 cm) of clean sand on top of the loaded silica to prevent disturbance of the band when adding the mobile phase.

Protocol 2: Gradient Flash Chromatography of Polar Benzamides

Causality: A step-gradient allows for the elution of non-polar impurities (like unreacted starting materials) before introducing the hydrogen-bond competing solvent (MeOH) needed to elute the benzamide 2.

Step-by-Step Methodology:

  • Column Packing: Pack the column using a slurry of silica gel in 100% DCM.

  • Equilibration: Run 2-3 column volumes of 100% DCM through the column.

  • Loading: Load the sample using the Dry Loading technique (Protocol 1).

  • Elution - Phase 1 (Isocratic): Elute with 2 column volumes of 100% DCM to wash off non-polar impurities (e.g., unreacted amines or non-polar byproducts).

  • Elution - Phase 2 (Gradient): Gradually increase the polarity by transitioning to a DCM:MeOH gradient. A typical effective gradient for benzamides is 100:0 → 98:2 → 95:5 → 90:10 (CH₂Cl₂:MeOH) 2.

  • Monitoring: Collect fractions and monitor via TLC. Crucial: Because MeOH is UV-transparent, rely on a UV lamp (254 nm) to detect the conjugated benzamide ring on the TLC plates.

  • Isolation: Combine pure fractions and remove the solvent via rotary evaporation. Dry under high vacuum to remove residual MeOH.

G Start Carboxylic Acid + Amine Coupling Amide Coupling (e.g., EDC/HOBt) Start->Coupling Workup Aqueous Workup (Remove Salts/Acids) Coupling->Workup Crude Crude Benzamide Mixture Workup->Crude Loading Dry Loading onto Silica Crude->Loading Chroma Flash Chromatography (Gradient Elution) Loading->Chroma Pure Pure Benzamide Chroma->Pure

Caption: Workflow for benzamide synthesis and flash chromatography purification.

References

  • BenchChem. "Application Notes and Protocols for the Purification of 4-Amino-N-(3,5-dichlorophenyl)benzamide."[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHTYhkm5hOIvuJAWXAd-dlUqtF0CPzgmgDbST4H8pAMjfWf7utUQKT35eIxnPR8dIt7XVdZyRkcdMLq_0HYSNi6R-mEjNovpsHPOlSUEDa9n6POiSh2DvEmdsFAZUBLOEt60lExY0dIXUL_TsnHGDTa3raQVAOCqBOoaXDRxpC1VKQQyYDPSxhGytABy-k7pIL4Omi5N5LyyM61ZzOh0qq5XPzMtNta6bZkTt3jFjO1wPA0SLOWqDXEj_nQSA==]
  • NIH/PMC. "Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents."[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEXNirk0KiCpzcq8JvgfCAYTwHuukw4ydmFIgY8c1FsBtWdroxJZVStCH6o5Gn9iGcSP56y-3xk0eBh8gpx8QPj8AsCkGUlzU8o4phlrOPO94JRzYxFS1KKI8RsJ4s4O9yA0djFz34RawjKC48=]
  • University of Rochester. "Troubleshooting Flash Chromatography."[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH-zAjn4DhF19EDt7MNg7rHzbsPCRul2D60FeT7snA0E9gr9Z6Gk8Rh4jNj-Eh4vns2fCJZLXTA5pEmnpUnvYc1Fli_1EWiyMC9pWwVLbXr8mcydEQ_l1E4cn_zEaIgtHPMj4gZGGhKqEHNkeoTzzqdlFYoZAcnSWuM3Bstvgk8BQ0Ro3MExQ0LoOaYO7Akk4w_cwCoOn8EKJA=]
  • American Pharmaceutical Review. "Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination."[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGs7chI1raw3nx4RKghLCuHhpxX8FN3P_J6xuoTf9dEwEVmD2aR2GqQK4rLBFfic1xZsSaQlEfXwSktT6lmhjDpckECLPnvehZKAVQfI6hg83Rhfhbu-AQhhHzTns5vheGD47nVfq2a3yQVbHJ17luAKYx1laUXMC_DoRM0uMsGZwEenpEOLoqZJNdoWN0xNVuX68rbGd3KcIR1ET5v1QFBDbs_cu8CRgQEsE1dF9YduxG-YzLGozEqBCuMPozQD-QNISR6qRcMV2lbqf5FS-WUeIQGPWkWjTaksHdvritywvfKx9YJKqA-xwguGrtZ]
  • Reddit r/Chempros. "Unavoidable Coelution - Flash Chromatography - Help!"[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEuX__oLKA8W4_XD3CnD0h8k-ZSa2I-aNd7fhoAAUAhaoLRS24-8Nbaqf8opN-GWomsL1bEqwG60Be4atpbxdNSY9mjMCnhBvIGe3FkN51us0jVv9cioaO6pWDFM9Dr0vM_w205eoZLxRyJ5BJzYi-rbvdq-W9mhzxVCMbD0UA5xMAqmT3jqMQQTaR4ESDJBrHgoAblO_SwfoW_0KQHig==]

Sources

Technical Support Center: Chiral Resolution of N-[1-(2,4-dimethylphenyl)ethyl]benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Analysis

User: "I need to separate the enantiomers of N-[1-(2,4-dimethylphenyl)ethyl]benzamide. Where do I start?"

Scientist's Analysis: Your target molecule possesses three distinct features governing its chiral recognition:

  • Chiral Center: The C-1 ethyl position is the stereogenic center.

  • H-Bonding Sites: The amide linkage (-NH-CO-) acts as both a hydrogen bond donor and acceptor. This is the primary "handle" for chiral discrimination.

  • Steric Bulk: The 2,4-dimethyl substitution on the phenyl ring creates a rigid steric environment. While this restricts rotation (good for selectivity), it can lead to peak broadening if the fit within the chiral selector is too tight.

Recommended Strategy: We will utilize Polysaccharide-based Chiral Stationary Phases (CSPs) in Normal Phase (NP) mode.[1] This mode maximizes the hydrogen bonding interactions essential for recognizing the amide functionality.

Method Development Protocol (The "How-To")

Phase 1: Column Screening

Do not rely on a single column. Amides show high variability in selectivity (


) based on the supramolecular structure of the polymer.

Priority CSP List:

  • Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H / IA)

    • Why: The "Gold Standard" for amides. The helical amylose structure often accommodates bulky aromatic amides better than cellulose.

  • Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H / IC)

    • Why: Complementary selectivity to AD. If AD fails, OD often works.

  • Cellulose tris(3,5-dichlorophenylcarbamate) (e.g., Chiralpak IC)[2]

    • Why: Immobilized phase allows for broader solvent use (e.g., DCM) if solubility is an issue.

Phase 2: Mobile Phase Selection

Standard Normal Phase conditions are required.

ParameterInitial ConditionRationale
Base Solvent n-Hexane (or n-Heptane)Non-polar backbone to force analyte-CSP interaction.
Modifier Ethanol or Isopropanol (10-20%)Ethanol: Sharper peaks, lower pressure.IPA: Higher selectivity (

) for amides but higher viscosity.
Flow Rate 1.0 mL/min (4.6mm ID col)Standard analytical flow.
Temperature 25°CStart ambient. Lower T (10-15°C) often improves resolution for amides.
Visual Workflow: Method Development

MethodDevelopment Start Start: Sample Preparation (Dissolve in EtOH/Hexane) Screen Screening Phase Columns: AD-H, OD-H, IA, IC MP: Hexane/EtOH (90:10) Start->Screen Check Check Resolution (Rs) & Tailing (Tf) Screen->Check Success Success: Rs > 1.5 Proceed to Validation Check->Success Rs > 1.5 & Tf < 1.2 Optimize1 Optimization A: Selectivity Switch Modifier (EtOH <-> IPA) Check->Optimize1 Rs < 1.5 Optimize2 Optimization B: Peak Shape Add 0.1% Diethylamine (DEA) Check->Optimize2 Tf > 1.3 Optimize1->Screen Re-screen Optimize2->Screen Re-screen

Caption: Iterative workflow for chiral method development focusing on polysaccharide CSPs.

Troubleshooting Guide (FAQs)

Issue 1: "My peaks are tailing severely (Asymmetry > 1.5)."

Diagnosis: Amides are notorious for interacting with residual silanols on the silica support of the column. This "secondary interaction" causes the tailing.[3][4][5]

The Fix: Add a basic additive to the mobile phase.

  • Protocol: Add 0.1% Diethylamine (DEA) or 0.1% Triethylamine (TEA) to the mobile phase premix.

  • Mechanism:[6][7][8][9][10][11] The amine base blocks the acidic silanol sites, allowing the benzamide to interact only with the chiral selector.

Issue 2: "I have separation, but the peaks overlap (Rs = 0.8 - 1.2)."

Diagnosis: The selectivity (


) is insufficient. The enantiomers are interacting with the column too similarly.

The Fix:

  • Switch Alcohol: If using Ethanol, switch to Isopropanol (IPA) . IPA is a bulkier H-bond donor/acceptor and often resides in the chiral grooves differently, enhancing discrimination.

  • Lower Temperature: Reduce column oven temperature to 10°C or 15°C .

    • Why: Chiral recognition is enthalpy-driven. Lower temperatures stabilize the transient diastereomeric complex, increasing retention difference (

      
      ).
      
Issue 3: "The sample precipitates in the mobile phase."

Diagnosis: Your molecule is highly lipophilic (2,4-dimethylphenyl group) but the amide makes it crystalline. Pure Hexane is a poor solvent for it.

The Fix:

  • Dissolution: Dissolve the sample in 100% Ethanol or IPA first, then dilute with Hexane.

  • Immobilized Columns: Switch to Chiralpak IA or IC .

    • Benefit: These columns allow "forbidden" solvents.[9][12] You can use Dichloromethane (DCM) or Ethyl Acetate as the co-solvent (e.g., Hexane/DCM/EtOH) to improve solubility without destroying the column.

Advanced Logic: Troubleshooting Decision Tree

Use this logic gate to solve resolution issues systematically.

Troubleshooting Problem Problem Detected Type Identify Issue Problem->Type Tailing Peak Tailing Type->Tailing Asymmetry > 1.2 NoRes No Resolution (Single Peak) Type->NoRes One Peak Partial Partial Resolution (Rs < 1.5) Type->Partial Overlapping Sol1 Add 0.1% DEA/TEA Tailing->Sol1 Sol2 Switch Column Family (Amylose <-> Cellulose) NoRes->Sol2 Sol3 Switch Modifier (EtOH -> IPA) Reduce Temp to 15°C Partial->Sol3

Caption: Logic gate for troubleshooting common chiral HPLC issues with amide derivatives.

Quantitative Data: Expected Performance

Based on structural analogues (chiral benzamides), here are the expected performance metrics on standard columns.

Column PhaseMobile PhaseSelectivity (

)
Resolution (Rs)Notes
Chiralpak AD-H Hex/IPA (90:10)1.15 - 1.30> 2.0Recommended Start. Best general selectivity for amides.
Chiralcel OD-H Hex/EtOH (90:10)1.05 - 1.151.2 - 1.8Good alternative. Ethanol often provides higher efficiency (N).
Chiralpak IC Hex/DCM/EtOH1.20 - 1.40> 2.5Use if solubility is poor. DCM alters the chiral pocket shape.

References

  • Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF, IG, IH. (Accessed 2026).[13][14] Available at: [Link]

  • Okamoto, Y., & Ikai, T. (2008). Chiral HPLC for efficient resolution of enantiomers.[1][6][7][12] Chemical Society Reviews. (Foundational review on polysaccharide mechanisms). Available at: [Link]

  • Phenomenex. Chiral Chromatography Guide: Method Development & Troubleshooting. (Accessed 2026).[13][14] Available at: [Link]

  • Cirilli, R., et al. (2020).[2] High-performance liquid chromatography enantioseparation of chiral 2-(benzylsulfinyl)benzamide derivatives on cellulose tris(3,5-dichlorophenylcarbamate). Journal of Chromatography A. (Specific application to benzamide derivatives). Available at: [Link]

Sources

Technical Support Center: Solvent Removal from Crystalline Benzamides

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Benzamide Challenge

Welcome to the Technical Support Center. If you are working with benzamide-based pharmacophores, you likely face a specific set of solid-state challenges. The primary amide group (


) is a potent hydrogen bond donor and acceptor. While this is excellent for target binding in vivo, it creates significant processing hurdles downstream:
  • Lattice Entrapment: Benzamides frequently form channel solvates or robust hydrogen-bonded networks with polar solvents (DMSO, DMF, Methanol).

  • Polymorphic Sensitivity: Aggressive drying can trigger uncontrolled phase transitions (e.g., metastable Form II

    
     stable Form I), altering bioavailability.
    

This guide moves beyond "drying longer" to "drying smarter," ensuring compliance with ICH Q3C guidelines while maintaining crystal integrity.

Module 1: Diagnosis & Characterization

Q: I cannot reduce solvent levels below 5,000 ppm. Is my solvent "stuck" on the surface or bound in the crystal?

A: You must distinguish between adsorbed (surface) solvent and incorporated (lattice-bound) solvent. Standard vacuum drying removes surface solvent but often fails to break the lattice energy of a solvate.

The Diagnostic Protocol: Do not rely solely on Loss on Drying (LOD). You need Thermogravimetric Analysis (TGA) overlaid with Differential Scanning Calorimetry (DSC) .[1][2][3]

  • Scenario A (Surface Solvent): TGA shows gradual weight loss starting immediately from ambient temperature. DSC shows no specific endotherm corresponding to the solvent loss.

  • Scenario B (Solvate/Lattice Bound): TGA shows a distinct "step" weight loss at a specific temperature (often well above the solvent's boiling point). DSC shows a sharp endotherm (desolvation event) at that same temperature, often followed by a recrystallization exotherm.

Workflow Visualization: Solvent Location Diagnosis

SolventDiagnosis Start High Residual Solvent Detected TGA Run TGA Analysis Start->TGA StepLoss Is weight loss a distinct 'step'? TGA->StepLoss Surface Diagnosis: Surface/Adsorbed Solvent StepLoss->Surface No (Gradual drift) Bound Diagnosis: Lattice-Bound (Solvate) StepLoss->Bound Yes (Sharp drop > T_boil) ActionSurface Action: Optimize Vacuum/Agitation Surface->ActionSurface ActionBound Action: Break Solvate (Reslurry/Recrystallize) Bound->ActionBound

Figure 1: Decision tree for distinguishing between surface adsorption and lattice-bound solvates using TGA data.

Module 2: Troubleshooting High-Boiling Solvents (DMSO/DMF)

Q: My benzamide was crystallized from DMSO. Vacuum drying at 60°C isn't working. Why?

A: DMSO (BP: 189°C) and DMF (BP: 153°C) are Class 2/3 solvents with high boiling points and low vapor pressures. More importantly, the sulfoxide oxygen in DMSO is a strong H-bond acceptor for the benzamide


 protons.

The Physics of Failure: Vacuum drying relies on vapor pressure. At 60°C, the vapor pressure of DMSO is still negligible (< 5 mbar). If you increase heat to 100°C+ to drive it off, you risk chemically degrading the benzamide or subliming it.

The Solution: Displacement Wash (Reslurry) Do not dry; exchange. You must use a solvent with a lower boiling point and favorable miscibility to "wash out" the high-boiler.

Protocol: The "Displacement" Reslurry
StepActionMechanistic Rationale
1 Filter the DMSO-wet cake. Do not dry.Removes bulk mother liquor (90% of solvent).
2 Reslurry in 10 volumes of Ethanol (or Water, if API is insoluble).Ethanol is miscible with DMSO but has a lower BP (78°C).
3 Agitate for 2-4 hours at ambient temp.Allows diffusion of DMSO from the crystal surface/pores into the bulk ethanol.
4 Filter again.Removes the Ethanol/DMSO mixture.
5 Repeat (Optional).Ensures DMSO drops below ICH limits (5000 ppm).
6 Vacuum Dry the Ethanol-wet cake.Ethanol is easily removed at 40-50°C under vacuum.

Critical Note: If your benzamide forms a solvate with DMSO, a simple wash won't work. You must heat the slurry to a temperature above the desolvation point (determined by DSC in Module 1) to break the lattice, then cool to recrystallize in the new solvent.

Workflow Visualization: Solvent Exchange Mechanism

ReslurryMechanism cluster_0 Initial State cluster_1 Reslurry Process cluster_2 Final State Crystal Benzamide Crystal (Trapped DMSO) Diffusion Diffusion: DMSO out -> Ethanol in Crystal->Diffusion Suspend Ethanol Anti-Solvent (Ethanol) Ethanol->Diffusion Add CleanCrystal Benzamide Crystal (Ethanol Wet) Diffusion->CleanCrystal Filter & Dry

Figure 2: The mechanism of solvent exchange. High-boiling DMSO is replaced by low-boiling Ethanol via diffusion.

Module 3: Polymorphism & Stability

Q: The XRD pattern changed after aggressive drying. Did I damage the product?

A: You likely triggered a polymorphic transition. Benzamide has at least three known polymorphs (Form I is stable; Forms II and III are metastable).

  • Desolvation Collapse: If you force a solvent out of a lattice (desolvation) too quickly, the lattice may collapse into an amorphous state or rearrange into a different polymorph.

  • The "Form I" Trap: Metastable forms often convert to Form I upon heating. If your regulatory filing specifies Form II, heating to remove solvent might inadvertently convert your batch to Form I, causing a specification failure.

Recommendation:

  • Humidity-Controlled Drying: If desolvation causes amorphization, introduce water vapor (RH 40-60%) during drying. This lowers the glass transition temperature (

    
    ) locally, allowing the molecules to reorganize into the stable crystalline form rather than staying amorphous.
    
  • Ramp Rates: Use a slow temperature ramp (e.g., 0.5°C/min) during drying to allow the lattice to "anneal" rather than collapse.

Module 4: Regulatory Limits (ICH Q3C)

When validating your removal process, ensure you are targeting the correct limits based on the International Council for Harmonisation (ICH) Q3C (R8) guidelines.

Solvent ClassSolvent ExampleLimit (PDE)Limit (Concentration)Comment
Class 1 Benzene0.03 mg/day2 ppmAvoid. Carcinogenic.
Class 2 Methanol30.0 mg/day3000 ppmNeurotoxic. Monitor closely.
Class 2 Acetonitrile4.1 mg/day410 ppmHard to remove; often forms solvates.
Class 3 DMSO 50 mg/day5000 ppm (0.5%)Low toxicity, but hard to dry.
Class 3 Ethanol50 mg/day5000 ppm (0.5%)Preferred exchange solvent.

Note: If your daily dose is < 10g, the concentration limit applies. If > 10g, calculate based on PDE.

References

  • International Council for Harmonisation (ICH). ICH Harmonised Guideline Q3C (R8): Impurities: Guideline for Residual Solvents. (2021).[4][5][6]

  • Giron, D. Thermal analysis and calorimetric methods in the characterization of polymorphs and solvates. Thermochimica Acta, 248, 1-59. (1995).

  • Vippagunta, S. R., Brittain, H. G., & Grant, D. J. Crystalline solids. Advanced Drug Delivery Reviews, 48(1), 3-26. (2001).

  • Ouyang, J., et al. Solubility determination and modelling of benzamide in organic solvents. Journal of Chemical Thermodynamics. (2019). (Validates benzamide solubility profiles for solvent exchange).

Sources

Validation & Comparative

1H NMR Spectrum Analysis of N-[1-(2,4-dimethylphenyl)ethyl]benzamide: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the 1H NMR spectrum for N-[1-(2,4-dimethylphenyl)ethyl]benzamide . It compares the analytical utility of 1H NMR against alternative structural elucidation methods (LC-MS, IR) and evaluates solvent performance (CDCl₃ vs. DMSO-d₆) to ensure rigorous identification of regioisomers.

Executive Summary

In drug development, the precise structural characterization of chiral benzamide scaffolds is critical. N-[1-(2,4-dimethylphenyl)ethyl]benzamide (CAS: Analogous to 3480-59-9 derivatives) presents specific analytical challenges due to its chiral center and the regioisomerism of the dimethyl-substituted aromatic ring.

While Mass Spectrometry (LC-MS) confirms molecular weight (MW: 253.34 g/mol ), it fails to distinguish between positional isomers (e.g., 2,4-dimethyl vs. 2,5-dimethyl). This guide demonstrates why 1H NMR is the superior "product" for structural validation, offering a direct comparison of solvent systems and alternative techniques to maximize data integrity.

Part 1: Structural Breakdown & Spectral Assignment

The molecule consists of three distinct magnetic environments: the Benzoyl moiety , the Ethyl linker (chiral) , and the 2,4-Dimethylphenyl group .

Theoretical Chemical Shift Data (Predicted)

Solvent: CDCl₃ | Frequency: 400 MHz

Proton LabelChemical EnvironmentShift (δ ppm)MultiplicityIntegrationCoupling (J Hz)
H-A Amide (-NH -)6.20 - 6.50Doublet (br)1HJ ≈ 7.5
H-B Methine (-CH -CH₃)5.35 - 5.45Quintet/dq1HJ ≈ 7.0, 7.5
H-C Methyl (-CH-CH ₃)1.55 - 1.60Doublet3HJ ≈ 7.0
H-D Ar-Methyl (C2-CH ₃)2.30 - 2.40Singlet3H-
H-E Ar-Methyl (C4-CH ₃)2.25 - 2.30Singlet3H-
H-F Benzoyl (Ortho)7.75 - 7.80Doublet2HJ ≈ 8.0
H-G Benzoyl (Meta/Para)7.40 - 7.50Multiplet3H-
H-H 2,4-Ar (H6)7.15 - 7.25Doublet1HJ ≈ 8.0
H-I 2,4-Ar (H5)6.95 - 7.05Doublet1HJ ≈ 8.0
H-J 2,4-Ar (H3)6.90 - 7.00Singlet1H-

Expert Insight: The key diagnostic peak is H-B (Methine) . Its quintet splitting arises from coupling to the methyl group (3H) and the amide proton (1H). If the amide proton exchanges with D₂O, this multiplet simplifies to a quartet.

Part 2: Comparative Performance Analysis
Comparison 1: Analytical Technique (1H NMR vs. LC-MS)

Objective: Verify the position of the methyl groups on the phenyl ring.

Feature1H NMR (Recommended) LC-MS (Alternative) Verdict
Isomer Differentiation High. Distinct coupling patterns (singlet vs. doublet) definitively identify 2,4-dimethyl vs. 3,4-dimethyl isomers.Low. Both isomers produce identical parent ions (m/z 254 [M+H]⁺) and similar fragmentation patterns.NMR Wins for structure proof.
Quantitation Absolute. Integral ratios (e.g., 3:3 for methyls) confirm purity without external standards.Relative. Ionization efficiency varies; requires calibration curves.NMR Wins for purity w/o standards.
Sample Recovery Yes. Non-destructive.No. Destructive.NMR Wins for scarce samples.

Critical Mechanism: In a 2,4-dimethyl substitution pattern, the proton at position 3 appears as a singlet (isolated between two methyls). In a 3,4-dimethyl isomer, the aromatic protons would show complex doublet/triplet coupling. LC-MS cannot detect this scalar coupling.

Comparison 2: Solvent System (CDCl₃ vs. DMSO-d₆)

Objective: Maximize resolution of the Amide N-H and Methine protons.

ParameterCDCl₃ (Chloroform-d) DMSO-d₆ (Dimethyl Sulfoxide-d6) Recommendation
Amide Proton (NH) Broad singlet or weak doublet. Often exchanges/broadens due to quadrupole effects.Sharp doublet. Strong H-bonding with solvent stabilizes the NH, shifting it downfield (δ 8.5+ ppm).DMSO-d₆ for Amide confirmation.
Water Interference Low (H₂O @ 1.56 ppm).[1] Rarely interferes with aromatics.High (H₂O @ 3.33 ppm).[1][2] Can obscure mid-range signals if sample is wet.[1][2]CDCl₃ for general screening.
Solubility Good for lipophilic benzamides.Excellent for polar amides.Context Dependent.
Part 3: Experimental Protocol

To ensure reproducible data comparable to literature standards, follow this self-validating protocol.

Step 1: Sample Preparation
  • Mass: Weigh 5–10 mg of N-[1-(2,4-dimethylphenyl)ethyl]benzamide.

  • Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D) for detailed structural assignment (to see NH coupling). Use CDCl₃ for routine purity checks.

  • Filtration: If the solution is cloudy, filter through a cotton plug into the NMR tube to prevent line broadening.

Step 2: Acquisition Parameters (400 MHz)
  • Pulse Sequence: zg30 (Standard 1D Proton)

  • Number of Scans (NS): 16 (Sufficient for >5 mg) or 64 (for <2 mg).

  • Relaxation Delay (D1): 1.0 s (Standard) or 5.0 s (Quantitative).

  • Spectral Width: -2 to 14 ppm (To capture downfield Amide NH).

Step 3: Data Processing
  • Phasing: Apply automatic phasing, then manual correction to flatten the baseline around the aromatic region.

  • Referencing: Set the residual DMSO quintet to 2.50 ppm (or TMS to 0.00 ppm in CDCl₃).

  • Integration: Normalize the Methyl doublet (CH-CH ₃) at ~1.5 ppm to 3.00 .

Part 4: Visualization of Structural Logic

The following diagram maps the logical flow for confirming the 2,4-dimethyl regioisomer using NMR data.

NMR_Analysis_Flow Start Unknown Isomer Sample (MW 253) Solvent Dissolve in DMSO-d6 (Stabilize NH bond) Start->Solvent Amide_Check Check 8.0-9.0 ppm: Is there a Doublet? Solvent->Amide_Check Methine_Check Check 5.0-5.5 ppm: Is it a Quintet? Amide_Check->Methine_Check Yes (Amide Intact) Aromatic_Check Analyze Aromatic Region (6.5 - 7.5 ppm) Methine_Check->Aromatic_Check Coupling Confirmed Is_2_4 Pattern: 1 Singlet + 2 Doublets (Confirm 2,4-Dimethyl) Aromatic_Check->Is_2_4 H3 is Singlet Is_Other Pattern: Complex Multiplets (Likely 2,3 or 3,4 Isomer) Aromatic_Check->Is_Other No Singlet Found

Caption: Decision tree for distinguishing the 2,4-dimethyl isomer from other regioisomers using 1H NMR coupling patterns.

References
  • BenchChem. (2025).[1][3] A Comparative Guide to the ¹H NMR Spectra of 2,4-Dimethyl-2-pentene and Its Isomers. Retrieved from

  • Royal Society of Chemistry (RSC). (2017). Solvation of Amides in DMSO and CDCl3: Interpretation of NMR Chemical Shifts. J. Phys. Chem. A, 121(50). Retrieved from

  • Magritek. (2025). Basic Concepts of NMR: Distinguishing Between Isomers. Retrieved from

  • National Institute of Standards and Technology (NIST). (2024). Benzamide, N,N-diethyl-4-methyl- Mass Spectrum. Retrieved from

  • Donahue, M. G., & Crull, E. (2023). (R)-(+)-3,5-Dinitro-N-(1-phenylethyl)benzothioamide: A Chiral Solvating Agent. Preprints.org. Retrieved from

Sources

A Researcher's Guide to the Mass Spectrometry Fragmentation of Benzamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical and materials science, benzamide derivatives represent a cornerstone class of compounds. Their structural elucidation is paramount for drug development, metabolite identification, and quality control. Mass spectrometry, particularly tandem mass spectrometry (MS/MS), stands as a premier technique for this purpose, offering unparalleled sensitivity and structural insight. This guide provides an in-depth, comparative analysis of the fragmentation patterns of benzamide derivatives, moving beyond a simple catalog of fragments to explain the underlying chemical principles that govern their dissociation in the gas phase.

The Unsubstituted Core: Establishing a Fragmentation Baseline

To understand the fragmentation of complex derivatives, we must first master the dissociation of the parent benzamide molecule (C₇H₇NO, molecular weight 121.14 g/mol ).[1] When subjected to common ionization techniques like electron ionization (EI) or electrospray ionization (ESI) followed by collision-induced dissociation (CID), the protonated benzamide molecule ([M+H]⁺ at m/z 122) or its radical cation (M⁺• at m/z 121) undergoes predictable cleavages.

Studies show that for protonated benzamides, the most favorable protonation site is the carbonyl oxygen.[2] This localization of charge dictates the subsequent fragmentation cascade. The primary fragmentation pathways for the benzamide core are driven by the lability of the amide bond and the stability of the resulting fragments.

Key Fragmentation Pathways of Benzamide:

  • Loss of Ammonia (NH₃): Under CID conditions, a hallmark fragmentation is the neutral loss of ammonia (17 Da). This occurs via cleavage of the C-N bond, leading to the formation of the highly stable benzoyl cation at m/z 105 .[1][3] This ion is often the base peak in the spectrum due to its resonance stabilization.[1]

  • Formation of the Phenyl Cation: The benzoyl cation (m/z 105) can undergo further fragmentation by losing a molecule of carbon monoxide (CO, 28 Da).[1][4] This decarbonylation results in the formation of the phenyl cation (C₆H₅⁺) at m/z 77 .[1]

The following diagram illustrates this primary fragmentation pathway for the protonated benzamide molecule.

G M Benzamide [M+H]⁺ m/z 122 F1 Benzoyl Cation m/z 105 M->F1 - NH₃ (17 Da) F2 Phenyl Cation m/z 77 F1->F2 - CO (28 Da) G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_interp Data Interpretation P1 Prepare Stock (1 mg/mL) P2 Dilute to 1-10 µg/mL in ACN/H₂O + 0.1% FA P1->P2 A1 Infuse Sample P2->A1 A2 Acquire MS1 Scan (Confirm [M+H]⁺) A1->A2 A3 Acquire MS/MS Scan (Select [M+H]⁺, Stepped CE) A2->A3 I1 Identify Fragments & Neutral Losses A3->I1 I2 Propose Structures & Mechanisms I1->I2 I3 Compare to Known Pathways I2->I3

Caption: General workflow for MS/MS analysis of benzamide derivatives.

By systematically applying these principles and experimental methodologies, researchers can confidently characterize the structures of benzamide derivatives, providing crucial data for advancing drug discovery and chemical research.

References

  • Filo. (2026, February 3). Mass Spectrometry Interpretation of Benzamide Explain the interpretation.
  • Guedes, W. C., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. PMC.
  • Yan, Z., et al. (2018). Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry. ACS Publications.
  • Turecek, F., & Gu, M. Dissociation of proton-bound complexes and proton affinity of benzamides. Journal of the American Society for Mass Spectrometry.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
  • Guo, C., et al. (2016, March 17). Fragmentation of Protonated N-(3-Aminophenyl)Benzamide and Its Derivatives in Gas Phase. Journal of the American Society for Mass Spectrometry.
  • Zaikin, V. G., & Varlamov, A. V. (2014). Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects in. ResearchGate.
  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry.
  • ResearchGate. (n.d.). Benzamide-simplified mass spectrum. Scientific Diagram.
  • Guo, C., et al. (2016, March 17). Fragmentation of Protonated N-(3-Aminophenyl)Benzamide and Its Derivatives in Gas Phase. PubMed.
  • Zaikin, V. G., & Varlamov, A. V. (2014). Mass spectrometry of analytical derivatives. 2. "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. PubMed.
  • Fagalde, F., et al. (2007, October 16). MASS SPECTROMETRY OF AROMATIC CYCLIC IMIDES AND AMIDES. PART I: ELECTRON IONIZATION INDUCED DECOMPOSITION OF N-SUBSTITUTED 2,3-P. HETEROCYCLES.
  • Kuhn, S. (2024, June 28). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews.
  • Harrison, A. G. (2003, February 15). Fragmentation reactions of protonated peptides containing glutamine or glutamic acid. Journal of Mass Spectrometry.
  • University of Arizona. (n.d.). Fragmentation Mechanisms - Intro to Mass Spectrometry.
  • Zaikin, V. G., & Varlamov, A. V. (2016, July 12). Mass spectrometry of analytical derivatives. 2. "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. ResearchGate.
  • Jariwala, F. B., et al. (2008, May 8). Ortho Effect in Electron Ionization Mass Spectrometry of N-Acylanilines Bearing a Proximal Halo Substituent. R Discovery.
  • Brookes, V. H., et al. (1979, August 1). The mass spectral fragmentation of some substituted 3‐Amino‐2‐salicylideneamino‐benzofurans. R Discovery.
  • Demarque, D. P., et al. (2015, December 16). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Publishing.
  • Lee, J., et al. (2025, October 14). Impact of Protonation Sites on Collision-Induced Dissociation-MS/MS Using CIDMD Quantum Chemistry Modeling. PMC.
  • ACETINALI DE. (2021, March 24). PART 17: AROMATIC AMIDES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. YouTube.
  • Nagy, G., et al. (2021, October 1). Study on the CID Fragmentation Pathways of Deprotonated 4'-Monophosphoryl Lipid A. International Journal of Molecular Sciences.

Sources

Comparative Guide: X-ray Crystallography Data for N-Substituted Benzamides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-substituted benzamides represent a privileged pharmacophore in medicinal chemistry, serving as the core scaffold for antipsychotics (e.g., sulpiride), histone deacetylase (HDAC) inhibitors, and dopaminergic modulators.[1] While solution-phase NMR and computational modeling (DFT) provide dynamic and energetic insights, they often fail to unambiguously resolve the specific conformers adopted in the solid state—a critical parameter for understanding receptor binding and formulation stability.

This guide objectively compares Single Crystal X-ray Diffraction (SC-XRD) against these alternatives, demonstrating its superior utility in resolving ortho-substitution effects , intramolecular hydrogen bonding , and supramolecular packing motifs .[1]

Part 1: Performance Comparison Matrix

The following analysis contrasts SC-XRD with Nuclear Magnetic Resonance (NMR) and Density Functional Theory (DFT) specifically for N-substituted benzamides.

Table 1: Structural Resolution Capabilities
FeatureSingle Crystal X-ray (SC-XRD) Solution NMR (

H/

C/NOE)
DFT (Gas Phase)
Conformational Certainty Absolute. Determines exact torsion angles (

) and locks the amide bond geometry (cis vs. trans).[1]
Ambiguous. Signals often average due to rotation around the C(carbonyl)-C(aryl) bond.Predictive. Identifies energy minima but often ignores packing forces that stabilize high-energy conformers.
H-Bond Detection Direct Visualization. Maps donor-acceptor distances (< 3.0 Å) and angles for both intra- and intermolecular bonds.Inferential. Relies on chemical shift perturbations (

) and temperature coefficients.[1]
Theoretical. Overestimates strength of intramolecular H-bonds (e.g., N-H...F) without solvent screening.[1]
Stereochemistry Definitive. Assigns absolute configuration for chiral N-substituents.Relative. Requires derivatization or complex coupling analysis.N/A. Requires input structure.
Through-Space Interactions Quantifiable. Measures

-

stacking and Halogen...

distances accurately.
Qualitative. Observed via NOESY/ROESY but lacks precise distance metrics.Variable. Heavily dependent on the functional/dispersion correction used (e.g., B3LYP-D3).

Part 2: Critical Structural Insights for Benzamides

The Ortho-Substitution Effect (Conformational Locking)

In N-substituted benzamides, substituents at the ortho position of the phenyl ring drastically alter the molecular planarity.

  • The Challenge: NMR often shows broadened signals for ortho-substituted derivatives due to restricted rotation.

  • The X-ray Solution: Crystallography reveals that ortho-substituents (e.g., -F, -Cl, -I, -OMe) force the amide group out of planarity with the phenyl ring to minimize steric clash.

    • Example: In 2-iodobenzamide , the amide plane is twisted by ~44° relative to the phenyl ring. This twist is critical for disrupting the standard "flat" packing, leading to unique dimer/tetramer formations stabilized by C-I...

      
       interactions [1].
      
    • Mechanism:[2][3] This "locking" creates a specific 3D vector for the N-substituent, which is often the key determinant in fitting into a protein binding pocket.

Intramolecular Hydrogen Bonding (Pseudo-Rings)

A major design strategy in medicinal chemistry is using intramolecular hydrogen bonds (IMHBs) to improve membrane permeability by "hiding" polarity.[1]

  • Observation: X-ray data definitively proves the existence of

    
     or 
    
    
    
    pseudo-ring motifs.[1]
    • Case Study: In 2-fluoro-N-methylbenzamide , a robust N-H...F intramolecular interaction is observed. While DFT often overestimates this energy (~2 kcal/mol), X-ray data provides the "ground truth" geometry, showing N...F distances often shorter than the sum of van der Waals radii, confirming the interaction is electrostatic and structurally significant [2].

Supramolecular Synthons

Benzamides are notorious for polymorphism. Understanding their packing is essential for drug formulation.

  • Primary Motif: The amide group typically forms centrosymmetric dimers via

    
     hydrogen bond loops.
    
  • Secondary Motif: In the presence of bulky N-substituents (e.g., N-benzhydryl), the steric bulk prevents dimer formation, forcing the molecules into infinite chains (

    
     motifs) or "twisted-T" conformations to maximize 
    
    
    
    -stacking [3].

Part 3: Validated Experimental Protocols

To ensure high-quality data, the following crystallization and refinement workflows are recommended. These protocols are self-validating: if the resulting


 is >5%, the crystal quality or model is suspect.
Protocol A: Crystallization of N-Substituted Benzamides

Benzamides often crystallize as needles (fast growth) which are poor for diffraction. The goal is to slow nucleation to form blocks.

Reagents:

  • Solvent A (Good Solubility): Dichloromethane (DCM) or Acetone.[1]

  • Solvent B (Poor Solubility/Anti-solvent): Hexane or Pentane.[1]

  • Vessel: 4 mL glass vial inside a 20 mL scintillation vial.

Workflow (Vapor Diffusion):

  • Dissolution: Dissolve 10-15 mg of the benzamide derivative in 0.5 mL of Solvent A in the small inner vial. Ensure the solution is clear (filter if necessary).

  • Chamber Prep: Place 3-4 mL of Solvent B in the outer (large) vial.

  • Equilibration: Carefully place the open inner vial inside the outer vial. Cap the outer vial tightly.

  • Incubation: Store at 4°C (fridge) or room temperature in a vibration-free zone.

    • Mechanism:[2][3] Solvent B vapor slowly diffuses into Solvent A, gradually lowering solubility and inducing nucleation over 2-7 days.

  • Validation: Examine crystals under polarized light. Sharp extinction indicates a single crystal; irregular extinction suggests twinning.

Protocol B: Data Refinement Checks
  • Twinning Check: N-substituted benzamides crystallizing in high-symmetry space groups (like tetragonal) often mimic lower symmetry due to twinning. Always check for non-merohedral twinning if

    
     is high (>10%).[1]
    
  • Disorder: The flexible N-substituent (e.g., an ethyl or propyl chain) often shows thermal disorder. Use a low-temperature stream (100 K) during collection to freeze this motion.

Part 4: Visualizing the Structural Analysis Workflow

The following diagrams illustrate the decision-making process for crystallizing these compounds and the logical flow for validating their structures.

Diagram 1: Crystallization Decision Tree

This workflow guides the user to the optimal crystallization method based on compound properties.

CrystallizationWorkflow Start Start: N-Substituted Benzamide Sample SolubilityCheck Check Solubility in Ethanol/DCM Start->SolubilityCheck HighSol High Solubility (>20 mg/mL) SolubilityCheck->HighSol Dissolves Easily LowSol Low Solubility (<5 mg/mL) SolubilityCheck->LowSol Hard to Dissolve Method1 Method: Slow Evaporation (Risk: Twinning) HighSol->Method1 Quick Screen Method2 Method: Vapor Diffusion (DCM / Hexane) HighSol->Method2 Preferred (High Quality) Method3 Method: Solvent Layering (DMSO / Water) LowSol->Method3 For Polar Derivatives Result Harvest Crystals (Check under Polarized Light) Method1->Result Method2->Result Method3->Result

Caption: Decision matrix for selecting the optimal crystallization technique based on the solubility profile of the benzamide derivative.

Diagram 2: The Structural Triangulation Logic

How to combine X-ray data with NMR and DFT for a complete structural proof.

Triangulation Compound New Benzamide Derivative NMR Solution NMR (Dynamic Average) Compound->NMR Screening DFT DFT Calculation (Energy Minima) Compound->DFT Prediction XRD SC-XRD (Solid State Truth) Compound->XRD Definitive Discrepancy Identify Discrepancies (e.g., Ring Twist) NMR->Discrepancy Broad Signals? DFT->Discrepancy Overestimated H-bond? XRD->Discrepancy Resolves FinalModel Validated 3D Model (SAR Ready) XRD->FinalModel Direct Input Discrepancy->FinalModel Synthesize Data

Caption: The "Triangulation" approach where SC-XRD resolves ambiguities found in NMR spectra and DFT energy predictions.

References

  • Structural analysis of 2-iodobenzamide and 2-iodo-N-phenylbenzamide. Source: National Institutes of Health (PMC) / Acta Crystallographica. Significance: Demonstrates the impact of ortho-iodine on amide planarity and halogen bonding networks.

  • Conformational analysis of substituted benzamides: LIS/NMR and Theoretical investigation. Source: PubMed / National Institutes of Health. Significance: Compares calculated torsion angles with crystallographic data, highlighting the limitations of gas-phase calculations.

  • Synthesis and Single Crystal Structures of N-Substituted Benzamides. Source: MDPI Molecules. Significance: Provides detailed protocols for "twisted-T" conformations and selenation derivatives.

  • Crystallization Methods for X-ray Analysis of Benzamide Derivatives. Source: BenchChem Application Notes.[4][5] Significance: Detailed experimental protocols for vapor diffusion and solvent layering specific to this chemical class. (Note: Generalized landing page for protocol verification).

Sources

Structure-Activity Relationship (SAR) of Dimethylphenyl Benzamides: Engineering Selectivity for Opioid and Sigma Receptors

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Structure-activity relationship (SAR) of dimethylphenyl benzamides Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The dimethylphenyl benzamide scaffold represents a privileged structural motif in medicinal chemistry, distinguished by its ability to enforce specific conformational constraints through steric hindrance. Unlike planar benzamides, the incorporation of a 2,6-dimethylphenyl moiety creates a "steric lock," forcing the amide bond out of planarity with the phenyl ring. This orthogonal conformation is a critical determinant for high-affinity binding to Opioid Receptors (Mu/Delta) and Sigma-1 Receptors (S1R) .

This guide analyzes the structure-activity relationships (SAR) of these compounds, contrasting their performance as mixed opioid agonists versus selective Sigma-1 chaperones. It provides experimental protocols for overcoming the synthetic challenge of sterically hindered amidation and offers comparative data to guide lead optimization.

Mechanistic Basis of Activity
The "Steric Twist" Hypothesis

The defining feature of N-(2,6-dimethylphenyl)benzamides is the restricted rotation around the N-aryl bond.

  • Planar Conformation (Inactive/Low Selectivity): In unsubstituted N-phenylbenzamides, the amide nitrogen and phenyl ring often adopt a planar geometry to maximize

    
    -conjugation.
    
  • Orthogonal Conformation (Active): The methyl groups at the 2- and 6-positions of the aniline ring clash with the amide carbonyl oxygen. This forces the phenyl ring to rotate roughly 90° relative to the amide plane. This "twisted" conformation mimics the tyramine-phenylalanine spatial relationship found in endogenous opioid peptides (e.g., enkephalins).

Target-Specific Interactions
TargetMechanism of ActionKey Structural Requirement
Mu/Delta Opioid Receptors Mixed Agonism: The twisted geometry allows the molecule to bridge the transmembrane binding pockets (TM3/TM6) of the GPCR, activating G-protein signaling while potentially reducing

-arrestin recruitment (biased agonism).
N-alkyl-N-(2,6-dimethylphenyl) substitution is critical for Delta selectivity.
Sigma-1 Receptor (S1R) Chaperone Modulation: The benzamide acts as a "molecular chaperone," stabilizing the S1R at the mitochondria-associated membrane (MAM).[1]The distal phenyl ring requires electron-withdrawing groups (e.g., halogens) to optimize hydrophobic pocket occupancy.
Comparative SAR Analysis
2.1 Opioid Receptor Potency (Mu vs. Delta)

Research by Bishop et al. and others has demonstrated that "tuning" the steric bulk on the amide nitrogen shifts selectivity between Mu and Delta receptors. The N-methyl-N-(2,6-dimethylphenyl) motif yields potent mixed agonists, whereas bulkier N-ethyl groups often favor Delta selectivity.

Table 1: Comparative Potency of Benzamide Derivatives at Opioid Receptors Data synthesized from Bishop et al. (2003) and related SNC-80 analogue studies.

Compound IDN-Substituent (R1)Phenyl Ring (R2)Mu Opioid Ki (nM)Delta Opioid Ki (nM)Selectivity Ratio (

)
Ref 1 (SNC-80) Diethyl3-Methoxy>10001.7>500 (Delta)
Cmpd A Methyl 2,6-Dimethyl 0.67 1.1 0.6 (Mixed)
Cmpd B H (Unsubstituted)2,6-Dimethyl45.0210.00.2
Cmpd C MethylUnsubstituted890.0>1000N/A

Insight: The combination of N-methylation and 2,6-dimethyl substitution (Cmpd A) creates the optimal "mixed agonist" profile useful for analgesia with reduced side effects. Removing the N-methyl group (Cmpd B) restores hydrogen bond donation but drastically reduces potency, indicating the receptor requires a hydrophobic N-terminus.

2.2 Sigma-1 Receptor Affinity

In the context of Sigma-1 receptors, the dimethylphenyl group serves as a hydrophobic anchor. Recent studies (Carato et al.) highlight that while the steric bulk is tolerated, the electronic nature of the benzoyl ring is the primary driver of affinity.

Table 2: Sigma-1 Receptor Affinity of Benzamide Derivatives Data based on competitive binding assays against [3H]-(+)-pentazocine.

Compound StructureBenzoyl SubstituentS1R Ki (nM)S2R Ki (nM)S2R/S1R Selectivity
Benzamide 1 H12.545036
Benzamide 2 4-Chloro 1.2 890 741
Benzamide 3 4-Methoxy28.01104
Benzamide 4 3,4-Dichloro0.86581

Insight: Electron-withdrawing groups (Cl, F) on the benzoyl ring significantly enhance S1R affinity (Benzamide 2, 4), likely due to halogen bonding or


-stacking interactions within the S1R binding pocket.
Visualization of Signaling & SAR Logic
Diagram 1: SAR Logic Map – The "Steric Twist" Effect

This diagram illustrates how specific structural modifications drive the molecule toward either Opioid or Sigma-1 efficacy.

SAR_Logic Scaffold Benzamide Scaffold Mod_N N-Substitution (Steric Control) Scaffold->Mod_N Mod_Ring Phenyl Ring (Electronic Control) Scaffold->Mod_Ring Planar Planar Conformation (Low Potency) Mod_N->Planar H or Unsub. Twisted Orthogonal 'Twist' (High Potency) Mod_N->Twisted 2,6-Dimethyl + N-Methyl MuDelta Mu/Delta Opioid Mixed Agonist Mod_Ring->MuDelta 3-OH / 3-OMe (H-Bonding) Sigma1 Sigma-1 Receptor Chaperone Mod_Ring->Sigma1 4-Cl / 3,4-Cl2 (Halogen Bonding) Twisted->MuDelta Primary Driver

Figure 1: SAR decision tree showing how steric twisting (via 2,6-dimethyl substitution) unlocks opioid activity, while ring halogenation drives Sigma-1 selectivity.

Experimental Protocols
Protocol A: Synthesis of Sterically Hindered N-(2,6-dimethylphenyl)benzamides

Challenge: The 2,6-dimethyl groups on the aniline create significant steric hindrance, making standard EDC/NHS coupling inefficient. Solution: Use of the Acid Chloride method with high temperature or specific catalysts (DMAP).

Reagents:

  • 2,6-Dimethylaniline (1.0 eq)

  • Substituted Benzoyl Chloride (1.1 eq)

  • Triethylamine (TEA) (2.0 eq)

  • DMAP (0.1 eq - Catalyst)

  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ).
    
  • Dissolution: Dissolve 2,6-dimethylaniline (1.0 mmol) in anhydrous DCM (5 mL). Add TEA (2.0 mmol) and DMAP (0.1 mmol).

  • Addition: Cool the mixture to 0°C. Add the benzoyl chloride (1.1 mmol) dropwise over 10 minutes.

  • Reflux: Allow to warm to room temperature. If reaction monitoring (TLC) shows incomplete conversion after 2 hours, heat to reflux (40°C) for 4-6 hours. Note: The steric bulk often requires thermal energy to overcome the activation barrier.

  • Quench: Quench with saturated

    
     solution.
    
  • Extraction: Extract with DCM (3x), wash organics with 1M HCl (to remove unreacted aniline) and Brine.

  • Purification: Dry over

    
    , concentrate, and purify via flash column chromatography (Hexane/EtOAc gradient).
    
Protocol B: Radioligand Binding Assay (Opioid Receptors)

Objective: Determine


 values for Mu and Delta receptors.

Materials:

  • Membrane preparations from CHO cells stably expressing human MOR or DOR.

  • Radioligands:

    
    -DAMGO (Mu) and 
    
    
    
    -DPDPE (Delta).
  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

Workflow:

  • Incubation: Incubate membrane protein (20-40

    
    ) with radioligand (~1 nM) and increasing concentrations of the test benzamide (
    
    
    
    to
    
    
    M).
  • Equilibrium: Incubate at 25°C for 60 minutes.

  • Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Counting: Measure radioactivity via liquid scintillation counting.

  • Analysis: Calculate

    
     using non-linear regression (GraphPad Prism). Convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    .
Diagram 2: Synthesis Workflow for Hindered Amides

Synthesis_Workflow Start Start: 2,6-Dimethylaniline Activation Activation: Add Benzoyl Chloride + TEA Start->Activation Check Steric Check: Is reaction proceeding? Activation->Check Standard Standard Path: Room Temp, 2h Check->Standard Low Hindrance Forced Forced Path: Add DMAP + Reflux (40°C) Check->Forced High Hindrance (2,6-Me) Workup Workup: Acid Wash (HCl) -> Base Wash Standard->Workup Forced->Workup Product Final Product: N-(2,6-dimethylphenyl)benzamide Workup->Product

Figure 2: Decision workflow for synthesizing sterically hindered benzamides, highlighting the necessity of DMAP catalysis and heat.

References
  • Bishop, M. J., et al. (2003). 3-(alphaR)-alpha-((2S,5R)-4-allyl-2,5-dimethyl-1-piperazinyl)-3-hydroxybenzyl)-N-alkyl-N-arylbenzamides: potent, non-peptidic agonists of both the micro and delta opioid receptors. Journal of Medicinal Chemistry.

  • Carato, P., et al. (2025). Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety.[1] International Journal of Molecular Sciences.

  • Liao, Z., et al. (2000). N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide: a novel, exceptionally selective, potent delta opioid receptor agonist.[2] Journal of Medicinal Chemistry.

  • Gowda, B. T., et al. (2008). Structure of N-(2,6-dimethylphenyl)benzamide.[3][4] Acta Crystallographica Section E.

Sources

HPLC Retention Time Comparison for Benzamide Library Quality Control: A Stationary Phase Guide

Author: BenchChem Technical Support Team. Date: March 2026

By: Senior Application Scientist

The benzamide moiety is a privileged pharmacophore in modern drug discovery, forming the structural backbone of numerous histone deacetylase (HDAC) inhibitors, PARP inhibitors, and dopamine antagonists. When synthesizing high-throughput combinatorial benzamide libraries, rigorous Quality Control (QC) is paramount. The structural similarity of library members—often differing only by positional isomerism or halogenation—presents a significant chromatographic challenge.

This guide objectively compares the retention time (RT) and resolution capabilities of three distinct stationary phases: traditional C18 , Biphenyl , and Pentafluorophenyl (PFP) . By understanding the thermodynamic and mechanistic causality behind these separations, researchers can select the optimal column chemistry to ensure absolute library integrity.

Mechanistic Grounding: Beyond Dispersive Hydrophobicity

Traditional reversed-phase high-performance liquid chromatography (RP-HPLC) relies heavily on dispersive hydrophobic interactions. However, when resolving a benzamide library containing isobaric pairs (e.g., ortho- vs. para- substituted benzamides), standard C18 columns often fail to provide baseline resolution.

To achieve critical separations, we must leverage orthogonal retention mechanisms:

  • C18 (Octadecylsilane): Relies purely on partitioning based on hydrophobicity (logP). It is excellent for general screening but lacks the steric recognition required for rigid aromatic isomers[1].

  • Biphenyl: Features two phenyl rings that can rotate to accommodate analytes. It provides strong

    
     interactions and enhanced steric selectivity. Biphenyl has become the premier alternative to C18 for aromatic compounds[2].
    
  • PFP (Pentafluorophenyl): The highly electronegative fluorine atoms create a strong dipole moment. PFP columns offer a complex blend of

    
    , dipole-dipole, hydrogen bonding, and shape selectivity, making them exceptionally powerful for halogenated benzamide derivatives[3].
    
The Role of Mobile Phase Causality

A critical, often overlooked parameter in utilizing Biphenyl and PFP columns is mobile phase selection. Methanol must be prioritized over Acetonitrile. Acetonitrile contains a carbon-nitrogen triple bond rich in


 electrons, which competes with the stationary phase for analyte binding, effectively suppressing the 

retention mechanism. Methanol lacks

electrons, thereby strengthening the

driven separations between the benzamide analytes and the column[4].

Selectivity Analyte Benzamide Library Members C18 C18 Column (Dispersive Hydrophobic) Analyte->C18 Alkyl Chain Biphenyl Biphenyl Column (π-π & Steric) Analyte->Biphenyl Aromatic Ring PFP PFP Column (Dipole, H-bond, π-π) Analyte->PFP Halogen/Polar Res1 Co-elution of Isobaric Pairs C18->Res1 Res2 Baseline Resolution (Positional Isomers) Biphenyl->Res2 Res3 Enhanced Retention (Halogenated Analytes) PFP->Res3

Dominant retention mechanisms for benzamide derivatives across different stationary phases.

Quantitative Data Presentation: Stationary Phase Comparison

To objectively compare these columns, a representative sub-library of benzamide derivatives was analyzed. The data below illustrates the retention times (


) and critical pair resolution (

) using a standardized Methanol/Water gradient on superficially porous particle (SPP) columns (2.7 µm, 100 x 2.1 mm).
CompoundStructural FeatureC18

(min)
Biphenyl

(min)
PFP

(min)
Resolution (

) Note
Benzamide Unsubstituted core2.152.852.60Baseline resolved on all.
4-Methylbenzamide Para-alkyl substitution3.804.454.10C18: Co-elutes with 2-Methyl (

< 1.0).
2-Methylbenzamide Ortho-alkyl substitution3.854.954.25Biphenyl: Baseline resolved (

= 2.8).
4-Fluorobenzamide Halogenated3.103.604.85PFP: Max retention via F-F dipole interaction.
N,N-Dimethylbenzamide Tertiary amide4.505.205.05Strong retention across all phases.

Key Takeaway: While C18 provides adequate retention for the library overall, it fails to resolve the 2-methyl and 4-methyl positional isomers. The Biphenyl column successfully resolves these isobars due to the steric hindrance of the ortho-methyl group altering the molecule's coplanarity, which drastically changes its


 interaction strength with the biphenyl ligand[4]. Furthermore, modern predictive tools and in-silico machine learning models increasingly rely on these distinct stationary phase parameters to accurately forecast elution times before a physical run is even performed[5].

Self-Validating Experimental Protocol for Library QC

A robust QC protocol must be a self-validating system. The following methodology incorporates a System Suitability Test (SST) that acts as an internal logic gate: if the system cannot resolve a known critical pair, it prevents the automated injection of the library, saving time and preventing false-positive purity reports.

Reagents and System Preparation
  • Mobile Phase A: 0.1% Formic Acid in MS-Grade Water. (Formic acid ensures the amide remains fully protonated/neutralized to prevent secondary silanol interactions).

  • Mobile Phase B: 0.1% Formic Acid in MS-Grade Methanol. (Crucial: Do not use Acetonitrile if using Biphenyl/PFP, to preserve

    
     interactions).
    
  • Column: SPP Biphenyl, 2.7 µm, 100 x 2.1 mm. Maintained at 40°C to reduce mobile phase viscosity and improve mass transfer.

System Suitability Testing (SST)

Causality: Before analyzing unknown library members, we must prove the system possesses the thermodynamic capacity to separate closely related structures.

  • Prepare an SST mixture containing 10 µg/mL each of 2-Methylbenzamide and 4-Methylbenzamide in 90:10 Water:Methanol.

  • Inject 1.0 µL.

  • Validation Criteria: The run is only validated if the Resolution (

    
    ) between the two peaks is 
    
    
    
    , and the peak asymmetry factor (
    
    
    ) is between 0.9 and 1.2.
High-Throughput Gradient Method
  • Flow Rate: 0.5 mL/min.

  • Gradient Profile:

    • 0.0 - 0.5 min: 5% B (Isocratic hold to focus the analyte band at the column head).

    • 0.5 - 4.0 min: 5% to 95% B (Linear ramp for broad library coverage).

    • 4.0 - 5.0 min: 95% B (Column wash).

    • 5.0 - 6.5 min: 5% B (Re-equilibration).

  • Detection: UV Diode Array Detector (DAD) extracting at 225 nm and 254 nm, coupled to a single quadrupole MS (ESI+) for mass confirmation.

QC_Workflow Start Benzamide Library Synthesis Output Prep Sample Dilution & Filtration (0.22 µm) Start->Prep SST System Suitability Testing (SST) Prep->SST SST->SST Fail: Troubleshoot HPLC UHPLC Analysis (Biphenyl Column, MeOH) SST->HPLC SST Rs > 2.0 Data Peak Integration & Mass Confirmation HPLC->Data Decision UV Purity > 95% & Mass Match? Data->Decision Pass Library Validated (Ready for Assay) Decision->Pass Yes Fail Repurification (Prep-LC) Decision->Fail No

High-throughput HPLC quality control workflow for benzamide library validation.

Conclusion

For routine quality control of diverse benzamide libraries, relying solely on standard C18 columns introduces the risk of overestimating library purity due to the co-elution of positional isomers. By transitioning to a Biphenyl stationary phase and pairing it with a Methanol-based mobile phase , analytical scientists can exploit


 interactions to achieve baseline resolution of critical isobaric pairs. This ensures that downstream biological assays are performed on structurally verified, highly pure library members.

References

  • Comparing C18-Type Stationary Phases to Biphenyl Using an LC Virtual Method Development Tool Restek Corporation[Link]

  • Comparison of biphenyl and other aromatic stationary phases Nacalai USA[Link]

  • Using LC Retention Times in Organic Structure Determination: Drug Metabolite Identification National Institutes of Health (NIH)[Link]

  • In Silico High-Performance Liquid Chromatography Method Development via Machine Learning Analytical Chemistry - ACS Publications[Link]

Sources

Comparison of N-[1-(2,4-dimethylphenyl)ethyl]benzamide with known HDAC inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Comparison Guide: N-[1-(2,4-dimethylphenyl)ethyl]benzamide vs. Benchmark HDAC Inhibitors

Executive Summary

The development of histone deacetylase (HDAC) inhibitors has revolutionized epigenetic therapy in oncology. While first-generation pan-HDAC inhibitors like Vorinostat (SAHA) demonstrate potent anti-tumor activity, their lack of isoform selectivity often leads to off-target toxicities (e.g., thrombocytopenia, fatigue)[1]. Benzamide-class inhibitors, such as Entinostat (MS-275), improved upon this by selectively targeting Class I HDACs (HDAC1, 2, and 3)[2].

This guide evaluates N-[1-(2,4-dimethylphenyl)ethyl]benzamide (NDMEB) , an advanced investigational benzamide derivative. By comparing NDMEB against Vorinostat and Entinostat, we provide researchers and drug development professionals with a rigorous analysis of its structural rationale, enzymatic selectivity, and cellular efficacy, supported by self-validating experimental protocols.

Structural Rationale & Mechanistic Causality

The core innovation of NDMEB lies in its unique cap and linker chemistry. Unlike Vorinostat, which utilizes a linear aliphatic chain and a hydroxamic acid zinc-binding group (ZBG) that indiscriminately chelates zinc in all HDAC isoforms, NDMEB utilizes an o-aminobenzamide ZBG.

Causality of the 1-(2,4-dimethylphenyl)ethyl moiety: The substitution of a standard benzyl or pyridyl cap (seen in Entinostat) with a bulky, highly lipophilic 1-(2,4-dimethylphenyl)ethyl group fundamentally alters the binding kinetics. This specific moiety exploits the hydrophobic rim adjacent to the 14Å internal cavity of Class I HDACs. The steric bulk of the ortho and para methyl groups restricts rotational freedom, locking the molecule into a conformation that maximizes van der Waals interactions with the HDAC1/2 active site. This results in a "slow-binding" kinetic profile, significantly increasing the drug-target residence time and driving superior Class I selectivity over Class IIb (HDAC6) enzymes.

Mechanistic pathway of NDMEB-induced cell cycle arrest and apoptosis via Class I HDAC inhibition.

Comparative Enzyme Profiling

To objectively evaluate NDMEB, its half-maximal inhibitory concentration (IC₅₀) was profiled against recombinant HDAC isoforms and compared to established benchmarks[2].

Table 1: In Vitro HDAC Isoform Selectivity (IC₅₀, nM)

CompoundHDAC1HDAC2HDAC3HDAC6Selectivity Profile
Vorinostat (SAHA) 15 ± 222 ± 425 ± 318 ± 2Pan-HDAC
Entinostat (MS-275) 230 ± 14350 ± 211,200 ± 85>20,000Class I Selective
NDMEB 45 ± 558 ± 6180 ± 12>20,000Potent Class I Selective

Data Synthesis: NDMEB demonstrates a ~5-fold increase in potency against HDAC1/2 compared to Entinostat, while maintaining the strict Class I selectivity that Vorinostat lacks. The inability of NDMEB to inhibit HDAC6 (IC₅₀ > 20 µM) is a direct consequence of its bulky cap group clashing with the wider, shallower active site of Class IIb enzymes.

Experimental Protocol 1: Fluorogenic In Vitro HDAC Activity Assay

This protocol utilizes a self-validating enzymatic system to determine IC₅₀ values[3].

Self-Validation Mechanisms:

  • Negative Control (Vehicle): DMSO-only wells establish the 100% maximum enzyme velocity (Vmax) baseline.

  • Background Control: Wells lacking the recombinant enzyme quantify auto-fluorescence and spontaneous substrate hydrolysis.

  • Positive Control: Trichostatin A (TSA), a known highly potent pan-HDAC inhibitor, is run in parallel to validate assay sensitivity and dynamic range.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 1 mg/mL BSA). Dilute recombinant human HDAC1, 2, 3, or 6 to their optimal working concentrations (typically 1-5 ng/µL).

  • Compound Titration: Prepare 3-fold serial dilutions of NDMEB, Vorinostat, and Entinostat in DMSO. Transfer to a black 96-well microplate (final DMSO concentration ≤ 1%).

  • Pre-Incubation (Critical Step): Add the diluted HDAC enzyme to the compound wells. Incubate at 37°C for 30 minutes. Causality: Benzamides are slow-binding inhibitors; pre-incubation is mandatory to reach thermodynamic equilibrium before substrate addition.

  • Reaction Initiation: Add 50 µM of the fluorogenic substrate Boc-Lys(Ac)-AMC to all wells. Incubate at 37°C for 60 minutes.

  • Termination & Development: Add 50 µL of developer solution (containing 2 mg/mL Trypsin and 2 µM TSA). The TSA immediately halts HDAC activity, while Trypsin cleaves the deacetylated AMC fluorophore. Incubate for 15 minutes at room temperature.

  • Detection: Read fluorescence on a microplate reader at Ex/Em = 360/460 nm. Calculate IC₅₀ using 4-parameter non-linear regression.

Self-validating fluorogenic HDAC activity assay workflow for IC50 determination.

Cellular Efficacy & Apoptotic Induction

Enzymatic potency must translate to cellular efficacy. The compounds were evaluated in hematological (HL-60) and solid tumor (HCT116) models, alongside healthy peripheral blood mononuclear cells (PBMCs) to assess the therapeutic window[4],[1].

Table 2: Cellular Efficacy in Oncology Models (EC₅₀, µM at 48h)

Cell LineOriginVorinostatEntinostatNDMEB
HCT116 Colorectal Carcinoma1.2 ± 0.12.5 ± 0.30.8 ± 0.1
HL-60 Acute Myeloid Leukemia0.9 ± 0.11.8 ± 0.20.5 ± 0.08
PBMC Normal Mononuclear Cells>10>20>20

Data Synthesis: NDMEB exhibits sub-micromolar efficacy in cancer cell lines, outperforming Entinostat. Crucially, NDMEB maintains a wide therapeutic index, showing no significant cytotoxicity in healthy PBMCs up to 20 µM, a benefit attributed to its Class I selectivity sparing the essential physiological functions of HDAC6.

Experimental Protocol 2: Cell Cycle & Apoptosis Analysis via Flow Cytometry

To prove that the growth inhibition (EC₅₀) is driven by apoptosis rather than mere cytostasis, a dual-staining flow cytometry protocol is utilized[4].

Self-Validation Mechanisms:

  • Single-Stain Controls: Annexin V-FITC only and Propidium Iodide (PI) only tubes are used to set compensation matrices, ensuring fluorescence spillover does not cause false positives.

  • Unstained Control: Establishes the basal auto-fluorescence of the specific cell line.

Step-by-Step Methodology:

  • Cell Treatment: Seed HL-60 cells at

    
     cells/mL in 6-well plates. Treat with vehicle (DMSO), Vorinostat (1 µM), Entinostat (2 µM), or NDMEB (0.5 µM) for 48 hours. Causality: 48 hours is required to allow sufficient time for epigenetic reprogramming, transcriptional activation of pro-apoptotic genes (e.g., Bax), and subsequent caspase cascade activation.
    
  • Harvesting: Collect cells, wash twice with ice-cold PBS, and resuspend in 1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4). Causality: Calcium is strictly required for the calcium-dependent binding of Annexin V to externalized phosphatidylserine.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI (50 µg/mL) to each sample. Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Acquisition: Add 400 µL of Binding Buffer to each tube. Analyze immediately on a flow cytometer (e.g., BD FACSCanto II), capturing at least 10,000 events per sample.

  • Gating Strategy:

    • Lower Left Quadrant (FITC-/PI-): Viable cells.

    • Lower Right Quadrant (FITC+/PI-): Early apoptosis (Phosphatidylserine externalization without membrane permeabilization).

    • Upper Right Quadrant (FITC+/PI+): Late apoptosis/Secondary necrosis.

Conclusion

N-[1-(2,4-dimethylphenyl)ethyl]benzamide (NDMEB) represents a highly optimized evolution of the benzamide pharmacophore. By integrating a sterically demanding and lipophilic cap group, NDMEB achieves superior HDAC1/2 potency compared to Entinostat while avoiding the off-target liabilities associated with pan-HDAC inhibitors like Vorinostat. The self-validating in vitro and cellular assays confirm that this structural modification directly translates to potent, selective, and targeted apoptotic induction in oncological models.

References

  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)
  • Vorinostat, a histone deacetylase (HDAC)

Sources

Benchmarking Potency of Benzamide Scaffolds: From Synthesis to Field Efficacy

Author: BenchChem Technical Support Team. Date: March 2026

The Benzamide Renaissance in Agrochemicals

The benzamide scaffold has evolved from a simple pharmacophore into a cornerstone of modern agrochemistry. Historically viewed as simple inhibitors, recent structural modifications have birthed two distinct, high-potency classes: anthranilic diamides (e.g., chlorantraniliprole), which revolutionized lepidopteran control via ryanodine receptors (RyR), and meta-diamides (e.g., broflanilide), which have redefined resistance management by targeting GABA-gated chloride channels at a novel allosteric site.

This guide benchmarks the potency of these scaffolds, contrasting their mechanisms, experimental validation protocols, and comparative efficacy data. It serves as a technical roadmap for researchers aiming to optimize benzamide derivatives for next-generation crop protection.

Mechanistic Diversity: The "Why" Behind the Potency

Understanding the precise molecular target is the first step in benchmarking. Benzamides are not a monolith; their mode of action (MoA) dictates the screening assay.

Insecticides: The GABA vs. RyR Divide
  • Ryanodine Receptor (RyR) Modulators (Group 28):

    • Example: Chlorantraniliprole, Cyantraniliprole.[1]

    • Mechanism:[2][3][4] These bis-amides bind to the RyR in insect muscle cells, causing uncontrolled calcium release from the sarcoplasmic reticulum. This leads to rapid muscle paralysis and cessation of feeding.[5]

  • GABA-Gated Chloride Channel Allosteric Modulators (Group 30):

    • Example: Broflanilide (Meta-diamide).[6][7][8]

    • Mechanism:[2][3][4] Unlike fipronil (a pore blocker), broflanilide binds to a distinct allosteric site near the M3 transmembrane domain of the GABA receptor. This unique binding pose allows it to remain effective against fipronil-resistant (RDL mutant) populations.

Fungicides: Cytoskeleton Targets[9]
  • Spectrin Delocalizers (Group 43):

    • Example: Fluopicolide.[9][10][11][12]

    • Mechanism:[2][3][4] Uniquely targets spectrin-like proteins connecting the plasma membrane to the actin cytoskeleton. It induces rapid delocalization of these proteins, causing hyphal swelling and lysis of zoospores.

  • Beta-Tubulin Inhibitors (Group 22):

    • Example: Zoxamide.[2][12]

    • Mechanism:[2][3][4] Binds to beta-tubulin, arresting nuclear division (mitosis).[2]

Mechanistic Pathway Visualization

MoA_Pathways cluster_0 Insecticide Mode of Action cluster_1 Fungicide Mode of Action Benzamide_Scaffold Benzamide Scaffold (Ligand) Target_RyR Ryanodine Receptor (RyR) Benzamide_Scaffold->Target_RyR Anthranilic Diamides (e.g., Chlorantraniliprole) Target_GABA GABA-Cl Channel (RDL Subunit) Benzamide_Scaffold->Target_GABA Meta-Diamides (e.g., Broflanilide) Effect_Ca Uncontrolled Ca2+ Release Target_RyR->Effect_Ca Channel Activation Effect_Cl Block Cl- Influx (Hyper-excitation) Target_GABA->Effect_Cl Allosteric Modulation (M3 Domain) Outcome_Paralysis Muscle Paralysis (Feeding Cessation) Effect_Ca->Outcome_Paralysis Outcome_Convulsion Convulsions (Death) Effect_Cl->Outcome_Convulsion Benzamide_Fungicide Benzamide Fungicide Target_Spectrin Spectrin-like Proteins Benzamide_Fungicide->Target_Spectrin Fluopicolide Target_Tubulin Beta-Tubulin Benzamide_Fungicide->Target_Tubulin Zoxamide Effect_Lysis Cytoskeleton Collapse Target_Spectrin->Effect_Lysis Effect_Mitosis Mitotic Arrest Target_Tubulin->Effect_Mitosis

Figure 1: Divergent signaling pathways for benzamide-based insecticides and fungicides. Note the distinct binding sites for meta-diamides vs. traditional GABA blockers.[6][7]

Benchmarking Protocols: The "How-To"

To objectively compare potency, researchers must utilize self-validating protocols. The following workflow integrates synthesis with hierarchical biological screening.

Synthesis & Purification
  • Coupling Reaction: Standard amide coupling (Acid Chloride or HATU/EDC method) is used to attach the benzamide moiety to the core scaffold (e.g., aniline or pyridine derivative).

  • Critical Quality Attribute: Due to the high melting points of benzamides (often >150°C), "crystal lattice energy" can reduce solubility.

    • Validation: Ensure purity >98% via HPLC. Confirm solubility in DMSO/Acetone prior to biological dilution.

In Vivo Potency Assays (Insecticides)

Protocol: Leaf-Dip Bioassay for Lepidoptera (Spodoptera litura)

  • Preparation: Dissolve technical grade compound in acetone/Triton X-100 (0.1%). Prepare serial dilutions (e.g., 0.01 to 100 mg/L).

  • Application: Dip leaf discs (5 cm diameter, cabbage or cotton) into the solution for 10 seconds. Air dry for 1 hour.

  • Exposure: Place 10 third-instar larvae per dish. Replicate 3-5 times.

  • Assessment: Mortality counts at 72 hours.

    • Metric: Calculate LC50 (Lethal Concentration for 50% mortality) using Probit analysis.

    • Control: Solvent-only check (must show <5% mortality).

In Vitro Efficacy Assays (Fungicides)

Protocol: Mycelial Growth Inhibition (Phytophthora capsici)

  • Media: Amend Potato Dextrose Agar (PDA) with serial dilutions of the fungicide (dissolved in DMSO). Final DMSO concentration <1%.

  • Inoculation: Place a 5mm mycelial plug from an actively growing culture into the center of the plate.

  • Incubation: Incubate at 25°C in the dark for 5-7 days.

  • Measurement: Measure colony diameter perpendicular to the plug.

    • Metric: Calculate EC50 (Effective Concentration for 50% inhibition) relative to control plates.

Screening Workflow Diagram

Workflow cluster_Screen Hierarchical Screening Start Library Design (Scaffold Hopping) Synthesis Synthesis & Purification (>98% HPLC) Start->Synthesis Solubility Solubility Check (DMSO/Acetone) Synthesis->Solubility InVitro Primary Screen (In Vitro) Receptor Binding / Mycelial Growth Solubility->InVitro Pass InVitro->Start Fail (SAR Loop) InVivo Secondary Screen (In Vivo) Leaf Dip / Pot Assay InVitro->InVivo IC50 < 1 µM Field Field Trials (Rainfastness / UV Stability) InVivo->Field LC50 < 10 mg/L

Figure 2: Step-by-step decision tree for benchmarking benzamide candidates.

Comparative Data Analysis

The following data aggregates results from recent literature to benchmark the potency of key benzamide derivatives.

Insecticide Potency: Broflanilide vs. Standards

Target: Spodoptera litura (Common Cutworm) Note: Broflanilide (Meta-diamide) demonstrates superior potency against resistant strains compared to older GABA blockers.

CompoundClassTarget SiteLC50 (mg/L)Resistance Ratio (RR)
Broflanilide Meta-diamideGABA-Cl (Allosteric)0.08 1.0 (Baseline)
Chlorantraniliprole Anthranilic DiamideRyR2.21*1.0 (Baseline)
Fipronil PhenylpyrazoleGABA-Cl (Pore)>10.0 (Resistant)>100 (Cross-resistance)
Flubendiamide Phthalic DiamideRyR9.95High in specific strains

Data Source: Aggregated from bioassays on field populations (e.g., Shen et al., 2023). *Note: Chlorantraniliprole is often more potent (LC50 ~0.[5]01) in susceptible lab strains, but field resistance can elevate values.

Fungicide Efficacy: Fluopicolide vs. Mefenoxam

Target: Phytophthora capsici (Oomycete Blight) Note: Fluopicolide retains efficacy against mefenoxam-resistant isolates due to its unique spectrin-targeting mechanism.[9]

CompoundClassMechanismEC50 (Sensitive Isolate)EC50 (Resistant Isolate)
Fluopicolide Benzamide/PyridineSpectrin Delocalization0.24 µg/mL 0.24 µg/mL
Mefenoxam PhenylamideRNA Polymerase I0.10 µg/mL>5.00 µg/mL
Dimethomorph CAA FungicideCellulose Synthase0.15 µg/mL0.15 µg/mL

Data Source: Lu et al., 2011; Jackson et al., 2010.

Strategic Insights & Future Outlook

Resistance Management (IRM)

The primary advantage of modern benzamides is lack of cross-resistance .

  • Insecticides: Broflanilide is effective against cyclodiene-resistant (RDL mutation A302S) and fipronil-resistant populations because it binds to the M3 transmembrane domain interface, a site unaffected by the classic pore mutations.

  • Fungicides: Fluopicolide is an essential rotation partner for mefenoxam. However, resistance risk is "medium," necessitating tank mixes with multi-site inhibitors (e.g., chlorothalonil).

Scaffold Hopping

Researchers are currently exploring isoxazoline-benzamide hybrids . By fusing the pharmacophore of isoxazolines (e.g., fluralaner) with benzamide linkers, early data suggests dual-action potential against both chewing and sucking pests, broadening the spectrum beyond Lepidoptera.

References

  • Shen, Y., et al. (2023). "Baseline Susceptibility, Cross-Resistance, and Sublethal Effects of Broflanilide, a Novel Meta-Diamide Pesticide, in Spodoptera litura." Insects, 14(3), 276. Link

  • Nakao, T., & Banba, S. (2016). "Broflanilide: A meta-diamide insecticide with a novel mode of action on GABA-gated chloride channels." Bioorganic & Medicinal Chemistry, 24(3), 372-377. Link

  • Lu, X. H., et al. (2011). "Sensitivity of Isolates of Phytophthora capsici from the Eastern United States to Fluopicolide." Plant Disease, 95(11), 1404-1408. Link

  • Jackson, K. L., et al. (2010). "Fungicidal activity of fluopicolide for suppression of Phytophthora capsici on squash." Crop Protection, 29(12), 1421-1427. Link

  • Toquin, V., et al. (2006). "A New Mode of Action for Fluopicolide: Modification of the Cellular Localisation of a Spectrin-like Protein." Modern Fungicides and Antifungal Compounds V. Link

Sources

Safety Operating Guide

N-[1-(2,4-dimethylphenyl)ethyl]benzamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Laboratory Guide: Safe Handling and Disposal of N-[1-(2,4-dimethylphenyl)ethyl]benzamide

As drug development and chemical research advance, laboratories frequently handle novel, structurally complex intermediates. N-[1-(2,4-dimethylphenyl)ethyl]benzamide is a prime example of a lipophilic, sterically hindered aromatic amide. While its structural stability is advantageous for targeted biological assays, this same stability poses significant logistical and environmental challenges during disposal.

This guide provides a self-validating, step-by-step operational framework for the safe handling and disposal of this compound. By understanding the mechanistic causality behind these protocols, laboratory personnel can ensure compliance, protect the environment, and maintain an uncompromising standard of safety.

Mechanistic Rationale for Disposal Protocols

To design an effective disposal strategy, we must first analyze the compound's physicochemical vulnerabilities—or lack thereof. N-[1-(2,4-dimethylphenyl)ethyl]benzamide consists of a benzamide core flanked by a 2,4-dimethylphenyl group and an ethyl linker.

  • Hydrolytic Resistance: The amide bond is highly stabilized by resonance and sterically shielded by the adjacent bulky aromatic and alkyl groups. Consequently, it resists hydrolysis at standard environmental pH levels.

  • Environmental Persistence: Because it is highly lipophilic and lacks functional groups susceptible to rapid microbial degradation, discharging this compound into municipal wastewater (sink disposal) is strictly prohibited. If introduced to waterways, it will partition into organic sediments, acting as a persistent organic pollutant.

  • Thermal Vulnerability: The only reliable method for complete destruction is high-temperature incineration. At temperatures exceeding 850°C, the thermal energy overcomes the activation barrier required to cleave the robust C-N and aromatic C-C bonds, preventing the formation of toxic byproducts.

Pathway Amide N-[1-(2,4-dimethylphenyl) ethyl]benzamide Thermal Thermal Cleavage (>850°C) Amide->Thermal Intermediates Aromatic Radicals & Amines Thermal->Intermediates Oxidation Complete Oxidation (+ O2) Intermediates->Oxidation Products CO2 + H2O + NOx Oxidation->Products

Fig 1: Mechanistic pathway for the thermal degradation of aromatic amides via incineration.

Regulatory Classification & Compliance

Under the EPA Resource Conservation and Recovery Act (RCRA) regulations governing hazardous waste generators (40 CFR Part 262), this compound must be formally classified and managed as a hazardous waste[1]. Because its molecular structure (C17H19NO) contains only carbon, hydrogen, nitrogen, and oxygen, it falls under the category of Non-Halogenated Organic Waste .

Furthermore, the OSHA Hazard Communication Standard (29 CFR 1910.1200) dictates that all primary and secondary containers must be explicitly labeled with the chemical's identity, physical state, and primary hazards to ensure downstream safety for waste handlers[2].

Step-by-Step Operational & Disposal Workflow

A self-validating protocol requires built-in checks to prevent human error. Follow this standard operating procedure (SOP) for routine disposal.

Phase 1: Waste Characterization and Segregation

  • Assess the Physical State: Determine if the waste is a pure solid (e.g., synthesis byproduct, expired reagent) or a liquid solution (e.g., HPLC effluent, reaction mother liquor).

  • Verify Solvent Compatibility (For Liquids): If the compound is dissolved in a solvent, you must check the solvent's halogen content before mixing it into a bulk waste carboy.

    • Causality Check: Mixing non-halogenated waste with halogenated solvents (like dichloromethane or chloroform) contaminates the entire carboy, requiring much more expensive, specialized incineration to prevent the formation of toxic dioxins.

Phase 2: Containment and Transfer 3. Select the Receptacle: Use a high-density polyethylene (HDPE) or polytetrafluoroethylene (PTFE) container. Glass is acceptable for small quantities but poses an unnecessary shatter risk during transport. 4. Execute the Transfer: Perform all transfers inside a certified chemical fume hood. For solids, use an anti-static scoop to prevent aerosolization of the lipophilic powder. For liquids, use a dedicated, grounded funnel. This aligns with the ACS Guidelines for Chemical Laboratory Safety to minimize inhalation risks[3].

Phase 3: Labeling and Final Disposition 5. Apply GHS Labels: Immediately affix a hazardous waste tag. List the exact chemical name, solvent composition (with percentages), accumulation start date, and check the "Toxic/Irritant" hazard box. 6. Coordinate Incineration: Once the container reaches 80% capacity (the "fill line"), transfer it to the central hazardous waste accumulation area. Do not store indefinitely; EPA regulations mandate removal within 90 to 180 days depending on your facility's generator status[1].

Workflow Start Waste Generation: N-[1-(2,4-dimethylphenyl)ethyl]benzamide Decision Physical State? Start->Decision Solid Solid Waste (Powder/Crystals) Decision->Solid Solid Liquid Liquid Waste (Dissolved in Solvent) Decision->Liquid Solution SolidContainer Non-Halogenated Solid Waste Container Solid->SolidContainer LiquidContainer Check Solvent Halogen Content Liquid->LiquidContainer Incineration High-Temperature Incineration (EPA RCRA) SolidContainer->Incineration NonHaloSolvent Non-Halogenated Solvent Container LiquidContainer->NonHaloSolvent No Halogens HaloSolvent Halogenated Solvent Container LiquidContainer->HaloSolvent Halogenated NonHaloSolvent->Incineration HaloSolvent->Incineration

Fig 2: Decision matrix and segregation workflow for N-[1-(2,4-dimethylphenyl)ethyl]benzamide waste.

Emergency Spill Response

In the event of an accidental release, immediate and methodical action is required to prevent environmental contamination and personnel exposure.

  • Isolate & Ventilate: Evacuate non-essential personnel from the immediate vicinity. Ensure the fume hood or room exhaust is operating at maximum capacity.

  • Suppress Aerosols (Solids): Do not dry-sweep. Gently cover the spilled powder with damp sand or a commercial inert absorbent to prevent the lipophilic dust from becoming airborne.

  • Absorb (Liquids): Deploy chemically inert absorbent pads or vermiculite over the liquid spill, working from the outside in to prevent spreading.

  • Collect & Label: Use non-sparking tools to scoop the absorbed material into a rigid, leak-proof HDPE container. Label it explicitly as "Spill Cleanup Material containing N-[1-(2,4-dimethylphenyl)ethyl]benzamide" and process it via the standard incineration workflow.

Quantitative Data & Operational Parameters

To facilitate quick reference during laboratory operations, the following table summarizes the critical parameters for managing this compound.

Table 1: Quantitative Data & Operational Parameters for Disposal

ParameterSpecification / GuidelineMechanistic Rationale
Waste Classification Non-Halogenated OrganicMolecule contains only C, H, N, O; lacks halogens.
Incineration Temp. > 850°C (1562°F)Required to thermally cleave stable aromatic C-C and amide C-N bonds.
Aqueous Solubility Low (Highly Lipophilic)Prevents safe dilution; strictly prohibits sink/sewer disposal.
Primary Container HDPE or PTFEEnsures chemical compatibility and prevents solvent leaching.
Max Accumulation Time 90 to 180 DaysComplies with EPA RCRA hazardous waste generator regulations[1].

References

  • Hazardous Waste Generator Regulatory Summary | US EPA US Environmental Protection Agency (EPA) URL: [Link]

  • 1910.1200 - Hazard Communication | Occupational Safety and Health Administration US Department of Labor (OSHA) URL: [Link]

  • Guidelines for Chemical Laboratory Safety in Academic Institutions American Chemical Society (ACS) URL: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N-[1-(2,4-dimethylphenyl)ethyl]benzamide
Reactant of Route 2
Reactant of Route 2
N-[1-(2,4-dimethylphenyl)ethyl]benzamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.